Levulinic Acid
Description
Levulinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Dendronephthya hemprichi with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III.
inhibits 5-aminothis compound dehydratase; RN given refers to parent cpd; structure in Merck Index, 9th ed, #5316
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXCMJARBKPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19856-23-6 (hydrochloride salt), 591-64-0 (calcium salt) | |
| Record name | Levulinic acid | |
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DSSTOX Substance ID |
DTXSID8021648 | |
| Record name | 4-Oxopentanoic acid | |
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Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, Solid; Product of industry is yellow; mp = 33-35 deg C; [Merck Index] Solid; mp = 30-33 deg C; [Sigma-Aldrich MSDS], Solid, yellow to brown liquid which may congeal; with mild caramellic odour | |
| Record name | Pentanoic acid, 4-oxo- | |
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| Record name | Levulinic acid | |
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| Record name | Levulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Levulinic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |
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Boiling Point |
245.00 to 246.00 °C. @ 760.00 mm Hg | |
| Record name | Laevulinic Acid | |
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| Record name | Levulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
soluble in water, alcohol, and oil, 1 mL in 1 mL 95% alcohol (in ethanol) | |
| Record name | Levulinic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |
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Density |
1.136-1.147 (20°) | |
| Record name | Levulinic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |
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CAS No. |
123-76-2 | |
| Record name | Levulinic acid | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=123-76-2 | |
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| Record name | Levulinic acid | |
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| Record name | Laevulinic Acid | |
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| Record name | LEVULINIC ACID | |
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| Record name | Pentanoic acid, 4-oxo- | |
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| Record name | 4-Oxopentanoic acid | |
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| Record name | 4-oxovaleric acid | |
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| Record name | LEVULINIC ACID | |
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| Record name | Levulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |
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Melting Point |
30 - 33 °C | |
| Record name | Laevulinic Acid | |
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| URL | https://www.drugbank.ca/drugs/DB02239 | |
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| Record name | Levulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Acid-Catalyzed Conversion of Cellulose to Levulinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed conversion of cellulose, a renewable biomass polymer, into levulinic acid, a valuable platform chemical. The document details the multi-step reaction mechanism, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the core chemical transformations and experimental workflows.
Introduction
Cellulose, the most abundant organic polymer on Earth, is a cornerstone of the bio-based economy. Its conversion into value-added chemicals represents a sustainable alternative to petroleum-based feedstocks. This compound, recognized by the U.S. Department of Energy as a top value-added chemical from biomass, is a versatile building block for the synthesis of pharmaceuticals, plasticizers, fuel additives, and other specialty chemicals. The acid-catalyzed thermochemical conversion of cellulose to this compound is a prominent pathway, involving a sequence of hydrolysis, isomerization, dehydration, and rehydration reactions. Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions, improving yields, and designing efficient catalytic systems.
The Four-Step Reaction Pathway
The conversion of cellulose to this compound is not a single reaction but a cascade of four principal chemical transformations. This process requires both Brønsted and Lewis acids to catalyze the distinct steps effectively.[1]
The overall reaction pathway can be summarized as follows:
-
Hydrolysis of Cellulose to Glucose: The process begins with the breakdown of the long polysaccharide chains of cellulose into its constituent glucose monomers. This step is catalyzed by Brønsted acids, which protonate the glycosidic oxygen atoms, leading to the cleavage of the β-1,4-glycosidic bonds that link the glucose units.[2]
-
Isomerization of Glucose to Fructose: The glucose produced from cellulose hydrolysis is then isomerized to fructose. This reaction is a critical step as fructose is more readily dehydrated to 5-hydroxymethylfurfural (5-HMF) than glucose. Lewis acids are particularly effective catalysts for this isomerization, which proceeds through an intramolecular hydride shift.[3]
-
Dehydration of Fructose to 5-Hydroxymethylfurfural (5-HMF): Fructose undergoes acid-catalyzed dehydration, involving the removal of three water molecules, to form the key intermediate, 5-HMF.[2] This step is typically catalyzed by Brønsted acids.
-
Rehydration of 5-HMF to this compound and Formic Acid: In the final step, 5-HMF is rehydrated in the presence of an acid catalyst. This leads to the formation of this compound and a co-product, formic acid.[4]
Quantitative Data on Reaction Conditions and Yields
The efficiency of the conversion process is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. A variety of acid catalysts, both homogeneous (e.g., sulfuric acid, hydrochloric acid) and heterogeneous (e.g., zeolites, ion-exchange resins), have been investigated. The following tables summarize quantitative data from selected studies to provide a comparative overview of different catalytic systems.
Table 1: Homogeneous Acid Catalysis for Cellulose Conversion to this compound
| Cellulose Source | Catalyst | Acid Conc. | Temp. (°C) | Time (h) | LA Yield (%) | Reference |
| Microcrystalline | H2SO4 | 2% (w/v) | 155 | 0.17 | 70 (glucose) | |
| Poplar | H2SO4 | 72 wt% then 4% | 30 then 121 | 1 then 1 | N/A | |
| Sugarcane Bagasse | H2SO4 | 1% (w/v) | 121 | 0.33 | N/A | |
| Glucose | HCl | pH 1 | 140 | 1.5 | ~23 (from starch) |
Table 2: Heterogeneous Acid Catalysis for Cellulose Conversion to this compound
| Cellulose Source | Catalyst | Temp. (°C) | Time (h) | Solvent | LA Yield (%) | Reference |
| Microcrystalline | Amberlyst-15 | 200 | 3 | GVL/H2O | 59.24 | |
| Glucose | Sn-Beta Zeolite | 110 | 0.5 | Water | 31 (fructose) | |
| Fructose | Lewatit K2420 | 110 | N/A | HFIP/Water | up to 76 (HMF) | |
| Microcrystalline | Amberlyst-15 | N/A | N/A | Ionic Liquid | N/A |
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in the conversion of cellulose to this compound, synthesized from various research articles.
Step 1: Acid-Catalyzed Hydrolysis of Cellulose to Glucose
This protocol is based on a standard two-step acid hydrolysis procedure for biomass compositional analysis.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, or dried lignocellulosic biomass)
-
Sulfuric acid (H₂SO₄), 72 wt% and 95-98 wt%
-
Deionized water
-
Ice bath
-
Erlenmeyer flasks (250 mL)
-
Temperature-regulated bath
-
Autoclave
Procedure:
-
Prepare a 72 wt% sulfuric acid solution.
-
Weigh 0.3 g of dried cellulose into a 250 mL Erlenmeyer flask.
-
In an ice-cold water bath, slowly add 4.92 g of the 72 wt% H₂SO₄ solution to the cellulose while stirring with a glass rod.
-
Place the flask in a temperature-regulated bath at 30°C for 1 hour, with agitation every 15 minutes.
-
After 1 hour, rapidly cool the flask in an ice bath.
-
Dilute the solution to a 4 wt% sulfuric acid concentration by adding 84 mL of deionized water.
-
Transfer the diluted solution to an autoclave and heat at 121°C for 1 hour.
-
After cooling, the resulting solution contains glucose. The solid residue (lignin, if present) can be separated by filtration.
-
The glucose concentration in the hydrolysate can be determined using High-Performance Liquid Chromatography (HPLC).
Step 2: Lewis Acid-Catalyzed Isomerization of Glucose to Fructose
This protocol describes the isomerization of glucose to fructose using a Sn-Beta zeolite catalyst.
Materials:
-
Glucose solution (e.g., 10% w/wt in deionized water)
-
Sn-Beta zeolite catalyst
-
Reaction vessel (e.g., sealed vials or a batch reactor)
-
Heating and stirring apparatus (e.g., heating block with magnetic stirring)
-
Syringe filters (0.22 µm)
-
HPLC for analysis
Procedure:
-
Prepare a 10% (w/wt) glucose solution in deionized water.
-
Add the Sn-Beta catalyst to the glucose solution. A typical catalyst loading is a 1:50 molar ratio of Sn to glucose.
-
Seal the reaction vessel and place it in a preheated heating block at a desired temperature (e.g., 110-140°C).
-
Stir the reaction mixture for the desired duration (e.g., 12-30 minutes).
-
To quench the reaction, rapidly cool the reaction vessel in an ice bath.
-
Withdraw a sample and filter it through a 0.22 µm syringe filter to remove the catalyst.
-
Analyze the filtrate by HPLC to determine the concentrations of glucose, fructose, and any byproducts like mannose.
Step 3: Acid-Catalyzed Dehydration of Fructose to 5-HMF
This protocol outlines the dehydration of fructose to 5-HMF using a solid acid catalyst in a biphasic solvent system.
Materials:
-
Fructose
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Solvent system (e.g., a mixture of γ-valerolactone (GVL) and water)
-
High-pressure reactor (autoclave) with stirring capability
-
Nitrogen gas supply
-
Filtration apparatus
Procedure:
-
In a typical experiment, charge the high-pressure reactor with fructose, the solid acid catalyst (e.g., a 2:1 mass ratio of catalyst to fructose), and the solvent system (e.g., 1:1 v/v GVL/H₂O).
-
Seal the reactor and purge with nitrogen gas several times before pressurizing to a desired pressure (e.g., 4 MPa).
-
Heat the reactor to the desired temperature (e.g., 200°C) with constant stirring.
-
Maintain the reaction at the set temperature for the specified duration (e.g., 3 hours).
-
After the reaction, cool the reactor to room temperature.
-
Separate the solid catalyst and any solid byproducts (humins) from the liquid phase by filtration.
-
Analyze the liquid phase for 5-HMF concentration using HPLC.
Step 4: Rehydration of 5-HMF to this compound
This protocol describes the conversion of 5-HMF to this compound using a homogeneous acid catalyst.
Materials:
-
5-Hydroxymethylfurfural (5-HMF)
-
Mineral acid (e.g., sulfuric acid or hydrochloric acid)
-
Deionized water
-
Reaction vessel with heating and stirring
-
HPLC for analysis
Procedure:
-
Prepare an aqueous solution of 5-HMF.
-
Add the mineral acid to the 5-HMF solution to the desired concentration.
-
Heat the reaction mixture to a temperature typically between 160-200°C with stirring.
-
Monitor the reaction progress by periodically taking samples and analyzing them by HPLC for the disappearance of 5-HMF and the appearance of this compound and formic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The this compound can be purified from the reaction mixture using techniques such as liquid-liquid extraction followed by distillation.
Experimental and Analytical Considerations
Experimental Setup
The acid-catalyzed conversion of cellulose is typically carried out in high-pressure batch reactors or autoclaves, which allow for precise control of temperature and pressure. For continuous processes, plug flow reactors or microreactors can be employed.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of the reactants, intermediates, and products in the reaction mixture. A typical HPLC setup for this analysis includes:
-
Column: An Aminex HPX-87H column is frequently used for the separation of sugars, organic acids, and furans.
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM) in water is a common mobile phase.
-
Detectors: A combination of a Refractive Index (RI) detector for sugars and a UV detector for 5-HMF and this compound is often employed.
Byproduct Formation: Humins
A significant challenge in the acid-catalyzed conversion of carbohydrates is the formation of insoluble, dark-colored byproducts known as humins. Humins are complex polymeric materials formed through condensation reactions of sugars and furans, particularly 5-HMF. Their formation reduces the yield of the desired products and can lead to reactor fouling and catalyst deactivation. The quantification of humins is typically done gravimetrically after separating them from the reaction mixture by filtration and thorough washing.
Conclusion
The acid-catalyzed conversion of cellulose to this compound is a multi-step process with significant potential for the sustainable production of this key platform chemical. A thorough understanding of the underlying reaction mechanisms, including the distinct roles of Brønsted and Lewis acids, is crucial for the rational design of efficient catalytic systems. By carefully controlling reaction parameters such as temperature, time, and catalyst concentration, and by mitigating the formation of humins, the yield of this compound can be maximized. The experimental protocols and data presented in this guide offer a foundation for researchers and scientists to further explore and optimize this important biorefinery process.
References
- 1. Frontiers | Acid-Catalyzed Conversion of Cellulose Into this compound With Biphasic Solvent System [frontiersin.org]
- 2. Facile preparation of Sn-β zeolites by post-synthesis(isomorphous substitution) method for isomerization of glucose to fructose | Semantic Scholar [semanticscholar.org]
- 3. US20120167452A1 - Absorption and quench method for biomass pyrolysis product - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Fundamental Chemical Properties of Levulinic Acid for Researchers
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the core chemical properties of levulinic acid (LA), a versatile platform chemical derived from biomass. Tailored for researchers, scientists, and drug development professionals, this document consolidates essential data, experimental protocols, and key chemical pathways to facilitate advanced research and application development.
Physicochemical Properties
This compound, also known as 4-oxopentanoic acid, is a white crystalline solid that is soluble in water and polar organic solvents.[1] It possesses both a ketone and a carboxylic acid functional group, making it a valuable and reactive building block for a wide range of chemical syntheses.[2] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₃ | [3] |
| Molecular Weight | 116.11 g/mol | [3] |
| Melting Point | 33-35 °C | [3] |
| Boiling Point | 245-246 °C | |
| Density | 1.1447 g/cm³ | |
| pKa | 4.64 @ 18 °C | |
| Water Solubility | 675 g/L @ 20 °C |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques. The following tables summarize the key spectral data.
²H NMR (Proton NMR) Data (D₂O, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Reference(s) |
| 2.76 | t | 2 | -CH₂-COOH | |
| 2.39 | t | 2 | -C(O)-CH₂- | |
| 2.18 | s | 3 | CH₃-C(O)- |
¹³C NMR (Carbon NMR) Data (CDCl₃)
| Chemical Shift (ppm) | Carbon Atom | Reference(s) |
| 207.9 | C=O (ketone) | |
| 178.9 | C=O (acid) | |
| 37.9 | -C(O)-CH₂- | |
| 29.8 | CH₃-C(O)- | |
| 27.9 | -CH₂-COOH |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) | |
| 1705 | C=O stretch (ketone) | |
| 1710-1760 | C=O stretch (carboxylic acid) | |
| 1210-1320 | C-O stretch | |
| 910-950, 1395-1440 | O-H bend |
Mass Spectrometry (MS) Data
The mass spectrum of this compound shows a molecular ion peak at m/z 116. Key fragment ions are observed at m/z 43 (acetyl group) and 73.
Key Chemical Reactions and Pathways
This compound is a versatile platform chemical that can be synthesized from biomass and converted into a variety of valuable downstream products.
Synthesis of this compound from Cellulose
A common and sustainable route to this compound is the acid-catalyzed hydrolysis of cellulose. This process typically involves the breakdown of cellulose into glucose, which then isomerizes to fructose. Subsequent dehydration of fructose yields 5-hydroxymethylfurfural (HMF), which is then rehydrated to form this compound and formic acid.
References
- 1. Acid-Catalyzed Conversion of Cellulose Into this compound With Biphasic Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound, this compound Content of Liquids, this compound Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-depth Technical Guide to the Solubility of Levulinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Levulinic acid (LA), a versatile platform chemical derived from the degradation of cellulose, is gaining significant attention as a sustainable precursor for biofuels and a wide array of chemical intermediates.[1] Its utility in various applications, including as a solvent and in the synthesis of pharmaceuticals, necessitates a thorough understanding of its solubility characteristics in different organic media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details the experimental methodologies for its determination, and presents the data in a structured format for ease of comparison.
Quantitative Solubility Data
The solubility of this compound, a white crystalline solid with a melting point between 33 and 35 °C, is generally high in water and polar organic solvents.[1] However, detailed quantitative data across a spectrum of organic solvents has been scarce until recently. A 2021 study by Galkin et al. systematically investigated the solubility of this compound in 18 different organic solvents, providing valuable data for process design and solvent screening.[2]
The study found that this compound is insoluble in nonpolar solvents such as pentane, hexane, and cyclohexane.[2] In contrast, it exhibits good solubility in a variety of polar aprotic and protic solvents. The temperature dependence of solubility was also investigated, revealing different behaviors in various solvents. For instance, in toluene, dichloromethane, ethyl acetate, tetrahydrofuran (THF), and n-propanol, solubility showed a clear temperature dependence, decreasing significantly at lower temperatures.[2] Conversely, in solvents like diethyl ether, acetone, acetonitrile, n-butanol, and methanol, the solubility was not significantly affected by temperature changes within the studied range.
The following table summarizes the quantitative solubility data of this compound in various organic solvents as determined by Galkin et al. (2021). The solubility is expressed in grams per liter (g/L).
| Solvent Classification | Solvent | Solubility at -10 °C (g/L) | Solubility at 25 °C (g/L) | Solubility at 50 °C (g/L) |
| Nonpolar | n-Hexane | Insoluble | Insoluble | Insoluble |
| Cyclohexane | Insoluble | Insoluble | Insoluble | |
| Toluene | 10 ± 1 | 200 ± 10 | > 500 | |
| Polar Aprotic | 1,4-Dioxane | 500 ± 25 | 500 ± 25 | 500 ± 25 |
| Diethyl Ether | 500 ± 25 | 500 ± 25 | 500 ± 25 | |
| Dichloromethane | 200 ± 10 | 500 ± 25 | 500 ± 25 | |
| Tetrahydrofuran (THF) | 200 ± 10 | 500 ± 25 | 500 ± 25 | |
| Ethyl Acetate | 200 ± 10 | 500 ± 25 | 500 ± 25 | |
| Acetone | 500 ± 25 | 500 ± 25 | 500 ± 25 | |
| Dimethylformamide (DMF) | 500 ± 25 | 500 ± 25 | 500 ± 25 | |
| Acetonitrile | 500 ± 25 | 500 ± 25 | 500 ± 25 | |
| Dimethyl Sulfoxide (DMSO) | 500 ± 25 | 500 ± 25 | 500 ± 25 | |
| Polar Protic | Formic Acid | 500 ± 25 | 500 ± 25 | 500 ± 25 |
| n-Butanol | 500 ± 25 | 500 ± 25 | 500 ± 25 | |
| n-Propanol | 200 ± 10 | 500 ± 25 | 500 ± 25 | |
| Ethanol | 500 ± 25 | 500 ± 25 | 500 ± 25 | |
| Methanol | 500 ± 25 | 500 ± 25 | 500 ± 25 | |
| Water | 500 ± 25 | 500 ± 25 | 500 ± 25 |
Data sourced from Galkin et al. (2021).
Experimental Protocol for Solubility Determination
The quantitative data presented above was obtained using a methodology based on Fourier-transform infrared (FTIR) spectroscopy. This technique offers a rapid and sensitive means of determining solute concentration. The general experimental workflow is outlined below.
1. Preparation of Stock Solutions and Calibration Curve:
-
A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations.
-
The FTIR spectrum of each standard solution is recorded.
-
A specific, well-defined absorbance peak of this compound that does not overlap with solvent peaks is selected for analysis. For example, the carbonyl group peak is often a suitable choice.
-
A calibration curve is constructed by plotting the absorbance of the selected peak against the known concentrations of the standard solutions. This curve establishes the relationship between absorbance and concentration, which should ideally be linear within the tested range (Beer-Lambert Law).
2. Isothermal Equilibrium Method:
-
An excess amount of this compound is added to a known volume of the organic solvent in a sealed vessel.
-
The mixture is agitated (e.g., using a magnetic stirrer) in a temperature-controlled environment (e.g., a thermostatic bath) for a sufficient period to ensure that equilibrium is reached. This means the solution is saturated with the solute.
-
The temperatures of interest (e.g., -10 °C, 25 °C, and 50 °C) are maintained with high precision.
3. Sample Analysis:
-
After reaching equilibrium, the agitation is stopped, and the undissolved solid is allowed to settle.
-
A sample of the supernatant (the clear, saturated solution) is carefully withdrawn. It is crucial to avoid transferring any solid particles.
-
The FTIR spectrum of the saturated solution sample is recorded under the same conditions as the standards.
4. Concentration Determination:
-
The absorbance of the characteristic peak of this compound in the sample's FTIR spectrum is measured.
-
Using the previously established calibration curve, the concentration of this compound in the saturated solution is determined. This concentration represents the solubility of this compound in that solvent at the specific temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using FTIR spectroscopy.
Caption: Experimental workflow for determining the solubility of this compound.
References
The Dual Functionality of Levulinic Acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the unique keto-acid properties of levulinic acid, its reactivity, and its burgeoning role in pharmaceutical sciences.
This compound (4-oxopentanoic acid), a biomass-derived platform chemical, is distinguished by its bifunctional nature, possessing both a ketone and a carboxylic acid group. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in a myriad of applications, particularly within the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of the keto-acid functionality of this compound, detailing its chemical properties, key reactions, and analytical characterization, with a focus on its application in drug synthesis and therapy.
Physicochemical Properties of this compound
This compound is a white crystalline solid at room temperature, highly soluble in water and polar organic solvents.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, reaction design, and analytical method development.
| Property | Value | References |
| Molecular Formula | C5H8O3 | [3] |
| Molecular Weight | 116.11 g/mol | [3] |
| Melting Point | 30-33 °C | [3] |
| Boiling Point | 245-246 °C | |
| pKa | 4.64 (at 18°C) | |
| Solubility | Soluble in water, alcohol, and ether | |
| Appearance | White crystalline solid or yellowish liquid |
The Reactive Duality: Keto and Carboxylic Acid Functionalities
The chemical versatility of this compound stems from the presence of both a ketone carbonyl group and a carboxylic acid functional group. This allows for a wide range of selective chemical transformations, enabling the synthesis of diverse molecular architectures.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of this compound undergoes typical reactions of this functional group, most notably esterification.
Levulinate esters, which have applications as biofuels and fragrance components, are readily synthesized by reacting this compound with various alcohols in the presence of an acid catalyst.
Detailed Experimental Protocol: Esterification of this compound to Ethyl Levulinate
Materials:
-
This compound (LA)
-
Ethanol (EtOH)
-
Amberlyst-15 (solid acid catalyst)
-
Nitrogen gas
-
High-pressure autoclave with magnetic stirrer and temperature controller
Procedure:
-
Dry the Amberlyst-15 catalyst overnight at 80°C.
-
In a typical procedure, charge the high-pressure autoclave with this compound (1.0 mmol), ethanol (3.0 mL), and the dried Amberlyst-15 catalyst (50 mg).
-
Purge the autoclave with nitrogen gas to remove air and then pressurize to the desired pressure (e.g., 0.6 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 443 K) and stir for a specified time (e.g., 3.75 hours).
-
After the reaction is complete, cool the autoclave to room temperature and depressurize.
-
Separate the solid catalyst from the reaction mixture by filtration.
-
The resulting liquid product, ethyl levulinate, can be purified by distillation.
-
Analyze the product yield and purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Reactions of the Ketone Group
The ketone group in this compound is susceptible to a variety of nucleophilic additions and condensation reactions, including hydrogenation and reductive amination.
A key transformation of this compound is its catalytic hydrogenation to γ-valerolactone (GVL), a valuable green solvent and fuel additive. This reaction typically proceeds via the intermediate 4-hydroxypentanoic acid.
Detailed Experimental Protocol: Hydrogenation of this compound to γ-Valerolactone
Materials:
-
This compound (LA)
-
Methanol (solvent)
-
Ruthenium on carbon (Ru/C) catalyst
-
Hydrogen gas
-
High-pressure autoclave with magnetic stirrer and temperature controller
Procedure:
-
Prepare a 5 wt% solution of this compound in methanol.
-
Introduce 300 mL of the this compound solution and the Ru/C catalyst (5.0% by mass of this compound) into a 1000 mL steel autoclave.
-
Flush the system with hydrogen gas and then adjust the pressure to the desired value (e.g., 1.2 MPa).
-
Heat the autoclave to the desired reaction temperature (e.g., 130 °C) while stirring.
-
Maintain the reaction conditions for a specified time (e.g., 160 minutes).
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Separate the catalyst from the reaction mixture by filtration.
-
The product, γ-valerolactone, can be purified by distillation.
-
Analyze the conversion of this compound and the selectivity to GVL using GC or HPLC.
The ketone functionality can react with amines to form imines, which can then be reduced to produce N-substituted pyrrolidones, a class of compounds with applications in pharmaceuticals and agrochemicals.
Detailed Experimental Protocol: Reductive Amination of this compound
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Formic acid (as a hydrogen source)
-
Water (solvent)
-
Catalyst (e.g., nickel nanoparticles)
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, dissolve this compound and the primary amine in water.
-
Add formic acid to the mixture, which will serve as the in-situ source of hydrogen.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 76°C) and stir for the required duration.
-
Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or GC.
-
Upon completion, cool the reaction mixture and work up as necessary to isolate the N-substituted 5-methyl-pyrrolidone product. This may involve extraction and purification by chromatography.
This compound in Drug Development and Biological Pathways
The unique bifunctionality of this compound makes it a versatile tool in drug development. It can be used as a linker to connect drug molecules to carriers, as a protecting group in organic synthesis, or as a starting material for the synthesis of bioactive molecules.
A prominent example of a this compound derivative with significant biological relevance is 5-aminothis compound (ALA) . ALA is a natural precursor in the biosynthesis of porphyrins, including protoporphyrin IX (PpIX), a photosensitizer. This property is exploited in photodynamic therapy (PDT) for the treatment of certain cancers and skin conditions.
The Porphyrin Biosynthesis Pathway and Photodynamic Therapy
Exogenous administration of ALA leads to an accumulation of the photosensitive PpIX in rapidly proliferating cells, such as cancer cells. Subsequent exposure to light of a specific wavelength activates PpIX, leading to the generation of reactive oxygen species (ROS) that induce cell death.
References
Levulinic Acid: A Versatile Bio-based Precursor for Fine Chemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Levulinic acid (LA), a biomass-derived platform chemical, stands at the forefront of the transition towards a sustainable chemical industry.[1][2][3] Recognized by the U.S. Department of Energy as one of the top value-added chemicals from biomass, its unique bifunctional structure, containing both a ketone and a carboxylic acid group, makes it an exceptionally versatile precursor for a wide array of fine chemicals, polymers, pharmaceuticals, and fuel additives.[1][4] This guide provides a detailed technical overview of the primary pathways for converting this compound into high-value chemical products, complete with experimental data, detailed protocols, and process visualizations.
Hydrogenation to γ-Valerolactone (GVL)
The hydrogenation of this compound to γ-valerolactone (GVL) is a cornerstone transformation, as GVL itself is a valuable green solvent, a fuel additive, and an intermediate for other chemicals. The process involves the reduction of the ketone group followed by intramolecular esterification (cyclization).
Catalytic Systems and Performance
A variety of heterogeneous catalysts have been developed for this conversion, with Ruthenium (Ru) and Nickel (Ni) based systems showing particular promise. Noble metals like Ru, often supported on carbon (Ru/C), exhibit high activity and selectivity under mild conditions. Non-noble metal catalysts, such as copper and nickel, are also effective, offering a more cost-effective alternative, though sometimes requiring more stringent reaction conditions.
| Catalyst | Support | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | LA Conv. (%) | GVL Yield (%) | Reference |
| Ru/C | Carbon | Methanol | 130 | 1.2 | 2.7 | 92 | 99 | |
| 1 wt% Ru/TiO₂ | Titania | Dioxane | 150 | 5.0 | - | ~85 | - | |
| 40% Ni/Al₂O₃ | Alumina | Dioxane | 180 | 3.0 | 2 | >95 | >95 | |
| 10% Co/NC | N-doped Carbon | - | - | - | - | - | ~100 | |
| Ni/ZrO₂ | Zirconia | 2-propanol | 120 | (transfer) | - | - | 86 | |
| Cu-Re/TiO₂ | Titania | Water | 180 | 4.0 | - | ~100 | 95 | |
| Ru-Mg/Al | Mixed Oxide | Water | 150 | (from Formic Acid) | 1.5 | - | 99 |
Experimental Protocol: Hydrogenation of LA over Ru/C
This protocol is a representative example for the batch hydrogenation of this compound.
Materials:
-
This compound (LA)
-
5% Ru/C catalyst
-
Methanol (solvent)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas source
Procedure:
-
Charge the 1000 mL autoclave with a solution of 5 wt% this compound in methanol (300 mL).
-
Add the Ru/C catalyst. A catalyst dosage of 5.0% based on the mass of this compound is used.
-
Seal the reactor and flush the system three times with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.2 MPa).
-
Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 130 °C).
-
Maintain the reaction conditions for the specified duration (e.g., 160 minutes).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Recover the reaction mixture and separate the catalyst by filtration.
-
Analyze the liquid product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine LA conversion and GVL selectivity.
GVL Production Workflow
Caption: Experimental workflow for GVL synthesis from this compound.
Conversion to 2-Methyltetrahydrofuran (2-MTHF)
2-Methyltetrahydrofuran (2-MTHF) is a valuable biofuel and a green solvent. Its synthesis from this compound is a multi-step hydrogenation process that typically proceeds through GVL and 1,4-pentanediol (1,4-PDO) as intermediates.
Reaction Pathway and Catalysts
The complete hydrodeoxygenation of LA to 2-MTHF requires catalysts capable of reducing both the carboxylic acid (or lactone) and the intermediate diol. This often involves bifunctional catalysts or co-catalytic systems with both metal and acidic sites.
Caption: Reaction pathway from this compound to 2-MTHF.
Catalytic Systems and Performance
Achieving high yields of 2-MTHF requires careful control of reaction conditions to favor the full hydrogenation and subsequent cyclization of 1,4-PDO.
| Catalyst | Co-catalyst/Support | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | 2-MTHF Yield (%) | Reference |
| [RuH₂(PPh₃){N(CH₂PPh₂)₃-κ³P}] | HN(Tf)₂ | - | - | - | - | 87 | |
| Cobalt phosphine complex | Sc(OTf)₃ | None | 150 | 5.0 | 24 | ≥97.0 | |
| 5% Ru/GO | Graphene Oxide | - | 265 | - | (flow reactor) | 48 | |
| Ni₅Co₂₅/γ-Al₂O₃ | Alumina | - | - | - | - | 73.4 |
Experimental Protocol: One-Pot Conversion of LA to 2-MTHF
This protocol is based on the solvent-free conversion using a cobalt-based catalytic system.
Materials:
-
This compound (LA)
-
Cobalt phosphine complex (catalyst)
-
Scandium(III) triflate (Sc(OTf)₃, co-catalyst)
-
High-pressure autoclave reactor
Procedure:
-
In a solvent-free setting, add this compound, the cobalt phosphine catalyst, and Sc(OTf)₃ to the high-pressure reactor.
-
Seal the reactor and purge it multiple times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5 MPa.
-
Heat the reaction mixture to 150 °C while stirring.
-
Maintain the reaction for 24 hours to ensure complete conversion.
-
After the reaction period, cool the reactor to ambient temperature and carefully release the pressure.
-
Analyze the resulting product mixture to determine the yield of 2-MTHF. The kinetic profile shows that LA is fully converted to GVL and 2-MTHF within the first hour, with GVL subsequently converting to 2-MTHF over the remaining time.
Oxidation to Succinic Acid
Succinic acid is a key C4 platform chemical used in the production of polymers, resins, and food additives. Its synthesis from this compound involves an oxidative cleavage of the acetyl group, which can be achieved through methods like a modified iodoform reaction or Baeyer-Villiger oxidation.
Catalytic Systems and Performance
This transformation avoids harsh hydrogenation conditions, instead relying on oxidative chemistry.
| Reagent/Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Succinic Acid Yield (%) | Reference |
| I₂ / t-BuOK | (in situ t-BuOI) | t-BuOH | - | - | 83 (isolated) | |
| Tungstic Acid | H₂O₂ | None (water) | 90 | 6 | 75 (selectivity) | |
| Trifluoroacetic Acid | H₂O₂ | - | - | - | High |
Experimental Protocol: Iodoform-based Oxidation of LA
This protocol describes a one-step conversion of this compound to succinic acid.
Materials:
-
This compound (LA)
-
Iodine (I₂)
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
Procedure:
-
Dissolve this compound in tert-butanol in a suitable reaction vessel.
-
Add potassium tert-butoxide (t-BuOK) and iodine (I₂) to the mixture. The reaction relies on the in-situ generation of t-BuOI as the chemoselective iodinating agent.
-
Allow the reaction to proceed. The system facilitates a one-step oxidative demethylation of the acetyl group.
-
Upon completion, the succinic acid product can be isolated. An isolated yield of 83% has been reported under optimized conditions.
Esterification to Alkyl Levulinates
Alkyl levulinates, such as ethyl levulinate and butyl levulinate, are valuable as fuel additives (biofuels), green solvents, and plasticizers. They are synthesized via the acid-catalyzed esterification of this compound with the corresponding alcohol.
Catalytic Systems and Performance
Solid acid catalysts are often preferred for this process to simplify separation and minimize corrosion issues associated with mineral acids.
| Catalyst | Alcohol | Temp. (°C) | Time (h) | LA Conv. (%) | Ester Yield (%) | Reference |
| Nanosized TiO₂ | n-Butanol | 120 | 8 | - | 77.6 | |
| Fe₂(SO₄)₃ | Ethanol | 60 | 8 | ~90 | >90 (selectivity) | |
| Sulfonated Lignin-based Carbon | Methanol, Ethanol, n-Butanol | Reflux | 5 | - | 73.5 - 83.3 | |
| Metal Nitrates (e.g., Fe(NO₃)₃) | Butyl Alcohol | 60 | - | >95 | - |
Experimental Protocol: Esterification of LA with n-Butanol
This protocol is based on the use of a nanosized TiO₂ solid acid catalyst.
Materials:
-
This compound (LA)
-
n-Butanol
-
Nanosized TiO₂ catalyst
-
Reaction flask with a reflux condenser and heating mantle
Procedure:
-
Combine this compound, n-butanol, and the TiO₂ catalyst in the reaction flask. Optimal conditions reported include a catalyst dosage of 8.6 wt.% relative to LA.
-
Heat the mixture to the desired reaction temperature (e.g., 120 °C) under reflux with stirring.
-
Maintain the reaction for the required duration (e.g., 8 hours).
-
After cooling, separate the solid catalyst from the liquid product mixture by filtration or centrifugation.
-
The product, n-butyl levulinate, can be purified by distillation. The catalyst can be washed, dried, and reused for subsequent cycles.
Synthesis of Other High-Value Chemicals
The unique structure of this compound allows for its conversion into a diverse range of other important molecules, including precursors for pharmaceuticals and polymers.
-
δ-Aminothis compound (DALA): DALA is a biodegradable pesticide and an antitumor agent. It can be synthesized from this compound, providing a route from renewable resources to this important agrochemical and pharmaceutical compound.
-
Diphenolic Acid (DPA): Produced through the condensation of this compound with two molecules of phenol, DPA is a potential bio-based substitute for the controversial Bisphenol-A (BPA) in the production of polycarbonates and epoxy resins.
-
Monomers for Polyamides and Polyesters: The bifunctionality of this compound allows it to be converted into various monomers suitable for condensation polymerization, leading to the creation of bio-based polyamides, polyesters, and other polymers.
Logical Pathway for LA Valorization
References
The Green Synthesis of Levulinic Acid: A Technical Guide to Sustainable Production
Introduction
Levulinic acid (LA), a versatile platform chemical, stands at the forefront of the transition towards a bio-based economy. Its unique structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable precursor for a wide array of chemicals and biofuels, including γ-valerolactone (GVL), 2-methyl-tetrahydrofuran (2-MTHF), and various esters used as green solvents and fuel additives.[1][2][3] Traditionally, the synthesis of this compound has relied on mineral acid-catalyzed dehydration of hexose sugars, a process often plagued by issues of corrosion, catalyst non-recyclability, and significant waste generation.[4][5] This guide provides an in-depth technical overview of the synthesis of this compound through the lens of the twelve principles of green chemistry, focusing on the use of renewable feedstocks, heterogeneous catalysis, and sustainable reaction media.
Core Principles of Green this compound Synthesis
The production of this compound from biomass is a prime example of the application of green chemistry principles. The core tenets of this approach include:
-
Use of Renewable Feedstocks: Utilizing abundant and non-food lignocellulosic biomass, such as agricultural residues and forestry waste, as the primary raw material.
-
Catalysis: Employing solid acid catalysts that are easily separable, recyclable, and less corrosive than traditional homogeneous catalysts.
-
Atom Economy: Maximizing the conversion of the biomass feedstock into the desired product, this compound, and its co-product, formic acid, while minimizing the formation of undesirable by-products like humins.
-
Safer Solvents and Auxiliaries: Investigating the use of greener solvent systems, such as water, γ-valerolactone (GVL), and biphasic systems, to enhance reaction selectivity and simplify product separation.
-
Energy Efficiency: Optimizing reaction conditions, including temperature and pressure, and exploring energy-efficient heating methods like microwave irradiation to reduce the overall energy consumption of the process.
Biomass Feedstocks for this compound Production
This compound can be synthesized from a variety of biomass sources, which are broadly categorized into three generations.
-
First-Generation Biomass: This includes edible biomass such as starchy and sugary crops. While the conversion of these feedstocks is relatively straightforward, it raises concerns about food security.
-
Second-Generation Biomass: This category comprises non-edible lignocellulosic biomass, including agricultural residues (e.g., corn stover, rice straw, sugarcane bagasse), forestry waste, and dedicated energy crops. Lignocellulosic biomass is composed of three main components: cellulose, hemicellulose, and lignin.
-
Third-Generation Biomass: This refers to algae, which can have high carbohydrate content and do not compete with food crops for arable land.
The focus of green this compound synthesis is primarily on the valorization of second-generation biomass due to its abundance and non-food nature.
Reaction Pathways from Biomass to this compound
The conversion of lignocellulosic biomass to this compound involves a series of acid-catalyzed reactions. The primary pathways for cellulose and hemicellulose are distinct.
C6 Sugar (Cellulose) Pathway
The conversion of cellulose, a polymer of glucose, to this compound proceeds through several key steps:
-
Hydrolysis: Cellulose is first hydrolyzed into its monomer unit, glucose.
-
Isomerization: Glucose is then isomerized to fructose. This step is facilitated by Lewis acids.
-
Dehydration: Fructose undergoes dehydration to form 5-hydroxymethylfurfural (HMF).
-
Rehydration: HMF is subsequently rehydrated to yield equimolar amounts of this compound and formic acid.
Caption: Reaction pathway for the conversion of cellulose to this compound.
C5 Sugar (Hemicellulose) Pathway
Hemicellulose, a heteropolymer of various pentoses and hexoses, primarily yields furfural from its C5 sugar components (e.g., xylose). While the direct conversion of furfural to this compound is possible, it is a more complex and less efficient route compared to the C6 pathway. A novel green route involves the hydroxymethylation of furfural followed by rehydration.
References
- 1. Conversion of this compound and alkyl levulinates into biofuels and high-value chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound Production from Delignified Rice Husk Waste over Manganese Catalysts: Heterogeneous Versus Homogeneous [mdpi.com]
- 3. Valorization of this compound over non-noble metal catalysts: challenges and opportunities - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Laboratory-Scale Synthesis of Levulinic Acid
Introduction
Levulinic acid (LA), or 4-oxopentanoic acid, is recognized by the US Department of Energy as one of the top 12 most promising bio-based platform chemicals.[1] Its value stems from a versatile chemical structure, featuring both a ketone and a carboxylic acid group, which allows for its conversion into a wide array of valuable derivatives.[2] These derivatives include biofuels (e.g., γ-valerolactone, methyltetrahydrofuran, and ethyl levulinate), plasticizers, pharmaceuticals, and food additives.[3] LA is primarily produced via the acid-catalyzed hydrolysis of C6 carbohydrates, such as those found in abundant and renewable lignocellulosic biomass.[2][4] This document provides detailed protocols for the laboratory-scale synthesis of this compound from different renewable feedstocks.
Reaction Pathways for this compound Synthesis
The primary route for LA production from biomass involves the acid-catalyzed conversion of hexose (C6) sugars. This process typically proceeds through the following key steps:
-
Hydrolysis of Polysaccharides : Complex carbohydrates like cellulose are first broken down into simple sugars, such as glucose.
-
Isomerization : Glucose is isomerized into fructose, often facilitated by a Lewis acid catalyst.
-
Dehydration : Fructose undergoes dehydration to form the key intermediate, 5-hydroxymethylfurfural (HMF).
-
Rehydration : HMF is then rehydrated, leading to the formation of this compound and formic acid as a co-product.
An alternative pathway utilizes pentose (C5) sugars, derived from hemicellulose, which are first converted to furfural and then to furfuryl alcohol, a direct precursor for LA synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound from Cellulose
Objective: To produce this compound from microcrystalline cellulose using a two-step hydrothermal process with a solid acid catalyst. This method avoids the use of corrosive homogeneous mineral acids in the final conversion step.
Materials and Reagents:
-
Microcrystalline cellulose
-
Deionized water
-
Amberlyst 70 solid acid catalyst
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
High-pressure batch reactor (e.g., Parr reactor) with temperature and pressure controls
-
Heating mantle or furnace for the reactor
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
Step 1: Non-Catalytic Hydrothermal Decomposition of Cellulose
-
Load the high-pressure reactor with a specific weight of cellulose and deionized water to achieve a high initial concentration (e.g., up to 29 wt%).
-
Seal the reactor and purge with nitrogen gas to create an inert atmosphere.
-
Heat the reactor to 220°C and maintain this temperature for 30 minutes. This step decomposes cellulose into water-soluble organic compounds, including glucose and HMF, which are precursors to this compound.
-
After the reaction time, rapidly cool the reactor to room temperature.
-
Open the reactor and filter the mixture to separate the solid residue (unreacted cellulose and humins) from the aqueous solution containing the water-soluble intermediates.
Step 2: Catalytic Conversion to this compound
-
Transfer the aqueous solution from Step 1 to a clean reactor.
-
Add the Amberlyst 70 solid acid catalyst to the solution.
-
Seal the reactor, purge with nitrogen, and heat to a lower temperature of 160°C.
-
Maintain the reaction at this temperature for a specified duration (e.g., several hours), with periodic sampling to monitor the formation of this compound via HPLC.
-
After the reaction is complete, cool the reactor, and separate the solid catalyst by filtration. The resulting aqueous solution contains this compound, formic acid, and other byproducts.
Purification:
-
The final product mixture can be concentrated using a rotary evaporator.
-
Further purification can be achieved through methods such as liquid-liquid extraction, distillation, or crystallization. For instance, crystallization can be performed by cooling the concentrated solution to induce the formation of this compound crystals, which are then separated by filtration.
Protocol 2: Synthesis of this compound from Furfuryl Alcohol
Objective: To synthesize this compound via the acid-catalyzed hydrolysis of furfuryl alcohol, a derivative of C5 sugars. This protocol uses a solid acid catalyst in a biphasic solvent system to enhance yield and selectivity.
Materials and Reagents:
-
Furfuryl alcohol (FAL)
-
Tetrahydrofuran (THF)
-
Deionized water
-
H-ZSM-5 zeolite catalyst
-
Nitrogen gas
Equipment:
-
Sealed reaction vessel (e.g., thick-walled glass reactor or stainless steel autoclave)
-
Oil bath or heating block with magnetic stirring
-
Filtration equipment
-
Gas Chromatography (GC) or HPLC for analysis
Procedure:
-
Prepare a monophasic solvent system by mixing THF and water (e.g., in a 4:1 w/w ratio).
-
In the reaction vessel, dissolve furfuryl alcohol in the THF-water solvent to a concentration of 1 M.
-
Add the H-ZSM-5 zeolite catalyst to the solution (e.g., 3 wt% relative to the solution).
-
Seal the reactor, purge with nitrogen, and place it in the preheated oil bath set to 120°C.
-
Stir the reaction mixture vigorously for the desired reaction time (e.g., 120 minutes). The hydrophobic nature of the H-ZSM-5 catalyst and the THF co-solvent help to suppress the polymerization of furfuryl alcohol, a common side reaction.
-
After the reaction, cool the vessel to room temperature.
-
Separate the H-ZSM-5 catalyst from the liquid product mixture by filtration or centrifugation. The catalyst can be washed, dried, and calcined for potential reuse.
-
The resulting solution containing this compound can be analyzed directly by GC or HPLC.
Purification:
-
The solvent (THF) can be removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution can be purified by fractional distillation under reduced pressure. This compound typically distills at 137-139°C at 10 mm Hg.
Data Presentation: Comparison of Synthesis Methods
The yield of this compound is highly dependent on the feedstock, catalyst, and reaction conditions. The following tables summarize quantitative data from various laboratory-scale synthesis studies.
Table 1: this compound Synthesis from Cellulosic Biomass
| Feedstock | Catalyst | Temperature (°C) | Time | LA Yield | Reference |
| Cellulose | 0.2 M H₂SO₄ | 180 | 3 h | 40.5 wt% | |
| Cellulose | Amberlyst 70 | 160 | - | 28% (theoretical) | |
| Cellulose | HCl (20 wt%) | 210 | - | 59.1 mol% | |
| Miscanthus | Sulphated Zirconia + 10mM HCl | 160 | 80 min | ~63 wt% | |
| Sugarcane Bagasse | H₂SO₄ | 170 | 75 min | 55% | |
| Corncob | Acid-modified Zeolite | 200 | 60 min | 262 mg/g | |
| Potato Peel Waste | H₂SO₄ + CrCl₃ | 180 | 15 min | 49% |
Table 2: this compound Synthesis from Furfuryl Alcohol
| Feedstock | Catalyst | Solvent | Temperature (°C) | Time | LA Yield | Reference |
| Furfuryl Alcohol | H-ZSM-5 | THF-H₂O | - | - | >70% | |
| Furfuryl Alcohol | ArSO₃H-Et-HNS | Acetone-H₂O | 120 | 120 min | 83.1% |
General Experimental Workflow
The overall process for producing and purifying this compound in a laboratory setting follows a logical sequence of steps, from initial reaction to final product isolation.
Safety Precautions
-
The synthesis of this compound often involves the use of strong acids (e.g., sulfuric acid, hydrochloric acid), which are highly corrosive. Always handle acids within a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Many protocols require high temperatures and pressures. Reactions should be conducted in certified pressure vessels (autoclaves/reactors) behind a safety shield. Ensure the reactor is not filled beyond its recommended capacity and is equipped with a pressure relief valve.
-
Organic solvents like ether and THF are flammable. Avoid open flames and ensure proper ventilation during their use and removal.
References
- 1. Catalytic Production of this compound (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP3156389A1 - Process for the purification of this compound - Google Patents [patents.google.com]
- 4. This compound production from waste biomass :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols for the Polymerization of Levulinic Acid in Novel Bioplastic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levulinic acid (LA), a biomass-derived platform chemical, is a versatile building block for the synthesis of a new generation of sustainable bioplastics.[1][2] Its unique bifunctional nature, possessing both a carboxylic acid and a ketone group, allows for a variety of polymerization strategies to create polyesters, polyamides, and other polymers with tunable properties.[2][3] These LA-based bioplastics offer the potential for enhanced biodegradability, biocompatibility, and favorable mechanical properties, making them attractive alternatives to petroleum-based plastics in a range of applications, including packaging, agriculture, and biomedical devices.[4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel bioplastics derived from this compound.
Data Presentation: Properties of this compound-Based Bioplastics
The following tables summarize the quantitative data for various bioplastics synthesized from this compound and its derivatives.
Table 1: Thermal Properties of this compound-Based Polyesters
| Polymer System | Comonomers | T g (°C) | T m (°C) | T d,5% (°C) | Reference |
| Poly(glycerol levulinate-co-glycerol malonate) | Glycerol, Malonic Acid | >233 | >353 | ||
| Poly(amine-co-ester)s | Various amino-alcohols/amino-esters and diols | - | - | - | |
| Poly(ester-co-amide)s from LA-derived diol-diamide | Linear aliphatic diamines (C2-C10) | -23 to 0 | 90-97 | 355-378 | |
| Copolyester (PButLA-20) | Diethyl adipate, 1,4-Butanediol | - | - | - |
T g : Glass Transition Temperature; T m : Melting Temperature; T d,5% : Temperature at 5% weight loss (thermal degradation)
Table 2: Molecular Weight of this compound-Based Polymers
| Polymer System | Polymerization Method | M n ( g/mol ) | Đ (PDI) | Reference |
| Poly(amine-co-ester)s | Polycondensation/Ring-Opening Polymerization | up to 36,000 | 1.5-2.1 | |
| Poly(ester-co-amide)s | Lipase-catalyzed polycondensation | 1,300 - 7,200 | 1.5-1.8 | |
| Polyamides via Ugi Multicomponent Reaction | Ugi Multicomponent Reaction | 3,170 - 9,460 | 1.42-2.43 |
M n : Number-Average Molecular Weight; Đ (PDI): Dispersity (Polydispersity Index)
Table 3: Mechanical Properties of Bioplastics Plasticized with this compound Derivatives
| Polymer Matrix | Plasticizer (LA-derivative) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(3-hydroxybutyrate) (PHB) | Ketal-diester derivatives | Reduced | Increased | |
| Poly(vinyl chloride) (PVC) | Ketalized tung oil butyl levulinate (KTBL) | - | 410.92 (with DOP) |
These values demonstrate the effect of LA-based plasticizers on existing bioplastics.
Experimental Protocols
Protocol 1: Synthesis of Diphenolic Acid from this compound and Phenol
This protocol describes the synthesis of diphenolic acid (DPA), a potential bio-based substitute for Bisphenol A (BPA).
Materials:
-
This compound (LA)
-
Phenol
-
3-(sulfobutyl)-5-methyl-2-mercapto-1,3,4-thiadiazole-3-mercaptopropane sulfonate (catalyst)
-
Round bottom flask (25 mL)
-
Stirring apparatus
Procedure:
-
To a 25 mL round bottom flask, add 0.01 mol (1.16 g) of this compound, 0.06 mol (5.65 g) of phenol, and 0.004 mol (1.70 g) of the catalyst.
-
Stir the reaction mixture at 60°C for 12 hours.
-
Monitor the reaction progress and determine the yield of diphenolic acid using liquid chromatography.
Protocol 2: Synthesis of Poly(ester-co-amide)s via Lipase-Catalyzed Polycondensation
This protocol outlines the enzymatic polymerization of a this compound-derived diol-diamide monomer.
Materials:
-
This compound-derived diol-diamide monomer
-
Diacid or diester (e.g., adipic acid)
-
Novozyme 435 (lipase)
-
Cyclohexane
-
Round bottom flask (50 or 100 mL)
Procedure:
-
In a 50 or 100 mL round bottom flask, charge 0.5 mmol of the diol-diamide monomer, 2 mmol of a diacid or diester, and 10 wt% of Novozyme 435.
-
Add 20-60 mL of cyclohexane as the solvent.
-
Conduct the reaction under appropriate temperature and stirring conditions as optimized for the specific monomers.
-
Isolate the resulting poly(ester-co-amide) and characterize its molecular weight and thermal properties.
Protocol 3: Direct Polymerization of this compound to Polyamides via Ugi Multicomponent Reaction
This protocol details a direct one-pot synthesis of polyamides from this compound without the need for prior monomer modification.
Materials:
-
This compound (LevA)
-
Diamine (e.g., ethylenediamine)
-
Diisocyanide (e.g., 1,6-diisocyanohexane)
-
Methanol (solvent)
-
Microwave vial
Procedure:
-
In a microwave vial, charge this compound (159 mg, 1.37 mmol), 1,6-diisocyanohexane (93.2 mg, 685 µmol), and the diamine (685 µmol).
-
Add the desired amount of methanol as the solvent.
-
Stir the reaction mixture under microwave irradiation at a specified temperature (e.g., 100°C) for a designated period (e.g., 30 minutes).
-
Precipitate the polymer in cold diethyl ether and dry under vacuum to obtain the polyamide.
-
Characterize the polymer using GPC for molecular weight and DSC/TGA for thermal properties.
Protocol 4: Ring-Opening Polymerization of γ-Valerolactone (GVL)
This protocol describes the copolymerization of γ-valerolactone (GVL), a derivative of this compound, with ε-caprolactone (ECL).
Materials:
-
γ-Valerolactone (GVL)
-
ε-Caprolactone (ECL)
-
Methoxy poly(ethylene glycol) (initiator)
-
Tin(II) 2-ethylhexanoate (catalyst)
-
Sealed reaction vessel
Procedure:
-
Prepare a monomer mixture with the desired molar ratio of GVL and ECL.
-
Add the initiator (methoxy poly(ethylene glycol)) and the catalyst (Tin(II) 2-ethylhexanoate).
-
Conduct the polymerization in a sealed vessel at a specific temperature (e.g., 120°C) for a set duration, taking samples at various time points to monitor kinetics.
-
For equilibrium polymerization studies, perform the reaction at different temperatures (80-130°C) for extended periods (6-36 hours).
-
Characterize the resulting copolymers for their composition, molecular weight, and thermal properties.
Visualizations
Caption: Workflow for the synthesis of Diphenolic Acid.
Caption: Workflow for Polyamide synthesis via Ugi reaction.
Caption: Ring-Opening Polymerization of γ-Valerolactone.
References
Application Notes and Protocols for the Synthesis of γ-Valerolactone (GVL) from Levulinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-valerolactone (GVL) is a versatile and sustainable platform chemical derived from biomass. Its applications are extensive, ranging from a green solvent and a fuel additive to a precursor for the synthesis of valuable chemicals and polymers.[1][2][3][4] The most common and economically viable route to GVL is the catalytic hydrogenation of levulinic acid (LA), which is readily obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass.[5] This document provides detailed application notes and experimental protocols for the synthesis of GVL from LA, focusing on various catalytic systems and hydrogen sources.
The conversion of this compound to γ-valerolactone can be achieved through several pathways, primarily involving catalytic hydrogenation. This process can utilize molecular hydrogen (H₂) or a hydrogen donor in a catalytic transfer hydrogenation (CTH) reaction. Formic acid (FA) and secondary alcohols like isopropanol (IPA) are common hydrogen donors. The reaction proceeds through the hydrogenation of the ketone group of this compound to form a hydroxyl intermediate, which then undergoes intramolecular cyclization to yield GVL.
Catalytic Systems and Data Presentation
A variety of heterogeneous catalysts have been developed for the efficient conversion of LA to GVL. These include both noble metal catalysts, known for their high activity, and more cost-effective non-noble metal catalysts. The choice of catalyst and reaction conditions significantly impacts the conversion of LA and the selectivity towards GVL.
Table 1: Performance of Various Catalytic Systems in the Synthesis of GVL from this compound
| Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | LA Conversion (%) | GVL Yield (%) | GVL Selectivity (%) | Reference |
| Ru-Mg/Al mixed oxide | Formic Acid | 150 | 1.5 | >99 | 99 | >99 | |
| Ni/MMT | Isopropanol | 180 | 1 | >99 | >99 | >99 | |
| CuNiAl | Formic Acid | 220 | 6 | 100 | 97.3 | 97.3 | |
| Ru/C | H₂ (1.2 MPa) | 130 | 2.7 | 92 | - | 99 | |
| MgO-UBE | Formic Acid | 270 | - | 100 | 100 | 100 | |
| Co/NC | H₂ (30 bar) | 140 | 12 | ~100 | ~100 | ~100 | |
| Au/ZrO₂ | Formic Acid | 150 | 2 | ~98 | 97 | - | |
| SnO₂/SBA-15 | Isopropanol | 180 | 8 | 85.1 | - | 95.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of GVL from this compound.
Protocol 1: Synthesis of GVL using a Heterogeneous Ru-Based Catalyst with Formic Acid as a Hydrogen Donor
This protocol is based on the work by Ravasio et al., which describes a highly efficient and environmentally friendly process.
Materials:
-
This compound (LA)
-
Formic acid (FA)
-
Ru–Mg/Al mixed oxide catalyst (MO-Ru)
-
Distilled water
-
Ethyl acetate or dichloromethane
-
75 mL stainless steel Parr autoclave
Procedure:
-
Catalyst Preparation (Ru–Mg/Al hydrotalcite):
-
Prepare two solutions. Solution 1: Dissolve 11.53 g of Mg(NO₃)₂·6H₂O, 5.439 g of Al(NO₃)₃·9H₂O, and 0.1037 g of RuCl₃·3H₂O in 50 mL of distilled water.
-
Solution 2: Dissolve 5.1996 g of Na₂CO₃ and 7.9173 g of NaOH in 50 mL of distilled water.
-
Add Solution 1 dropwise to Solution 2 with continuous stirring over approximately 10 minutes.
-
Heat the resulting mixture to 60 °C and stir for 24 hours.
-
Filter the material and wash with distilled water until the filtrate is pH neutral.
-
Dry the product at 80 °C for 24 hours to yield Ru–Mg/Al hydrotalcite.
-
Obtain the mixed oxide (MO-Ru) by calcining the hydrotalcite at 450 °C for 4 hours.
-
-
Catalytic Hydrogenation Reaction:
-
Charge the 75 mL stainless steel Parr autoclave with 1 mL of this compound (9.8 mmol), 1 mL of formic acid (19.6 mmol), 100 mg of the MO-Ru catalyst, and 4 mL of distilled water.
-
Seal the autoclave and heat the reaction mixture to 150 °C.
-
Maintain the reaction at this temperature for 1.5 hours with stirring.
-
After the reaction, cool the autoclave to room temperature.
-
-
Product Extraction and Analysis:
-
Extract the reaction mixture with ethyl acetate or dichloromethane (3 x 5 mL).
-
Remove the solvent under vacuum to isolate the product.
-
Analyze the product for GVL yield and purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Catalyst Recycling:
-
After each reaction cycle, separate the catalyst from the reaction mixture by filtration.
-
Wash the catalyst with ethanol and water.
-
Dry the catalyst at 150 °C for 3 hours before using it in the next run. The MO-Ru catalyst can be reused for at least four cycles without significant loss of activity.
-
Protocol 2: Catalytic Transfer Hydrogenation of this compound using a Ni/MMT Catalyst and Isopropanol
This protocol is adapted from the work by A. D. Patel et al., demonstrating a sustainable process for GVL production.
Materials:
-
This compound (LA)
-
Isopropanol (IPA)
-
Ni/Montmorillonite (Ni/MMT) catalyst
-
High-pressure reactor
Procedure:
-
Catalyst Preparation (Ni/MMT):
-
The Ni/MMT catalyst is typically prepared by an impregnation method, where the montmorillonite support is impregnated with a solution of a nickel salt (e.g., nickel nitrate), followed by drying and calcination, and subsequent reduction to obtain the active Ni species.
-
-
Catalytic Transfer Hydrogenation Reaction:
-
In a typical experiment, charge the high-pressure reactor with this compound, isopropanol (as both solvent and hydrogen donor), and the Ni/MMT catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 180 °C) and maintain for the specified reaction time (e.g., 1 hour).
-
Ensure efficient stirring throughout the reaction.
-
-
Product Analysis:
-
After cooling the reactor, collect the reaction mixture.
-
Analyze the conversion of this compound and the selectivity to GVL using GC or HPLC.
-
-
Catalyst Reusability:
-
The Ni/MMT catalyst can be recovered by filtration or centrifugation after the reaction.
-
Wash the catalyst with a suitable solvent (e.g., isopropanol) and dry it before reuse. The catalyst has been shown to be recyclable for up to five times with consistent activity.
-
Protocol 3: Hydrogenation of this compound using a Ru/C Catalyst and Molecular Hydrogen
This protocol is based on a study by Y. Zhang et al., which outlines the optimization of GVL synthesis using a commercial Ru/C catalyst.
Materials:
-
This compound (LA)
-
Methanol
-
5% Ru/C catalyst
-
High-pressure autoclave
Procedure:
-
Reaction Setup:
-
In a high-pressure autoclave, add this compound, methanol as the solvent, and the 5% Ru/C catalyst (5.0% by mass of this compound).
-
-
Hydrogenation Reaction:
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1.2 MPa.
-
Heat the reaction mixture to 130 °C and maintain for 160 minutes with vigorous stirring.
-
-
Product Work-up and Analysis:
-
After the reaction time, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Ru/C catalyst.
-
Analyze the filtrate for LA conversion and GVL selectivity using GC or other appropriate analytical techniques.
-
Visualizations
Experimental Workflow for GVL Synthesis
The following diagram illustrates the general workflow for the synthesis of gamma-valerolactone from this compound.
Caption: General experimental workflow for the synthesis of GVL from this compound.
Reaction Pathway for GVL Synthesis from this compound
The diagram below illustrates the chemical transformation from this compound to gamma-valerolactone.
Caption: Reaction pathway for the synthesis of GVL from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green catalytic process for γ-valerolactone production from this compound and formic acid - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03345K [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Levulinic Acid in Hydrolysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levulinic acid is a key platform chemical derived from the acid-catalyzed hydrolysis of biomass. Its versatile chemical structure makes it a valuable precursor for the synthesis of various chemicals and biofuels. Accurate quantification of this compound in complex hydrolysate matrices is crucial for process optimization, yield calculation, and quality control. This document provides detailed application notes and protocols for the most common analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy.
Method Selection
The choice of analytical method for this compound quantification depends on several factors, including the complexity of the hydrolysate matrix, the required sensitivity and selectivity, and the availability of instrumentation. The following diagram illustrates a general decision-making process for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method for this compound quantification.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods for this compound quantification in hydrolysates.
| Analytical Method | Column/Wavelength | Mobile Phase/Carrier Gas | Linearity Range | LOD | LOQ | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |
| HPLC-DAD | H+ ion exchange column | 5 mM H₂SO₄ | - | - | - | - | - | [1] |
| LC-MS/MS | Pb2+ ligand exchange column | - | High | Lower than HPLC-DAD | Lower than HPLC-DAD | - | - | [1][2] |
| UV-Vis Spectroscopy | 266 nm & 284 nm | Water | 0–64.66 mmol/L | - | 4.68 mmol/L | 94 - 105 | < 2.25 | [3][4] |
| GC | Megapore polar column (CP-Wax) | - | - | 10 µg/mL | - | 98 - 103 | < 6.3 | |
| GC-FID | Alltech ATTM-wax (60 m x 0.53 mm) | Helium | - | - | - | - | - | |
| LC-MS | - | - | - | <0.01 mg/mL | - | - | - |
Experimental Protocols
General Sample Preparation Workflow
The following diagram outlines a general workflow for preparing hydrolysate samples for analysis.
Caption: General workflow for hydrolysate sample preparation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound in biomass hydrolysates due to its robustness and ability to separate this compound from other organic acids and degradation products.
Protocol 1: HPLC with UV Detection
This protocol is suitable for the routine analysis of this compound in hydrolysates.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Ion-exchange column (e.g., Aminex HPX-87H, 300 x 7.8 mm)
-
Data acquisition and processing software
Reagents:
-
This compound standard (≥98% purity)
-
Sulfuric acid (H₂SO₄), analytical grade
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Mobile Phase Preparation: Prepare a 5 mM sulfuric acid solution by diluting concentrated sulfuric acid in deionized water. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 g/L) in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Centrifuge the hydrolysate sample to pellet any solid particles.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
Dilute the filtered sample with the mobile phase to ensure the this compound concentration is within the calibration range.
-
-
HPLC Analysis:
-
Column: Aminex HPX-87H (300 x 7.8 mm)
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.5 - 0.6 mL/min
-
Column Temperature: 40 - 45 °C (Optimizing temperature can improve separation from acetic acid)
-
Injection Volume: 10 - 20 µL
-
Detector Wavelength: 210 nm
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the this compound concentration in the samples using the calibration curve.
-
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds. For this compound, derivatization is often employed to increase its volatility, although direct injection methods are also available.
Protocol 2: Direct Injection GC with Flame Ionization Detection (FID)
This protocol describes a rapid method for the direct determination of this compound without derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Megapore polar column (e.g., CP-Wax, 30 m x 0.53 mm)
-
Data acquisition and processing software
Reagents:
-
This compound standard (≥98% purity)
-
1,6-Hexanediol (internal standard)
-
Deionized water
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound and the internal standard (1,6-hexanediol) in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
-
Sample Preparation:
-
Filter the hydrolysate sample through a 0.45 µm syringe filter.
-
Add a known amount of the internal standard to the filtered sample.
-
-
GC Analysis:
-
Column: Megapore polar column (CP-Wax, 30 m x 0.53 mm)
-
Injection Mode: Splitless direct injection
-
Injector Temperature: 240 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Helium at a flow rate of 3 mL/min
-
Oven Temperature Program: Maintain at 80 °C for 1 min, then ramp to 240 °C at 40 °C/min, and hold for 2 min.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Quantify the this compound concentration in the samples using the calibration curve.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a rapid and cost-effective method for this compound quantification, particularly in less complex hydrolysates where interferences from other UV-absorbing compounds can be minimized.
Protocol 3: Double-Wavelength UV-Vis Spectroscopy
This method allows for the simultaneous determination of this compound and 5-hydroxymethylfurfural (HMF).
Instrumentation:
-
UV-Vis spectrophotometer capable of measuring absorbance at specific wavelengths
-
1 cm path length quartz cuvettes
Reagents:
-
This compound standard (≥98% purity)
-
5-Hydroxymethylfurfural (HMF) standard
-
Activated charcoal
-
Deionized water
Procedure:
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and HMF in deionized water.
-
Prepare a series of mixed calibration standards containing known concentrations of both this compound and HMF.
-
-
Sample Preparation:
-
To 5 mL of the hydrolysate sample, add 0.5 g of activated charcoal.
-
Boil the mixture for 1 minute to remove interfering compounds.
-
Filter the mixture through a Whatman filter paper.
-
Dilute the filtrate with deionized water as needed to be within the linear range of the assay.
-
-
Spectroscopic Analysis:
-
Measure the absorbance of the standards and samples at 266 nm and 284 nm. This compound has a maximum absorption at 266 nm, while HMF has a maximum at 284 nm.
-
-
Data Analysis:
-
The concentrations of this compound (C_LA) and HMF (C_HMF) can be calculated by solving the following system of simultaneous equations, where A is the absorbance and ε is the molar absorptivity at the specified wavelength:
-
A₂₆₆ = (ε_LA,₂₆₆ * C_LA) + (ε_HMF,₂₆₆ * C_HMF)
-
A₂₈₄ = (ε_LA,₂₈₄ * C_LA) + (ε_HMF,₂₈₄ * C_HMF)
-
-
The molar absorptivities (ε) for this compound and HMF at both wavelengths are determined from the calibration curves of the individual standards.
-
Concluding Remarks
The protocols provided herein offer robust and reliable methods for the quantification of this compound in hydrolysate samples. Proper method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential for ensuring the quality and reliability of the analytical results. For complex matrices, methods with higher selectivity, such as HPLC-MS/MS, are recommended to overcome potential interferences.
References
- 1. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of this compound and bio-compounds from acid hydrolysis of OPEFB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of this compound and bio-compounds from acid hydrolysis of OPEFB - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Rapid Method for the Determination of 5-Hydroxymethylfurfural and this compound Using a Double-Wavelength UV Spectroscopy | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Esterification of Levulinic Acid to Produce Fuel Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levulinic acid, a biomass-derived platform chemical, is a versatile building block for the synthesis of a wide range of value-added chemicals and materials. Among its many derivatives, levulinate esters, such as ethyl levulinate and butyl levulinate, have garnered significant attention as promising green fuel additives.[1][2] Their biodegradability, low toxicity, and favorable combustion properties make them attractive alternatives to conventional petroleum-based additives. This document provides detailed application notes and experimental protocols for the synthesis of these valuable fuel additives through the esterification of this compound.
The esterification of this compound with alcohols is typically catalyzed by acids. While homogeneous mineral acids like sulfuric acid can be effective, their corrosive nature and the difficulty in separation and reuse present significant drawbacks.[3] Consequently, research has increasingly focused on the development of heterogeneous solid acid catalysts, which offer advantages such as ease of separation, reusability, and reduced environmental impact.[4][5] This document will focus on protocols utilizing such heterogeneous catalysts.
Application Notes
Properties of Levulinate Esters as Fuel Additives
The addition of levulinate esters to diesel and gasoline fuels can significantly enhance their properties. Ethyl levulinate and butyl levulinate act as oxygenates, which can lead to more complete combustion and a reduction in harmful emissions such as particulate matter and nitrogen oxides (NOx).
Key properties of ethyl levulinate and butyl levulinate as fuel additives are summarized in the table below. It is important to note that both esters exhibit a very low cetane number, which is a measure of the combustion quality of diesel fuel during compression ignition. This can be addressed by the addition of cetane-improving additives. Butyl levulinate generally shows better miscibility with diesel fuel at low temperatures compared to ethyl levulinate.
Table 1: Fuel Properties of Ethyl Levulinate and Butyl Levulinate
| Property | Ethyl Levulinate | Butyl Levulinate | Reference |
| Cetane Number | < 10 | < 15 | |
| Flash Point (°C) | 91 | 107 | |
| Kinematic Viscosity (cSt at 40 °C) | 1.9 | 2.5 | |
| Melting Point (°C) | < -60 | - | |
| Water Solubility (wt %) | 15.2 | 1.3 |
Catalyst Selection and Performance
A variety of solid acid catalysts have been investigated for the esterification of this compound, including ion-exchange resins (e.g., Amberlyst-15), metal oxides (e.g., TiO2), and mesoporous silicates (e.g., SnMCM-41). The choice of catalyst significantly impacts the reaction efficiency, selectivity, and overall process economics.
Table 2: Comparison of Catalytic Performance in this compound Esterification
| Catalyst | Alcohol | Temp. (°C) | Time (h) | Molar Ratio (Alcohol:LA) | Catalyst Loading (wt%) | LA Conversion (%) | Ester Yield (%) | Reference |
| Amberlyst-15 | Ethanol | 70-100 | - | - | - | - | - | |
| Amberlyst-15 | Ethanol | Reflux | 5 | 20:1 | 30 | - | 71 | |
| Amberlyst-15 | n-Butanol | Reflux | 5 | 20:1 | 30 | - | 55 | |
| TiO2 Nanoparticles | n-Butanol | 120 | 8 | - | 8.6 | - | 77.6 | |
| SnMCM-41-80 | Ethanol | 120 | 3 | 5:1 | 1 | 85.7 | - | |
| SnMCM-41-80 | n-Butanol | 120 | 3 | 5:1 | 1 | 75.5 | - |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Levulinate using Amberlyst-15 Catalyst
This protocol describes the synthesis of ethyl levulinate from this compound and ethanol using the solid acid catalyst Amberlyst-15 in a batch reactor.
Materials:
-
This compound (LA)
-
Ethanol (EtOH), absolute
-
Amberlyst-15 ion-exchange resin
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 catalyst overnight at 80 °C to remove any adsorbed moisture.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and ethanol. A typical molar ratio of ethanol to this compound is 20:1 to drive the equilibrium towards the product side.
-
Catalyst Addition: Add the pre-dried Amberlyst-15 catalyst to the reaction mixture. A typical catalyst loading is 30 wt% with respect to the mass of this compound.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for 5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst from the reaction mixture by filtration.
-
Purification: Remove the excess ethanol from the filtrate using a rotary evaporator. The resulting crude ethyl levulinate can be further purified by vacuum distillation if required.
Protocol 2: Synthesis of Butyl Levulinate using TiO2 Nanoparticles
This protocol outlines the synthesis of butyl levulinate from this compound and n-butanol using titanium dioxide (TiO2) nanoparticles as a catalyst in a batch reactor.
Materials:
-
This compound (LA)
-
n-Butanol
-
Titanium dioxide (TiO2) nanoparticles
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add this compound and n-butanol.
-
Catalyst Addition: Add the TiO2 nanoparticle catalyst to the reaction mixture. An optimal catalyst dosage is around 8.6 wt% based on the mass of this compound.
-
Reaction: Heat the reaction mixture to 120 °C with constant stirring. Maintain this temperature for 8 hours to achieve high conversion.
-
Work-up: After the reaction period, allow the mixture to cool to room temperature. The solid TiO2 catalyst can be separated by centrifugation or filtration.
-
Purification: The excess n-butanol is removed from the liquid product by rotary evaporation to yield crude butyl levulinate. Further purification can be achieved by vacuum distillation.
Visualizations
Reaction Mechanism
The esterification of this compound with an alcohol in the presence of an acid catalyst proceeds through a well-established mechanism. The following diagram illustrates the key steps involved in this reaction.
Caption: Mechanism of acid-catalyzed esterification of this compound.
Experimental Workflow
The general workflow for the synthesis of levulinate esters via heterogeneous catalysis is depicted in the following diagram.
Caption: General experimental workflow for levulinate ester synthesis.
References
- 1. Esterification of this compound with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Esterification of this compound to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Levulinic Acid for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of levulinic acid (LA) for quantitative analysis by gas chromatography (GC). This compound, a versatile platform chemical, contains both a carboxylic acid and a ketone functional group, which impart polarity and reduce its volatility, making direct GC analysis challenging. Derivatization is a crucial step to convert LA into a more volatile and thermally stable form, enabling sharp chromatographic peaks and improved sensitivity.
Three primary derivatization methods are covered:
-
Silylation: This method converts the acidic proton of the carboxylic acid group into a trimethylsilyl (TMS) ester.
-
Esterification: This technique transforms the carboxylic acid into an ester, typically a methyl or ethyl ester.
-
Methoximation followed by Silylation: This two-step process first protects the ketone group through oximation and then derivatizes the carboxylic acid group via silylation. This approach is particularly advantageous as it prevents tautomerization of the keto-enol forms, which can lead to multiple derivative peaks and complicate quantification.
Method 1: Silylation
Silylation is a rapid and effective method for derivatizing this compound. The use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common and can be performed efficiently using an in-liner derivatization technique in a programmable temperature vaporizer (PTV) injector, minimizing sample preparation time.
Experimental Protocol: In-liner Silylation with BSTFA
Materials:
-
This compound standard (98% purity or higher)
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Tetrahydrofuran (THF), anhydrous
-
Internal Standard (IS), e.g., Pimelic acid
-
Autosampler vials with crimp caps
-
Microsyringe
Instrumentation:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
PTV injector
-
Capillary column suitable for the analysis of silyl esters (e.g., a non-polar or mid-polar column)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in anhydrous THF.
-
Create a series of calibration standards by diluting the stock solution with THF to cover the desired concentration range.
-
For unknown samples, dissolve a precisely weighed amount in a known volume of THF. An internal standard can be added at this stage.
-
-
Derivatization and Injection:
-
In an autosampler vial, combine 850 µL of the standard or sample solution with 350 µL of BSTFA.[1]
-
Crimp cap the vial and vortex briefly.
-
Inject 1 µL of the mixture into the PTV injector.
-
-
PTV Injector and GC Conditions:
-
Injector Program:
-
Initial temperature: 45°C.
-
Inject under stopped flow conditions.
-
Temperature ramp: 16°C/second to 250°C.
-
Hold at 250°C for 2 minutes under stopped flow to allow the derivatization reaction to complete.[1]
-
Transfer the derivatized products to the column using a pressure pulse.
-
-
GC Oven Program: An example program would be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector:
-
FID temperature: 280°C.
-
MS transfer line temperature: 280°C; Ion source temperature: 230°C.
-
-
Quantitative Data: Silylation
| Parameter | Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.9998 | [1] |
| Precision (Repeatability) | Excellent | [1] |
| Analysis Time | ~35 minutes per sample | [1] |
Note: Specific LOD and LOQ values for silylated this compound were not found in the reviewed literature, but the high correlation coefficient suggests excellent sensitivity.
Method 2: Esterification
Esterification of this compound, commonly through methylation or ethylation, is another robust method for GC analysis. This can be achieved using various catalysts.
Experimental Protocol: Acid-Catalyzed Methylation
Materials:
-
This compound standard
-
Methanol, anhydrous
-
Boron trifluoride-methanol solution (BF3-MeOH, 14% w/v) or concentrated sulfuric acid
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Instrumentation:
-
GC-FID or GC-MS
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample containing this compound into a reaction vial. If the sample is aqueous, it must be dried first (e.g., by lyophilization or evaporation under nitrogen).
-
-
Esterification Reaction:
-
To the dried sample, add 1 mL of anhydrous methanol followed by 200 µL of BF3-MeOH solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the methyl levulinate, to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
GC Analysis:
-
Inject 1 µL of the dried hexane extract into the GC.
-
Use a suitable GC oven temperature program to separate methyl levulinate from other components.
-
Quantitative Data: Esterification (Methyl Levulinate)
| Parameter | Estimated Value | Reference/Basis |
| LOD | 0.2 - 0.6 µg/mL | Based on typical GC-FID performance for fatty acid methyl esters. |
| LOQ | 0.6 - 1.7 µg/mL | Based on typical GC-FID performance for fatty acid methyl esters. |
| Recovery | >95% | Expected for esterification and liquid-liquid extraction. |
| Linearity (r²) | >0.99 | Expected for validated GC methods. |
Note: These are estimated values based on the performance of similar compounds (fatty acid methyl esters) analyzed by GC-FID. Actual values should be determined during method validation.
Method 3: Methoximation followed by Silylation
This two-step derivatization is ideal for complex samples where the ketone group of this compound might cause analytical issues. Methoximation stabilizes the ketone, preventing the formation of multiple silylated derivatives.
Experimental Protocol: Two-Step Methoximation-Silylation
Materials:
-
This compound standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine, anhydrous
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or thermal shaker
Instrumentation:
-
GC-MS
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry. Lyophilization is recommended for aqueous samples.
-
-
Methoximation:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx-pyridine solution to the dried sample.
-
Cap the vial and heat at 37°C for 90 minutes with shaking.
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 80 µL of MSTFA to the reaction mixture.
-
Cap the vial and heat at 37°C for 30 minutes with shaking.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Quantitative Data: Methoximation-Silylation
Data Summary and Comparison
| Derivatization Method | Analyte Form | Key Advantages | Potential Considerations |
| Silylation (BSTFA) | Trimethylsilyl ester | Fast, efficient, suitable for automation (in-liner). | Moisture sensitive, derivatives can be less stable over time. |
| Esterification (e.g., Methylation) | Alkyl ester | Derivatives are generally stable, reagents are cost-effective. | Can be more labor-intensive, potential for interference from sample matrix. |
| Methoximation + Silylation | Methoxyime-TMS ester | Prevents tautomerization, ideal for complex matrices, reduces byproducts. | Two-step process, longer sample preparation time. |
Visualizations
References
Application Notes and Protocols: Levulinic Acid as a Precursor for N-Substituted Pyrrolidones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levulinic acid (LA), a biomass-derived platform chemical, is a versatile precursor for the synthesis of a variety of valuable chemicals, including N-substituted pyrrolidones.[1][2][3] These nitrogen-containing heterocyclic compounds are of significant interest in the pharmaceutical and specialty chemical industries, serving as intermediates, solvents, and surfactants.[2][4] The synthesis of N-substituted pyrrolidones from this compound primarily proceeds via a reductive amination pathway, which is an atom-economical and sustainable route. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pyrrolidones from this compound, summarizing key data and illustrating the reaction pathways.
Reaction Overview and Mechanism
The conversion of this compound to N-substituted pyrrolidones involves a one-pot, multi-step reaction. The generally accepted mechanism proceeds through three key stages:
-
Imine/Enamine Formation: The reaction initiates with the condensation of the ketone group of this compound with a primary amine to form an imine or enamine intermediate. This step is often acid-catalyzed.
-
Reduction: The C=N double bond of the imine or enamine is then reduced to a secondary amine. This reduction can be achieved using various methods, including catalytic hydrogenation with H2 gas or transfer hydrogenation.
-
Intramolecular Cyclization: Finally, the resulting amino acid undergoes spontaneous intramolecular cyclization (lactamization) to form the stable five-membered N-substituted pyrrolidone ring, with the elimination of a water molecule.
Experimental Protocols
Several catalytic systems have been developed for the reductive amination of this compound. Below are detailed protocols for selected heterogeneous and homogeneous catalytic methods.
Protocol 1: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)
This protocol describes the synthesis of 5-methyl-2-pyrrolidone using ammonium formate as both a hydrogen and nitrogen source, catalyzed by Pd/C.
Materials:
-
This compound (LA)
-
Ammonium formate (AF)
-
10% Palladium on carbon (Pd/C)
-
Water (deionized)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reactor, combine this compound (1 mmol), ammonium formate (4 mmol), and 10% Pd/C (0.28 mol% Pd relative to LA).
-
Add water as the solvent.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 180°C and stir for 4 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully release any residual pressure.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation to yield 5-methyl-2-pyrrolidone.
A high yield of up to 98% can be achieved under these conditions.
Protocol 2: Homogeneous Catalysis using an Iridium Catalyst
This protocol details the synthesis of N-substituted-5-methyl-pyrrolidones using a homogeneous iridium catalyst and hydrogen gas.
Materials:
-
This compound (LA)
-
Amine (e.g., aniline, benzylamine)
-
[Ir(p-cymene)Cl2]2 catalyst
-
Methanol
-
Hydrogen gas (H2)
Procedure:
-
In a 10-mL autoclave with a glass tube and a magnetic stirrer, add the amine (1 mmol) and this compound (2 mmol).
-
For solid amines, add 1 mL of methanol as a solvent.
-
Add the Ir-PVP catalyst (1.4 mol %).
-
Seal the autoclave, purge with H2 gas, and then pressurize to 5-10 bar H2.
-
Heat the reaction to 30°C and stir for 24-72 hours, depending on the substrate.
-
After the reaction, cool the autoclave to room temperature and vent the H2 gas.
-
Separate the catalyst from the reaction mixture using a syringe microfilter.
-
The conversion of the substrate and the yield of the product can be determined by gas chromatography (GC) using an internal standard.
Yields of up to 95% have been reported for the reaction of this compound with aniline under these conditions.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various N-substituted pyrrolidones from this compound using different catalytic systems.
Table 1: Heterogeneous Catalytic Systems for N-Substituted Pyrrolidone Synthesis
| Catalyst | Amine | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd/C | Ammonium Formate | Ammonium Formate | 180 | 4 | 98 | |
| Raney-Ni | Ammonium Formate | Ammonium Formate | 180 | 3 | 94 | |
| Cu15Pr3/Al2O3 | Various amines | H2 | 150 | - | High | |
| Pt/MNS | Primary amines | H2 | Room Temp | - | High | |
| PdTiHMS | p-anisidine | H2 (5 bar) | 150 | 1.5 | Good to Excellent |
Table 2: Homogeneous and Metal-Free Catalytic Systems for N-Substituted Pyrrolidone Synthesis
| Catalyst | Amine | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ir-PVP | Aniline | H2 (5 bar) | 30 | 24 | 95 | |
| Ir-PVP | Nitrobenzene | H2 (10 bar) | 30 | 72 | 95 | |
| AlCl3 | Various amines | Phenylsilane | Room Temp | - | - | |
| B(C6F5)3 | Anilines | Hydrosilane | - | - | - | |
| Metal-free | Anilines | HBpin | - | - | Excellent |
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the synthesis of N-substituted pyrrolidones from this compound.
Caption: General reaction pathway for N-substituted pyrrolidone synthesis.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis and analysis of N-substituted pyrrolidones.
Caption: A typical experimental workflow for synthesis and analysis.
Conclusion
The synthesis of N-substituted pyrrolidones from this compound represents a green and efficient approach to producing valuable nitrogen-containing compounds. A wide range of catalytic systems, including both heterogeneous and homogeneous catalysts, have been successfully employed for this transformation. The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity for a variety of N-substituted pyrrolidones. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.
References
Troubleshooting & Optimization
"troubleshooting low yield in levulinic acid synthesis from biomass"
Technical Support Center: Levulinic Acid Synthesis from Biomass
Welcome to the technical support center for this compound (LA) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and optimize LA yield from biomass.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the acid-catalyzed conversion of biomass to this compound.
Question 1: My this compound yield is significantly lower than expected. What are the primary factors to investigate?
Answer: Low this compound yield is a common issue that can be attributed to several factors throughout the synthesis process. The most critical areas to investigate are:
-
Reaction Conditions: The conversion of biomass to LA is highly sensitive to temperature, reaction time, and catalyst concentration. Sub-optimal conditions can either lead to incomplete conversion of the feedstock or degradation of the product and intermediates.[1][2] For instance, temperatures that are too low may result in poor yields, while excessively high temperatures can promote the formation of unwanted byproducts like humins.[1][3]
-
Humin Formation: A major cause of yield loss is the formation of humins, which are dark, insoluble solid byproducts.[4] These polymers form from the acid-catalyzed degradation of sugars and intermediates like 5-hydroxymethylfurfural (HMF). Their formation not only consumes the desired precursors but can also coat and deactivate the catalyst.
-
Catalyst Deactivation: Both homogeneous and heterogeneous catalysts can lose activity. Mineral acids can be consumed in side reactions, while solid catalysts can be deactivated by the deposition of humins on their active sites or by the leaching of these active sites into the reaction medium.
-
Feedstock Composition and Pretreatment: The type of biomass used (e.g., wood, agricultural waste) and its composition (cellulose, hemicellulose, and lignin content) significantly impact LA yield. The rigid structure of lignocellulosic biomass often requires a pretreatment step to make the cellulose more accessible for hydrolysis. Inadequate pretreatment is a common cause of poor conversion efficiency.
-
Product Separation and Degradation: this compound itself can degrade under harsh reaction conditions. Furthermore, inefficient extraction and purification methods can lead to product loss during downstream processing.
To diagnose the issue, a systematic approach is recommended. Start by verifying your reaction parameters against established protocols, then analyze your solid byproducts for excessive humin formation, and finally, assess the activity of your catalyst.
Question 2: How can I minimize the formation of humins?
Answer: Minimizing humin formation is crucial for maximizing LA yield. Humins are primarily formed through the polymerization of intermediates like HMF. Strategies to suppress their formation include:
-
Optimizing Reaction Conditions: High temperatures and long reaction times can favor humin formation. It is often a trade-off; conditions must be severe enough to convert cellulose but mild enough to prevent excessive degradation of intermediates.
-
Using Biphasic Solvent Systems: A biphasic system, such as water with an organic solvent like methyl isobutyl ketone (MIBK) or gamma-valerolactone (GVL), can be effective. The intermediate HMF is continuously extracted from the aqueous phase (where the acid catalyst resides) into the organic phase, protecting it from degradation and polymerization into humins.
-
Choice of Catalyst: The type of acid catalyst and its strength can influence the rate of humin formation. For example, some studies suggest that catalysts with moderate acidic strength are more favorable for avoiding polymerization compared to those with very high acidic strength.
-
Managing Feedstock Concentration: High initial concentrations of sugars can accelerate the rate of humin formation.
Question 3: What are the signs of catalyst deactivation and how can it be addressed?
Answer: Catalyst deactivation presents as a gradual or sudden drop in LA yield over subsequent experimental runs (for heterogeneous catalysts) or as a reaction that stalls before completion.
-
For Heterogeneous Catalysts (e.g., solid acids, zeolites):
-
Signs: A decrease in cellulose conversion and LA yield in repeated uses. Visual inspection may reveal a dark coating of humins on the catalyst surface.
-
Causes: The primary causes are the deposition of humins blocking active sites and the leaching of active acid groups from the support material.
-
Solutions: Regeneration of the catalyst is often possible. This can involve washing with a solvent to remove adsorbed species or calcination (heating to a high temperature in the presence of air or an inert gas) to burn off carbonaceous deposits like humins. However, calcination must be done carefully to avoid damaging the catalyst structure.
-
-
For Homogeneous Catalysts (e.g., H₂SO₄, HCl):
-
Signs: The reaction fails to reach the expected conversion level despite appropriate conditions.
-
Causes: While not "deactivated" in the same way as solid catalysts, mineral acids can be consumed by reacting with impurities in the biomass feedstock, such as ash or alkaline compounds.
-
Solutions: Ensure the biomass is adequately pretreated to remove impurities. Accurately measuring the acid concentration before and after the reaction can help determine if it is being consumed.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
This table summarizes various catalytic systems and their reported yields, offering a comparative overview of different approaches.
| Feedstock | Catalyst System | Temperature (°C) | Time (min) | Max. LA Yield (%) | Reference |
| Glucose | Hybrid CrCl₃ and HY Zeolite | 145.2 | 146.7 | 55.2 | |
| Poplar Wood | p-TsOH (0.95 mol/L) | 162.2 | 64.0 | 57.9 | |
| Cellulose | Amberlyst-15 in GVL/H₂O | 200 | 180 | 59.2 | |
| Rice Husks | HCl | 170 | 60 | 59.4 | |
| Cellulose | HPA ionic liquid in MIBK/H₂O | - | - | 63.1 | |
| Glucose | Acidic Ion Exchanger (DR-2030) with NaCl | 110 | ~360 | 65.1 | |
| Sugarcane Bagasse | H₂SO₄ (0.55 M) | 150 | 360 | 63.0 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Conversion of Cellulose to this compound
This protocol describes a typical lab-scale batch reaction for producing this compound from cellulose using a mineral acid catalyst.
Materials:
-
Microcrystalline cellulose
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
High-pressure batch reactor with temperature control and stirring mechanism
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reactor Setup: Prepare a solution of the acid catalyst in deionized water (e.g., 0.2 M H₂SO₄).
-
Loading: Add the cellulose powder to the reactor, followed by the acid solution. A typical solid loading is 5-10 wt%.
-
Sealing and Purging: Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove oxygen, which can contribute to side reactions.
-
Reaction: Heat the reactor to the desired temperature (e.g., 180-200°C) while stirring. Maintain the temperature for the specified reaction time (e.g., 2-3 hours).
-
Cooling: After the reaction is complete, rapidly cool the reactor to room temperature to quench the reaction.
-
Product Separation:
-
Open the reactor and collect the liquid and solid mixture.
-
Separate the solid residue (unreacted cellulose and humins) from the liquid product stream via filtration.
-
Wash the solid residue with deionized water and combine the washings with the filtrate.
-
-
Analysis:
-
Dilute a sample of the final liquid product to a known volume.
-
Analyze the concentration of this compound and formic acid using an HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and detector (e.g., UV or RI detector).
-
Calculate the yield of this compound based on the initial mass of cellulose, using the theoretical maximum yield as a reference (the theoretical yield of LA from cellulose is approximately 71.5 wt%).
-
Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate key processes in this compound synthesis.
Caption: Simplified reaction pathway for this compound synthesis from cellulose.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Sequential Production of this compound and Porous Carbon Material from Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formation of humin and alkyl levulinate in the acid-catalyzed conversion of biomass-derived furfuryl alcohol :: BioResources [bioresources.cnr.ncsu.edu]
- 4. mdpi.com [mdpi.com]
"identifying and minimizing side reactions in levulinic acid production"
Welcome to the Technical Support Center for levulinic acid (LA) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize their experimental workflows.
Troubleshooting Guide
This guide addresses specific problems you may encounter during this compound synthesis in a question-and-answer format.
Q1: My reaction mixture turned dark brown or black immediately after adding the acid catalyst. What is happening and how can I prevent it?
A: The rapid formation of a dark-colored mixture is a strong indication of extensive humin formation.[1] Humins are insoluble, tarry polymers that are major byproducts in acid-catalyzed carbohydrate conversion.[2][3] This issue is often caused by reaction conditions that are too harsh.
Troubleshooting Steps:
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Reduce Reaction Temperature: High temperatures accelerate side reactions that lead to humins.[4][5] Consider lowering the temperature, especially in the initial phase of the reaction.
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Decrease Catalyst Concentration: High acid concentrations can also promote rapid degradation of sugars and intermediates into humins.
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Consider a Two-Step Process: A two-step approach can be effective. The first step involves a milder acid treatment to hydrolyze polysaccharides to sugars. The second, more controlled step then converts these sugars to this compound.
Q2: My starting material (e.g., glucose, cellulose) is fully consumed, but my this compound yield is very low. Where did my product go?
A: Low this compound yield with high substrate conversion suggests that the reaction is favoring the formation of side products over the desired product. The primary culprits are typically humins and other soluble polymers.
Troubleshooting Steps:
-
Analyze for Byproducts: Quantify the amount of insoluble humins by filtration and weighing. Analyze the liquid phase for soluble polymers and other byproducts like formic acid and furfural (if pentose sugars are present).
-
Optimize Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the degradation of the formed this compound into other compounds like angelica lactone or even gaseous products.
-
Evaluate Your Catalyst: The type of acid catalyst plays a crucial role. While Brønsted acids are necessary for the rehydration of HMF to this compound, Lewis acids are often used for the isomerization of glucose to fructose. However, a high Lewis to Brønsted acid ratio can promote side reactions.
Q3: I am observing a significant amount of solid black particles in my final product. How do I identify and remove them?
A: The solid black particles are almost certainly humins. These are undesirable byproducts that can complicate product purification.
Identification and Removal:
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Characterization: Humins can be characterized by techniques like Fourier-transform infrared spectroscopy (FTIR) to identify their functional groups.
-
Removal: The most straightforward method for removing insoluble humins is by filtration. For soluble humins, purification techniques like solvent extraction or column chromatography may be necessary. The choice of solvent is critical; for instance, γ-valerolactone (GVL) has been shown to solubilize both cellulose and humins, which can help prevent their precipitation in the reactor.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in this compound production?
A: The primary side reaction is the formation of humins, which are complex, furan-rich polymers. Other significant side reactions include:
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The degradation of this compound under harsh conditions.
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The formation of furfural from the dehydration of C5 sugars (pentoses) if they are present in the biomass feedstock.
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Cross-oligomerization between glucose and 5-hydroxymethylfurfural (HMF).
Q2: How can I minimize the formation of humins?
A: Minimizing humin formation is key to achieving high this compound yields. Strategies include:
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Optimizing Reaction Conditions: Carefully control temperature, reaction time, and catalyst concentration to favor the main reaction pathway.
-
Using a Two-Step Process: This allows for the separation of the initial hydrolysis/depolymerization step from the subsequent conversion to this compound, applying milder conditions in the first stage to prevent pentose degradation.
-
Solvent Selection: Employing solvents like γ-valerolactone (GVL) can inhibit humin production.
Q3: What analytical techniques are used to identify and quantify this compound and its byproducts?
A: A combination of chromatographic techniques is typically used for the analysis of the reaction mixture:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for quantifying this compound, formic acid, 5-HMF, and residual sugars.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify a wider range of volatile products and byproducts.
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Acid-Base Titration: This can be a simpler method to determine the total acid concentration in the product mixture, including this compound and formic acid.
Data Presentation
Table 1: Effect of Reaction Temperature on this compound (LA) Yield and Humin Formation from Glucose
| Temperature (°C) | Reaction Time (min) | LA Yield (%) | Humin Yield (%) | Reference |
| 160 | 180 | 45.2 | 15.8 | |
| 180 | 180 | 64.4 | 20.3 | |
| 200 | 150 | 58.1 | 25.6 |
Table 2: Influence of Catalyst Type on this compound (LA) Yield from Fructose
| Catalyst | Temperature (°C) | Time (h) | LA Yield (wt%) | Reference |
| Amberlyst 15 | 140 | 8 | 56 | |
| Zr phosphate | 160 | 3 | 14 | |
| Amberlyst 70 | 160 | 3 | 21.7 |
Experimental Protocols
Protocol 1: Quantification of this compound and Byproducts by HPLC
This protocol outlines a general method for the analysis of a this compound reaction mixture.
-
Sample Preparation:
-
Cool the reaction mixture to room temperature.
-
If insoluble humins are present, filter the sample through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the standards.
-
-
HPLC Conditions:
-
Column: A mixed-mode weak anion-exchange/reversed-phase column is suitable for separating ionic and neutral byproducts.
-
Mobile Phase: A common mobile phase is a phosphate buffer (e.g., 10mM) with a small percentage of organic solvent like acetonitrile (e.g., 5%), with the pH adjusted to around 5.5.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 210 nm is suitable for this compound.
-
-
Quantification:
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Prepare a series of standard solutions of this compound, formic acid, 5-HMF, and furfural of known concentrations.
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Inject the standards to generate a calibration curve for each compound.
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Inject the prepared sample and quantify the compounds based on their peak areas and the calibration curves.
-
Visualizations
Caption: Main reaction pathway and side reactions in this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. This compound production from waste biomass :: BioResources [bioresources.cnr.ncsu.edu]
- 2. New Frontiers in the Catalytic Synthesis of this compound: From Sugars to Raw and Waste Biomass as Starting Feedstock [mdpi.com]
- 3. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Levulinic Acid to GVL Conversion
Welcome to the technical support center for the catalytic conversion of levulinic acid (LA) to gamma-valerolactone (GVL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a high GVL yield?
A1: The key parameters influencing the conversion of this compound to GVL are the choice of catalyst, reaction temperature, hydrogen source and pressure, solvent, and reaction time.[1][2] A synergistic effect between these parameters is often observed, meaning the optimization of one may depend on the others.
Q2: What are the common hydrogen sources for this reaction?
A2: Common hydrogen sources include molecular hydrogen (H₂), formic acid (FA), and alcohols like isopropanol.[2][3] Formic acid is a particularly interesting option as it can be co-produced with this compound from biomass and serves as an in-situ source of hydrogen.[3]
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent can significantly impact GVL yield and selectivity. Water is often a preferred solvent due to its environmentally friendly nature and has been shown to be effective. Alcohols such as methanol, ethanol, and isopropanol can also be used, with isopropanol often acting as a hydrogen donor. 1,4-dioxane is another solvent that has demonstrated high GVL yields. The optimal solvent can depend on the catalyst system being used.
Q4: Can the catalyst be reused?
A4: Many heterogeneous catalysts are designed for reusability, which is crucial for cost-effective and sustainable processes. For instance, certain copper-nickel and ruthenium-based catalysts have demonstrated good stability and reusability over multiple cycles with minimal loss of activity. However, catalyst deactivation can occur and is a common issue to troubleshoot.
Troubleshooting Guide
Issue 1: Low GVL Yield or this compound Conversion
Potential Causes:
-
Suboptimal Reaction Temperature: The reaction temperature significantly affects the rate of conversion. Temperatures that are too low will result in slow reaction kinetics, while excessively high temperatures can lead to the formation of unwanted byproducts.
-
Insufficient Hydrogen Pressure: In reactions using molecular hydrogen, low pressure can lead to incomplete hydrogenation.
-
Poor Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions.
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Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, fouling, or structural changes.
-
Inappropriate Solvent: The solvent may not be optimal for the specific catalyst and reaction conditions, potentially hindering the reaction.
Suggested Solutions:
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal point for GVL yield. For example, studies have shown that for some catalyst systems, increasing the temperature from 150 °C to 180 °C can significantly boost GVL yield.
-
Adjust Hydrogen Pressure: If using H₂, ensure the pressure is adequate. Studies have shown that increasing H₂ pressure can improve GVL selectivity and conversion.
-
Screen Different Catalysts: If the yield remains low, consider testing alternative catalysts. Both noble metal catalysts (e.g., Ru, Pd) and non-noble metal catalysts (e.g., Ni, Cu) have been used effectively.
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Address Catalyst Deactivation: Refer to the "Catalyst Deactivation" section below for specific troubleshooting steps.
-
Solvent Screening: Experiment with different solvents such as water, isopropanol, or 1,4-dioxane to identify the best performer for your catalytic system.
Issue 2: Poor Selectivity to GVL (Formation of Byproducts)
Potential Causes:
-
Suboptimal Temperature or Reaction Time: Incorrect temperature or prolonged reaction times can promote side reactions, leading to byproducts like angelica lactone or over-hydrogenation products.
-
Incorrect Catalyst Choice: The catalyst may not be selective for the desired hydrogenation and cyclization pathway.
-
Acidic or Basic Impurities: The presence of acidic or basic impurities in the this compound feed can catalyze undesired side reactions.
-
Solvent Effects: Certain solvents might favor the formation of ester byproducts, especially when using alcohol solvents.
Suggested Solutions:
-
Optimize Reaction Time and Temperature: Conduct a time-course study at the optimal temperature to determine the point of maximum GVL selectivity before significant byproduct formation occurs.
-
Choose a More Selective Catalyst: Research and select a catalyst known for high GVL selectivity under your intended reaction conditions.
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Purify Starting Material: Ensure the this compound used is of high purity to avoid unintended catalytic effects from impurities.
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Solvent Selection: If ester formation is an issue with alcohol solvents, consider switching to a non-alcohol solvent like water or 1,4-dioxane.
Issue 3: Catalyst Deactivation
Potential Causes:
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Fouling: Deposition of carbonaceous materials (coke) or high molecular weight byproducts (humins) on the catalyst surface can block active sites.
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Poisoning: Impurities in the feed, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the active metal sites. Even process-derived chemicals like formic acid or sulfuric acid can act as poisons.
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Leaching: The active metal component of the catalyst may dissolve into the reaction medium, particularly under harsh conditions.
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Sintering: At high temperatures, the metal nanoparticles on the support can agglomerate, reducing the active surface area.
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Support Degradation: The catalyst support material itself may not be stable under the reaction conditions, leading to structural changes and loss of activity.
Suggested Solutions:
-
Feed Purification: Pre-treat the this compound feed to remove potential poisons and fouling precursors.
-
Regeneration: Depending on the nature of deactivation, the catalyst may be regenerated. Coking can sometimes be reversed by calcination in air. However, this may not be suitable for all catalysts.
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Optimize Reaction Conditions: Lowering the reaction temperature can sometimes mitigate sintering and certain deactivation pathways.
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Choose a More Robust Catalyst: Select a catalyst with a support and active phase known for stability under the desired reaction conditions. For example, zirconia-supported catalysts have shown good stability.
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Washing: After each cycle, washing the catalyst with a suitable solvent can help remove adsorbed species before they cause irreversible deactivation.
Data Presentation
Table 1: Effect of Reaction Temperature on LA Conversion and GVL Selectivity.
| Catalyst | Temperature (°C) | LA Conversion (%) | GVL Selectivity (%) | Reference |
| Cu-Ni₂/Al₂O₃ | 150 | 28.4 | 26.2 | |
| Cu-Ni₂/Al₂O₃ | 160 | 37.9 | 34.1 | |
| Cu-Ni₂/Al₂O₃ | 170 | 65.4 | 56.2 | |
| Cu-Ni₂/Al₂O₃ | 180 | 100 | 89.3 | |
| MO-Ru | 130 | - | ~15 (Yield) | |
| MO-Ru | 140 | - | ~33 (Yield) | |
| MO-Ru | 150-170 | 100 | 99 | |
| Cu-Re/TiO₂ | 140 | 22.0 | 78.4 | |
| Cu-Re/TiO₂ | 160 | 53.4 | 89.9 | |
| Cu-Re/TiO₂ | 180 | 98.9 | 98.6 | |
| Cu-Re/TiO₂ | 200 | 100 | 100 |
Table 2: Influence of Solvent on GVL Yield.
| Catalyst | Solvent | GVL Yield (%) | Reference |
| MsOH | Water | 78.6 | |
| MsOH | Ethanol | 76.5 | |
| MsOH | Methanol | - | |
| MsOH | Butanol | - | |
| Cu-Ni₂/Al₂O₃ | Isopropanol | ~90 | |
| Cu-Ni₂/Al₂O₃ | n-propanol | - | |
| Cu-Ni₂/Al₂O₃ | Methanol | 0.6 (Selectivity) | |
| Cu-Ni₂/Al₂O₃ | Ethanol | 5.2 (Selectivity) | |
| Ni/C | 1,4-dioxane | 98.2 | |
| Ni/C | Isopropanol | 86.1 | |
| Ni/C | Methanol | - (Yield of Methyl Levulinate: 86.5) | |
| Ni/C | Ethanol | - (Yield of Ethyl Levulinate: 45.6) |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound using H₂
-
Catalyst Preparation: Prepare the desired catalyst (e.g., Ru/C, Ni/Al₂O₃) according to established literature procedures, often involving impregnation of a metal precursor onto a support followed by reduction.
-
Reactor Setup: Add this compound, the chosen solvent, and the catalyst to a high-pressure autoclave reactor.
-
Reaction Initiation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen to the desired pressure.
-
Reaction Conditions: Heat the reactor to the target temperature while stirring. Maintain the temperature and pressure for the specified reaction time.
-
Product Analysis: After the reaction, cool the reactor to room temperature and carefully depressurize it. Separate the catalyst from the reaction mixture by filtration or centrifugation. Analyze the liquid products using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of this compound and the yield of GVL.
Protocol 2: Procedure for Transfer Hydrogenation using Formic Acid
-
Reactor Charging: In a typical experiment, charge a stainless steel autoclave with this compound, formic acid (as the hydrogen donor), the catalyst (e.g., MO-Ru), and water as the solvent.
-
Reaction Execution: Seal the reactor and heat it to the desired temperature (e.g., 150 °C) for the specified duration (e.g., 1.5 hours). This process typically does not require external pressurization with inert gas.
-
Work-up and Analysis: After the reaction is complete, cool the reactor. Extract the reaction mixture with an organic solvent like ethyl acetate. Remove the solvent under vacuum. Analyze the resulting products by GC-MS or NMR to quantify the GVL yield.
Visualizations
Caption: Experimental workflow for GVL synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Conversion of this compound to γ-Valerolactone Using Hydrotalcite-Derived Cu-Ni Bimetallic Catalyst [mdpi.com]
- 3. Green catalytic process for γ-valerolactone production from this compound and formic acid - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03345K [pubs.rsc.org]
"strategies to suppress humin formation during levulinic acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals suppress humin formation during levulinic acid (LA) synthesis.
Troubleshooting Guides
Issue 1: Excessive Humin Formation and Low LA Yield
Symptoms:
-
Observation of significant amounts of dark, insoluble solid byproducts (humins).
-
Lower than expected yield of this compound.
-
Reactor and catalyst fouling.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Optimize the reaction temperature. The activation energy for humin formation can be higher than that for LA formation.[2] Lowering the temperature may selectively reduce humin formation. | Reduced rate of humin formation relative to this compound production. |
| High Substrate Concentration | Decrease the initial carbohydrate concentration. High concentrations can accelerate side reactions leading to humins. | Lowered rate of intermolecular reactions that lead to humin polymers. |
| Inappropriate Solvent System | Introduce an organic co-solvent or a biphasic system. Solvents like DMSO, ethanol, or a 2-methyltetrahydrofuran/water (MTHF/H₂O) system can alter reaction pathways and suppress humin formation.[1][2][3] | Improved LA selectivity by modifying the polarity of the reaction medium and potentially extracting intermediates. |
| Suboptimal Catalyst Choice or Concentration | Screen different acid catalysts (e.g., mineral acids, solid acids, heteropolyacids). Adjust the catalyst concentration; higher acid concentrations can sometimes favor LA formation over humin production. | Identification of a catalyst that provides a higher selectivity for this compound. |
| Prolonged Reaction Time | Optimize the reaction time. Longer reaction times can lead to the degradation of LA and the incorporation of LA and its precursors into the humin structure. | Maximized LA yield before significant degradation or side reactions occur. |
Frequently Asked Questions (FAQs)
1. What are humins and why are they a problem in this compound synthesis?
Humins are dark, insoluble polymeric byproducts formed during the acid-catalyzed dehydration of carbohydrates. They are problematic because their formation reduces the yield of the desired product, this compound, and can lead to reactor and catalyst fouling, complicating industrial-scale production.
2. What is the primary precursor to humin formation?
The formation of humins is primarily initiated from 5-hydroxymethylfurfural (5-HMF), a key intermediate in the conversion of hexose sugars to this compound. 5-HMF can rehydrate to form 2,5-dioxo-6-hydroxy-hexanal (DHH), which then undergoes aldol addition and condensation reactions with 5-HMF and other reactive intermediates to form humin polymers. This compound and formic acid themselves are not considered the primary precursors for humin formation.
3. How does the choice of carbohydrate feedstock affect humin formation?
The type of carbohydrate can influence the rate and extent of humin formation. Fructose is generally more reactive and can lead to higher humin yields compared to glucose under similar conditions. Pentose sugars like xylose undergo different humin formation mechanisms, primarily involving furfural.
4. Can the use of additives help in suppressing humin formation?
Yes, certain additives can effectively suppress humin formation. For instance, in a biphasic system, the addition of cetyltrimethylammonium bromide (CTAB) has been shown to inhibit humin formation by restraining both degradative and dehydrated condensation pathways, leading to an increased LA yield. In contrast, additives like NaCl may promote humin formation.
5. What analytical techniques are used to characterize humins?
A combination of analytical techniques is often required to characterize the complex structure of humins. These include:
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Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C CP/MAS NMR): To understand the carbon skeleton.
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Elemental Analysis: To determine the elemental composition (C, H, O).
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Mass Spectrometry (e.g., MALDI-TOF MS, Pyrolysis GC-MS): To identify structural fragments and oligomers.
Data Presentation
Table 1: Effect of Acid Catalyst on Fructose Conversion and Product Yield
| Acidic Catalyst | Conversion (%) | This compound Yield (mol%) | Humin Yield (wt%) |
| H₃PO₄ | 85 | 35 | 10 |
| HCl | 98 | 55 | 15 |
| H₂SO₄ | 99 | 60 | 20 |
| HSiW | 99 | 69 | <1 |
| Reaction Conditions: 0.25 mol L⁻¹ fructose, H₂O, pH = 1, 180°C, 3 h, 40 bar N₂. HSiW (Silicotungstic acid hydrate) conditions optimized to 140°C, 5 h. Data synthesized from multiple sources for illustrative comparison. |
Table 2: Influence of Solvent on Humin Formation from Fructose
| Solvent System | Humin Yield (wt%) | Notes |
| Water | High | Standard solvent, but can promote humin formation. |
| Water/Ethanol (1:1) | Low | Ethanol can react with intermediates, reducing polymerization. |
| Water/DMSO (1:1) | Low | DMSO can enhance HMF formation and slow its degradation. |
| MTHF/H₂O (biphasic) | Variable | Can be effective, especially with additives like CTAB. |
| Methanol | Low | Protects reactive functional groups via acetalisation and etherification. |
| General trends observed across various studies. |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis from Fructose
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Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge is used.
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Reactant Preparation: A solution of fructose (e.g., 0.1-0.4 mol L⁻¹) in the chosen solvent (e.g., deionized water, water/acetone mixture) is prepared.
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Catalyst Addition: The acid catalyst (e.g., silicotungstic acid hydrate, 0.8 wt%) is added to the fructose solution.
-
Reaction Execution: The reactor is sealed and purged with an inert gas (e.g., N₂). The reactor is then pressurized (e.g., to 40 bar) and heated to the desired temperature (e.g., 140-180°C) with constant stirring for a specified duration (e.g., 1-5 hours).
-
Product Analysis: After cooling, the liquid and solid phases are separated. The liquid phase is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the this compound yield.
-
Humin Quantification: The solid humin byproduct is filtered, washed (e.g., with water), and dried at a specific temperature (e.g., 80°C for 24 hours) to determine the gravimetric yield.
Protocol 2: Humin Characterization by FTIR
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Sample Preparation: A small amount of dried humin powder is mixed with potassium bromide (KBr) in a mortar and pestle.
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Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
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Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to functional groups present in the humin structure (e.g., furan rings, hydroxyl groups, carbonyl groups).
Visualizations
Caption: Simplified reaction pathway for this compound and humin formation from hexoses.
Caption: Troubleshooting workflow for reducing humin formation.
References
Technical Support Center: Optimizing Catalyst Selectivity in Levulinic Acid Production
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic production of levulinic acid (LA). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and improve the selectivity of your catalytic systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
FAQ 1: Low Selectivity - Why am I getting significant amounts of humins and other by-products?
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Potential Cause: The formation of by-products like humins is a major challenge in this compound production, particularly when using lignocellulosic biomass as a feedstock.[1][2] High reaction temperatures and strong acid concentrations can promote side reactions.[3] The type of acid sites on your catalyst also plays a crucial role; a high ratio of Lewis to Brønsted acid sites can lead to undesired side reactions of fructose after glucose isomerization.[4]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of side reactions leading to humin formation.[3] Consider running your reaction at a lower temperature for a longer duration.
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Adjust Catalyst Acidity: The ratio of Lewis to Brønsted acids can influence selectivity. A lower Lewis/Brønsted ratio has been shown to increase LA yield and reduce humin formation. You might consider catalysts with a higher proportion of Brønsted acid sites.
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Solvent System Selection: Employing a biphasic solvent system can help to continuously extract the desired products from the reaction medium, thereby minimizing their degradation to by-products. Solvents like dimethyl sulfoxide (DMSO) can suppress the hydrolysis of the intermediate 5-hydroxymethylfurfural (5-HMF) to LA and formic acid, thus improving selectivity towards 5-HMF if that is a desired intermediate.
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Substrate-to-Catalyst Ratio: An excessive amount of catalyst can lead to the formation of more humins. It is crucial to find the optimal substrate-to-catalyst ratio for your specific system.
-
FAQ 2: Catalyst Deactivation - My catalyst activity is decreasing significantly with each recycle.
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Potential Cause: Catalyst deactivation is a common issue, often caused by the deposition of humins on the catalyst surface, which blocks active sites. For catalysts with active functional groups, such as sulfonic acid groups (-SO3H), leaching of these groups into the reaction medium can also occur.
-
Troubleshooting Steps:
-
Catalyst Regeneration: Two common methods for removing humins from a used catalyst are calcination at high temperatures (around 550 °C) and washing with organic solvents like ethanol, methanol, or acetone. An H₂O₂ solution can also be effective for removing humins.
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Preventing Leaching: To minimize the leaching of active sulfonic acid groups, consider using a catalyst support that strongly binds these groups or operating under milder reaction conditions.
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Feedstock Pretreatment: For reactions using actual biomass, a pretreatment step to remove non-sugar components like cations, proteins, and alkaline compounds can prevent rapid catalyst deactivation.
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FAQ 3: Low Yield - My this compound yield is consistently low despite high substrate conversion.
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Potential Cause: Low LA yield can be a result of several factors including the formation of by-products, catalyst deactivation, or suboptimal reaction conditions. The choice of feedstock also significantly impacts the yield; fructose is often a preferred substrate over glucose for higher LA yields. The type of acid catalyst is also critical, with Brønsted acids generally being more efficient than Lewis acids for converting polysaccharides to LA.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and catalyst concentration to find the optimal conditions for your specific catalyst and feedstock.
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Catalyst Selection: If you are using a Lewis acid-dominant catalyst, consider switching to or incorporating a Brønsted acid catalyst. A synergistic system with both Lewis and Brønsted acids can be effective, where the Lewis acid aids in the isomerization of glucose to fructose, and the Brønsted acid catalyzes the subsequent dehydration and rehydration steps.
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Solvent and Additives: The addition of salts like NaCl has been shown to enhance the rate of catalytic dehydration and improve LA yield. The use of a suitable solvent system can also enhance the yield by minimizing by-product formation.
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FAQ 4: Product Separation - I am facing difficulties in separating this compound from the reaction mixture.
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Potential Cause: The separation of LA from the reaction medium, especially when using homogeneous mineral acids like H₂SO₄ or HCl, is a significant challenge. The presence of soluble by-products and the catalyst itself complicates the purification process.
-
Troubleshooting Steps:
-
Use of Heterogeneous Catalysts: Employing a solid acid catalyst simplifies the separation process as it can be easily filtered from the reaction mixture.
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Extraction Techniques: For homogeneous systems, techniques like flash separation for volatile acids (e.g., HCl) or organic solvent extraction for non-volatile acids (e.g., H₂SO₄) are required.
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Higher LA Concentration: Aiming for a higher concentration of LA in the product stream can reduce the amount of solvent waste and energy consumption during separation.
-
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data from various studies on this compound production, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Effect of Catalyst and Reaction Conditions on this compound (LA) Yield from Fructose
| Catalyst | Substrate Concentration | Temperature (°C) | Time (h) | Additive | LA Yield (%) | Reference |
| DOWEX DR-2030 | 10% (w/w) | 110 | 24 | 10% (w/w) NaCl | 74.6 | |
| DOWEX DR-2030 | 550-825 mM | 110 | 12 | 10% (w/v) NaCl | 75-78 | |
| DOWEX DR-2030 | 1100 mM | 110 | 6 | 10% (w/v) NaCl | 54 | |
| 1 M H₂SO₄ | 0.1 M | 140 | - | - | 74 (mol%) | |
| 0.25 M HCl | - | 130 | - | - | 83 |
Table 2: this compound (LA) Yield from Glucose and Biomass
| Catalyst | Feedstock | Temperature (°C) | Time | LA Yield | Reference |
| DOWEX DR-2030 | 10% (w/w) Glucose | 145 | 24 h | 70.7% | |
| Resin Pellets | Biomass | 140 | 180 min | 78 mol% | |
| HCl/Zeolite | Cellulose | 200 | 60 min | 262 mg/g | |
| HCl | Lipid-extracted Scenedesmus obliquus | - | - | 70.7% | |
| Al-doped mesoporous niobium phosphate | - | 220 | 2 h | 52.9% | |
| H₂SO₄ | Red-algae Gracilaria verrucosa | 180.9 | 50 min | ~19 wt% | |
| H₂SO₄ | Enteromorpha intestinalis | 175 | 35 min | 4% | |
| FeCl₃ | - | 230 | 10 min | 48.7% | |
| [BMIMSO₃H]HSO₄ | Fructose (from corn stover) | - | - | 70% | |
| CrCl₃ + HTCG-SO₃H | Cellulose | 200 | 5 min | 40% | |
| AlCl₃ | Glucose | 180 | 2 h | 45.8 wt% | |
| H₂SO₄ | Glucose | 180 | 15 min | ~42 wt% | |
| HCl | Cellulose | 180 | 20 min | 44 wt% | |
| H₂SO₄ | Cellulose | 150 | 2 h | 43 wt% | |
| H₂SO₄ | Wheat straw | 209.3 | 37.6 min | 19.9 wt% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Production of this compound from Fructose using an Ion Exchange Resin
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Objective: To catalytically dehydrate fructose to this compound in an aqueous salt solution.
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Materials: Fructose, DOWEX DR-2030 (strong cation exchange resin, hydrogen form), Sodium Chloride (NaCl), deionized water.
-
Procedure:
-
Prepare a 10% (w/w) fructose solution in a 10% (w/w) NaCl aqueous solution.
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Add the DOWEX DR-2030 catalyst to the fructose solution at a catalyst-to-fructose ratio of 0.3 (w/w).
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Heat the reaction mixture to 110 °C with magnetic stirring in a sealed reaction vessel.
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Maintain the reaction for 24 hours.
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After the reaction, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Analyze the liquid product for this compound concentration using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Catalyst Reusability and Regeneration
-
Objective: To evaluate the reusability of a solid acid catalyst and regenerate it after deactivation.
-
Materials: Used solid acid catalyst, acetone, deionized water.
-
Procedure for Reusability Test:
-
After the first reaction cycle, recover the catalyst by filtration.
-
Wash the recovered catalyst thoroughly with acetone and then with deionized water to remove any adsorbed species.
-
Dry the washed catalyst in an oven at a specified temperature (e.g., 60-120 °C) overnight.
-
Use the dried catalyst for a subsequent reaction cycle under the same conditions.
-
Repeat this process for several cycles, analyzing the LA yield in each cycle to assess the catalyst's stability.
-
-
Procedure for Regeneration by Calcination:
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After a reaction cycle, recover the deactivated catalyst.
-
Place the catalyst in a furnace and heat it to a high temperature (e.g., 550 °C) in the presence of air or an inert gas for a specified duration to burn off the deposited humins.
-
Cool the regenerated catalyst and use it in a new reaction.
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Visualizations
The following diagrams illustrate key experimental workflows and relationships to provide a clearer understanding of the processes involved in improving catalyst selectivity for this compound production.
Caption: A typical experimental workflow for this compound production and catalyst recycling.
Caption: A troubleshooting decision tree for addressing low selectivity in this compound synthesis.
References
Technical Support Center: Levulinic Acid Aqueous Stability
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the stability of levulinic acid (LA) in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A: The stability of this compound in water is primarily influenced by temperature, pH, light exposure, and the presence of other reactive species. Under normal ambient and storage conditions, it is generally stable[1]. However, prolonged exposure to high temperatures can lead to dehydration[2]. The molecule's keto and carboxylic acid functional groups make it susceptible to reactions with strong bases, oxidizing agents, and reducing agents[1].
Q2: What is the main degradation product of this compound under thermal stress?
A: The most commonly cited degradation pathway for this compound, especially with long-term heating, is intramolecular dehydration. This reaction forms unsaturated γ-lactones, such as α-Angelica lactone and β-Angelica lactone[2].
Q3: My pure this compound solution is developing a yellow or brown tint over time. What could be the cause?
A: The development of color in a this compound solution often indicates the formation of impurities or degradation products. This can be caused by:
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Humin Formation: Under certain conditions, particularly with heat and acid catalysis, side reactions can lead to the formation of deeply colored, insoluble polymeric by-products known as humins[3].
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Storage Conditions: Improper storage, such as exposure to light or elevated temperatures, can accelerate degradation and discoloration. Even this compound prepared by certain methods can show poor color stability and darken upon storage at room temperature.
Q4: Is this compound susceptible to oxidation or hydrolysis?
A: Yes. As a keto acid, this compound can undergo oxidation. Its stability should be evaluated in the presence of oxidizing agents like hydrogen peroxide. Furthermore, its stability is influenced by pH, and forced degradation studies often evaluate its susceptibility to hydrolysis across a wide pH range, from acidic to alkaline conditions.
Section 2: Troubleshooting Guide
Q1: I am analyzing my this compound standard with HPLC-UV and see an unexpected second peak. Is my standard contaminated?
A: Not necessarily. Studies have shown that aqueous solutions of this compound can exhibit an "extra" signal in HPLC-UV analysis. This has been attributed to the presence of a this compound isomer, sometimes referred to as pseudo-levulinic acid, which can exist in equilibrium. It is crucial to account for this isomer for accurate quantification, as failing to do so can lead to incorrect measurements of conversion and selectivity in reactions. Using a different chromatography method, such as one with a REZEX ROA-Organic Acid column and a Refractive Index Detector (RID), may co-elute these species, simplifying analysis.
Q2: The concentration of this compound in my formulation is decreasing unexpectedly during my experiment. How can I diagnose the problem?
A: An unexpected loss of this compound suggests a stability issue. Follow this workflow to identify the potential cause.
References
"impact of feedstock impurities on levulinic acid yield"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of feedstock impurities on levulinic acid (LA) yield. It is intended for researchers, scientists, and professionals in drug development and biorefining who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary feedstock impurities that negatively affect this compound yield?
A1: The most significant impurities in lignocellulosic biomass that impact this compound (LA) production are lignin and hemicellulose-derived components. Lignin can generate undesirable by-products and interfere with reactions, while hemicellulose breaks down into C5 sugars (like xylose) which can dehydrate to furfural.[1][2] Furfural can then co-polymerize with LA precursors (like 5-HMF) to form insoluble humins, reducing the overall yield.[2]
Q2: How does lignin specifically inhibit this compound production?
A2: Lignin is a complex phenolic polymer that does not convert to this compound under typical acid hydrolysis conditions. Its presence is detrimental for several reasons: it can physically hinder the access of catalysts to cellulose, it can be converted into solid by-products called humins under acidic conditions, and these residues can clog reactors and deactivate catalysts.[3][4] Pretreatment to remove lignin is a common strategy to improve LA yields.
Q3: Why is hemicellulose considered an impurity when it is also a carbohydrate?
A3: While hemicellulose is a carbohydrate, its depolymerization under acid catalysis primarily yields C5 sugars (pentoses) like xylose and arabinose. These pentoses dehydrate to form furfural, not this compound. The furfural can then undergo cross-condensation reactions with the C6 sugar-derived intermediate, 5-hydroxymethylfurfural (5-HMF), leading to the formation of humins and thereby reducing the amount of 5-HMF available to be converted to LA.
Q4: Can inorganic impurities (ash/minerals) in the feedstock affect the reaction?
A4: Yes, inorganic components can influence the reaction. While some salts, such as certain chlorides (NaCl, KCl), have been shown to promote the dehydration of sugars to LA in specific catalytic systems, others, like sulfates (Na₂SO₄), can have an inhibitory effect. The addition of chloride salts can promote the release of H+ ions from certain catalysts, increasing acidity and promoting the conversion to LA. The specific impact depends heavily on the type of salt, its concentration, and the catalytic system being used.
Troubleshooting Guide
Problem 1: Low this compound yield with significant formation of black, solid by-products (humins).
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Possible Cause 1: High Lignin Content. The feedstock may have a high percentage of lignin, which contributes to humin formation under acidic and high-temperature conditions.
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Suggested Solution: Implement a delignification pretreatment step before acid hydrolysis. Methods such as alkaline treatment (e.g., with NaOH) or organosolv pretreatment can effectively remove lignin, increasing the relative content of cellulose and improving its accessibility.
-
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Possible Cause 2: Hemicellulose Degradation. C5 sugars from hemicellulose are likely converting to furfural, which then co-polymerizes with 5-HMF to form humins.
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Suggested Solution: Employ a two-step hydrolysis process. The first step should use milder conditions to selectively hydrolyze hemicellulose and remove the resulting C5 sugars. The remaining cellulose-rich solid can then be subjected to a second, more intense hydrolysis step under conditions optimized for LA production.
-
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Possible Cause 3: Harsh Reaction Conditions. High temperatures or prolonged reaction times can promote the degradation of LA and its precursors into humins.
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Suggested Solution: Optimize reaction parameters. Systematically vary the temperature, reaction time, and catalyst concentration to find conditions that favor LA formation while minimizing the formation of degradation products. For instance, higher acid concentrations may allow for effective cellulose hydrolysis at lower temperatures.
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Problem 2: Inconsistent this compound yields across different batches of the same feedstock.
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Possible Cause: Natural Feedstock Variability. The chemical composition of biomass (cellulose, hemicellulose, lignin, and ash content) can vary significantly depending on factors like harvest time, growing conditions, and storage.
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Suggested Solution: Perform compositional analysis for each new batch of feedstock. Characterize the glucan, xylan, and lignin content to adjust the solid loading and reaction conditions accordingly, ensuring a more consistent input for the conversion process.
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Problem 3: Rapid catalyst deactivation, especially with heterogeneous catalysts.
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Possible Cause: Pore Blockage by Humins. The solid humin by-products are known to be sticky and can deposit on the surface of heterogeneous catalysts, blocking active sites and reducing catalytic efficiency.
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Suggested Solution:
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Feedstock Pretreatment: Reduce humin precursors by removing lignin and hemicellulose before the reaction.
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Solvent Selection: Consider using solvents like γ-valerolactone (GVL) which can help solubilize humins, preventing their deposition on the catalyst surface.
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Reaction Condition Optimization: Lowering the reaction temperature and biomass concentration can sometimes reduce the rate of humin formation.
-
-
Data on Impurity Impact
Table 1: Effect of Delignification on this compound (LA) Yield from Various Biomass Feedstocks.
| Feedstock | Treatment | Glucan Content (wt%) | Lignin Content (wt%) | LA Yield (wt% of theoretical max based on glucan) | Reference |
| Rice Straw (RS) | Untreated | 36.3 | 17.1 | 60.2 | |
| Rice Straw (RS) | Delignified | 63.5 | 2.1 | 50.4 | |
| Corn Stover (CS) | Untreated | 33.0 | 17.4 | 75.1 | |
| Corn Stover (CS) | Delignified | 63.2 | 0.9 | 56.0 | |
| Sweet Sorghum Bagasse (SSB) | Untreated | 41.3 | 13.3 | 78.5 | |
| Sweet Sorghum Bagasse (SSB) | Delignified | 68.4 | 3.6 | 53.6 |
Note: While delignification lowers the overall conversion yield based on remaining glucan in some cases, it significantly increases the LA concentration in the final product liquor by a factor of ~1.5 due to higher initial glucan content.
Table 2: Influence of Added Salts on this compound (LA) Yield from Fructose.
| Added Salt (1.0 mol/mol fructose) | Fructose Conversion (%) | LA Yield (%) | Reference |
| None | 41.5 | 21.1 | |
| NaCl | >98 | >65 | |
| KCl | >98 | >65 | |
| CaCl₂ | >98 | >65 | |
| Na₂CO₃ | 78.1 | <20 | |
| Na₂SO₄ | 35.3 | 14.1 |
Reaction Conditions: Fructose in water with DR-2030 catalyst at 110 °C.
Experimental Protocols
Protocol 1: General Acid-Catalyzed Conversion of Biomass to this compound
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Feedstock Preparation: Dry the lignocellulosic biomass (e.g., corn stover, poplar wood) and mill it to a consistent particle size (e.g., >2000 µm).
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Reaction Setup: Load the biomass into a high-pressure reactor at a specified solid loading (e.g., 20-50 g/L).
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Catalyst Addition: Add an aqueous solution of a mineral acid, such as 1 M HCl or H₂SO₄.
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Hydrolysis: Seal the reactor and heat it to the target temperature (e.g., 150-200 °C) with stirring for a defined reaction time (e.g., 1-5 hours).
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Cooling and Separation: After the reaction, rapidly cool the reactor to room temperature. Separate the liquid product from the solid residue (char, unreacted biomass) by filtration.
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Analysis: Analyze the liquid fraction for this compound, formic acid, and HMF concentrations using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Delignification Pretreatment using Simulated Green Liquor
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Liquor Preparation: Prepare a simulated green liquor solution containing Na₂CO₃ and Na₂S. For example, a solution with 20 wt% total titratable alkali (TTA) and 40 wt% sulfidity.
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Pretreatment Reaction: Mix the untreated biomass with the green liquor in a reactor at a specified solid-to-liquid ratio.
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Heating: Heat the mixture to a high temperature (e.g., 200 °C) for a short duration (e.g., 15 minutes).
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Washing and Recovery: After the reaction, separate the solid pretreated biomass from the black liquor. Wash the solids thoroughly with water until the filtrate is neutral to remove residual chemicals and dissolved lignin.
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Drying: Dry the delignified biomass before proceeding to acid hydrolysis (Protocol 1).
Protocol 3: Quantification of this compound by HPLC
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Instrumentation: Use an HPLC system equipped with a UV detector and a suitable column for organic acid analysis (e.g., PolyporeCA column).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a dilute acid solution such as 0.5 mM H₂SO₄.
-
Sample Preparation: Dilute the liquid product samples from the hydrolysis reaction with the mobile phase and filter through a 0.22 µm syringe filter.
-
Analysis Conditions: Set the column temperature (e.g., 60 °C) and flow rate (e.g., 0.5 mL/min). Inject the prepared sample.
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Quantification: Identify and quantify this compound by comparing the retention time and peak area to those of a previously run calibration curve made with commercial standards.
Visualizations
Caption: Experimental workflow for LA production highlighting the crucial pretreatment step.
Caption: Impact of impurities on this compound synthesis pathways.
References
"troubleshooting guide for scaling up levulinic acid production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of levulinic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound production, presented in a question-and-answer format.
Issue 1: Low this compound Yield
Question: Our this compound yield has significantly decreased after scaling up the reaction from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
Answer: A decrease in this compound yield upon scale-up is a common issue that can be attributed to several factors. A systematic approach to identify the root cause is crucial.
Possible Causes & Troubleshooting Steps:
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Sub-optimal Reaction Conditions: Reaction conditions that were optimal at a smaller scale may not be directly transferable.[1][2] Key parameters to re-evaluate include:
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Temperature and Reaction Time: Inadequate heat transfer in a larger reactor can lead to lower reaction temperatures and incomplete conversion. Conversely, localized overheating can promote the formation of undesirable by-products like humins.[3][4] It is advisable to monitor the temperature at different points within the reactor.
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Acid Catalyst Concentration: Ensure the catalyst concentration is homogeneously distributed throughout the larger reaction volume.
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Feedstock Loading: High biomass concentration can hinder mixing and lead to the formation of humins.[4]
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Catalyst Deactivation: The catalyst, whether homogeneous or heterogeneous, can lose its activity.
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Heterogeneous Catalysts: The deposition of solid by-products, particularly humins, on the catalyst surface can block active sites.
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Homogeneous Catalysts: Impurities present in the biomass feedstock can neutralize the acid catalyst.
-
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By-product Formation: The formation of by-products, especially humins, is a major factor in reducing the yield of this compound. Humins are dark, insoluble polymers that can also interfere with downstream processing.
Experimental Protocol: Optimizing Reaction Conditions
A Design of Experiments (DoE) approach, such as a Box-Behnken design, can be employed to systematically optimize reaction parameters like temperature, reaction time, catalyst concentration, and feedstock concentration to maximize this compound yield.
Issue 2: Catalyst Deactivation and Low Reusability
Question: We are using a solid acid catalyst, but its activity drops significantly after a few cycles. How can we address this?
Answer: Deactivation of solid acid catalysts is a significant challenge, often caused by the deposition of humins and other by-products on the catalyst surface.
Troubleshooting Steps:
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Catalyst Characterization: Analyze the spent catalyst using techniques like Temperature Programmed Desorption (TPD) of ammonia to assess the loss of acid sites, and Brunauer-Emmett-Teller (BET) analysis to check for changes in surface area and pore volume.
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Regeneration of Catalyst: Explore different regeneration methods. Calcination (heating at high temperatures) can sometimes burn off the deposited carbonaceous material, but this needs to be carefully controlled to avoid damaging the catalyst structure. Washing with appropriate solvents may also be effective.
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Reaction Condition Modification:
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Lowering the reaction temperature and using a higher acid concentration may help to reduce humin formation.
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Using a biphasic solvent system can help to continuously extract the this compound from the aqueous phase where the reaction occurs, thereby minimizing side reactions.
-
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Feedstock Pretreatment: Removing impurities from the biomass feedstock can prevent them from poisoning the catalyst.
Issue 3: Difficulties in Product Purification
Question: We are struggling with the separation and purification of this compound from the reaction mixture. The process is energy-intensive and the purity is not satisfactory. What are the recommended strategies?
Answer: The purification of this compound is challenging due to the presence of formic acid, furfural, unreacted sugars, and humins in a dilute aqueous solution.
Recommended Purification Strategies:
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Liquid-Liquid Extraction: This is a common method to separate this compound from the aqueous phase. Solvents like toluene can be used to selectively remove by-products like furfural before extracting the levulinic and formic acids.
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Reactive Distillation: This process combines the chemical reaction and distillation in a single unit, which can lead to significant savings in capital cost and energy consumption.
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Hybrid Processes: A combination of liquid-liquid extraction and distillation can be an effective approach. Furfural, a co-product, can even be used as the extracting solvent.
Frequently Asked Questions (FAQs)
Q1: What are "humins" and why are they problematic?
A1: Humins are dark, insoluble polymeric by-products formed from the degradation and polymerization of sugars and intermediates like 5-hydroxymethylfurfural (HMF) during the acid-catalyzed conversion of biomass. They are problematic because they reduce the yield of this compound, deactivate catalysts by blocking active sites, and can cause operational issues in the reactor and downstream equipment.
Q2: What is the typical range for this compound yield?
A2: The yield of this compound can vary widely, from as low as 2% to as high as 90%, depending on the feedstock, catalyst, and reaction conditions.
Q3: Which type of catalyst is better for this compound production: homogeneous or heterogeneous?
A3: Both homogeneous (e.g., sulfuric acid, hydrochloric acid) and heterogeneous (e.g., zeolites, ion-exchange resins) catalysts have their pros and cons.
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Homogeneous catalysts are generally more active and offer greater flexibility, but their recovery and reuse can be challenging and corrosive.
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Heterogeneous catalysts are easier to separate from the reaction mixture and are less corrosive, but they can suffer from deactivation due to humin deposition and mass transfer limitations. The choice of catalyst often depends on the specific process design and economic considerations.
Q4: What analytical methods are used to monitor the production of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques. HPLC is often used to quantify this compound, formic acid, HMF, and furfural in the liquid product stream. GC can also be used for direct analysis of this compound in complex mixtures like soy sauce.
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield from Starch
| Reaction Temperature (°C) | This compound Yield (%) | Glucose Yield (%) |
| 160 | 7 | 77 |
| 180 | - | - |
| 200 | 47 | 0 |
Data extracted from a study on extruded high amylose corn starch reacted with sulfuric acid.
Table 2: Influence of NaCl Concentration on this compound Yield from Fructose
| NaCl to Fructose Ratio (w/w) | Fructose Conversion (%) (after 6h) | This compound Yield (%) (max) |
| 0.5 | ~95 | 75-78 |
| 1.0 | 100 | 75-78 |
| 2.0 | 97.1 | 75-78 |
Reaction Conditions: 110 °C, using a strong cation exchange resin as catalyst.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of Reaction Products
This protocol outlines the general procedure for quantifying this compound and major by-products.
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Sample Preparation:
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Withdraw a sample from the reactor at a specific time point.
-
Immediately quench the reaction by cooling the sample in an ice bath.
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Filter the sample through a 0.22 µm syringe filter to remove any solid particles.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
-
HPLC Conditions:
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Column: A suitable column for separating organic acids, such as a Bio-Rad Aminex HPX-87H column.
-
Mobile Phase: A dilute acid solution, for example, 5 mM sulfuric acid.
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Flow Rate: Typically around 0.5-0.6 mL/min.
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Column Temperature: Maintained at a constant temperature, for example, 60 °C.
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Detector: A Refractive Index (RI) detector or a UV detector (e.g., at 210 nm).
-
-
Quantification:
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Prepare standard solutions of this compound, formic acid, HMF, and furfural of known concentrations.
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Generate a calibration curve for each compound by plotting peak area against concentration.
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Determine the concentration of each compound in the reaction sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified reaction pathway for this compound production.
References
Technical Support Center: Byproduct Analysis in Levulinic Acid Synthesis from Cellulose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of levulinic acid (LA) from cellulose. The focus is on understanding, identifying, and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary byproducts I should expect when synthesizing this compound from cellulose?
A1: The acid-catalyzed conversion of cellulose to this compound is a multi-step process that inevitably generates several byproducts. The most common ones you will encounter are:
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Formic Acid (FA): An equimolar byproduct of the rehydration of 5-hydroxymethylfurfural (5-HMF) to this compound.[1][2]
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Humins: These are dark, insoluble, and often polymeric materials that represent a major source of yield loss.[3][4][5] They are formed through complex condensation and polymerization reactions of intermediates like 5-HMF and sugars.
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5-Hydroxymethylfurfural (5-HMF): This is a key intermediate in the reaction pathway. While it is the direct precursor to LA, unreacted HMF will remain in the product mixture.
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Furfural: If the cellulose source contains hemicellulose (C5 sugars like xylose), furfural will be a significant byproduct.
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Other Organic Acids: Small amounts of other acids, such as acetic acid, may also be present depending on the feedstock and reaction conditions.
Q2: My reaction is producing a lot of black, solid material (humins). How can I minimize its formation?
A2: Humin formation is a major challenge that significantly reduces LA yield. It arises from the polymerization of key intermediates. Here are several strategies to mitigate it:
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Optimize Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can promote the degradation of LA and the polymerization of intermediates into humins. It is crucial to find the optimal balance that maximizes LA yield before significant degradation occurs.
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Use a Biphasic Solvent System: Employing a biphasic system, such as water with an organic solvent like γ-valerolactone (GVL) or methyl isobutyl ketone (MIBK), can be highly effective. LA is more soluble in the organic phase, and this continuous extraction from the aqueous reactive phase limits its exposure to conditions that favor degradation and humin formation. GVL has been shown to solubilize humins, preventing their deposition on the catalyst and reactor surfaces.
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Control Substrate Concentration: High initial concentrations of cellulose or sugars can accelerate side reactions leading to humins. Lowering the substrate loading can sometimes improve selectivity towards LA.
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Catalyst Choice: The type of acid catalyst (both Lewis and Brønsted acids) can influence the reaction network. Some catalytic systems may be more prone to generating humin precursors.
Q3: The yield of this compound is consistently low. What are the likely causes and how can I troubleshoot this?
A3: Low yields are a common issue and can stem from several factors:
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Inefficient Cellulose Hydrolysis: The first step, breaking down cellulose into glucose, can be a bottleneck. Ensure your catalyst and reaction conditions (temperature, acid concentration) are sufficient for effective hydrolysis.
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Catalyst Deactivation: Solid acid catalysts can be deactivated by the deposition of humins on their active sites. If you are using a recyclable catalyst, you may need a regeneration step, such as washing with H₂O₂ solution, to restore its activity.
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Suboptimal Reaction Conditions: As mentioned, temperature and reaction time are critical. A temperature that is too low will result in incomplete conversion, while one that is too high can lead to the degradation of both the HMF intermediate and the final LA product into byproducts like humins or even gases (H₂, CH₄, CO).
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Poor Separation and Isolation: this compound can be lost during the workup and purification stages. The presence of humins can complicate extraction processes.
Q4: How can I effectively separate this compound from formic acid and other components in the reaction mixture?
A4: Separating LA from the complex aqueous mixture is a significant challenge. Common industrial methods include:
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Liquid-Liquid Extraction: This is a widely used technique. Solvents like methyl isobutyl ketone (MIBK) or furfural can be used to selectively extract LA from the aqueous phase containing the acid catalyst and unreacted sugars.
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Reactive Extraction: This method involves using an extractant (e.g., n-octanol) that reacts with the acids to form esters, which are more easily separated from the aqueous phase. The acids can then be recovered from the esters. This can be highly efficient for recovering both LA and formic acid.
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Distillation: While challenging due to the similar boiling points of water and formic acid, distillation is sometimes used, often in combination with other methods.
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Chromatography: For lab-scale purification, column chromatography can be employed.
Q5: My solid acid catalyst is losing activity after a few runs. What is causing this deactivation?
A5: Catalyst deactivation is a common problem when using heterogeneous catalysts for biomass conversion. The primary causes are:
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Humin Deposition: Insoluble humins physically block the pores and cover the active sites of the catalyst, preventing reactants from accessing them. This is the most frequent cause of deactivation.
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Leaching of Active Sites: For some supported catalysts, particularly those with sulfonic acid (-SO₃H) groups, the active functional groups can leach from the support into the reaction medium under hydrothermal conditions.
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Structural Changes: The high temperatures and acidic conditions can sometimes cause the catalyst support material itself to degrade or restructure, leading to a loss of surface area and activity.
To address this, consider catalyst regeneration procedures (e.g., calcination or oxidative washing) or using a solvent system like GVL that minimizes humin precipitation.
Data Presentation
Table 1: Byproduct Distribution in this compound Synthesis under Various Catalytic Systems. This table summarizes typical product yields from the conversion of cellulose using different acid catalysts. Note that yields are highly dependent on specific reaction conditions.
| Catalyst System | Feedstock | Temp (°C) | Time (h) | LA Yield (mol%) | FA Yield (mol%) | Humin/Tar Yield (wt%) | Reference |
| H₂SO₄ (dilute) | Cellulose | 150 | 2 | ~43 | Varies | ~30 | |
| CrCl₃ | Cellulose | 200 | 3 | 67 | - | - | |
| Amberlyst 70 | Cellulose | 160 | - | 69 (in GVL) | - | Minimized | |
| Zirconium Dioxide | Cellulose | 180 | 3 | 53.9 | - | Observed | |
| HCl | Cellulose | 170 | 0.83 (MW) | ~31 | - | - |
Note: "-" indicates data not specified in the cited source. Yields can vary significantly based on substrate concentration, catalyst loading, and reactor type.
Experimental Protocols
Protocol 1: General Procedure for Lab-Scale this compound Synthesis from Cellulose
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Reactor Setup: Add microcrystalline cellulose (e.g., 1.0 g) and the acid catalyst (e.g., 0.5 M H₂SO₄ or a solid acid catalyst like Amberlyst-15) to a high-pressure batch reactor.
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Solvent Addition: Add deionized water (e.g., 20 mL) to the reactor. If using a biphasic system, add the desired volume of the organic solvent (e.g., GVL).
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Reaction: Seal the reactor and purge it with an inert gas like N₂. Heat the reactor to the target temperature (e.g., 150-200 °C) under stirring for the desired reaction time (e.g., 1-5 hours).
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Quenching: After the reaction is complete, rapidly cool the reactor in an ice-water bath to stop the reaction.
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Separation of Solids: If insoluble humins or unreacted cellulose are present, separate them from the liquid phase by filtration or centrifugation. Wash the solid residue with water and/or an organic solvent.
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Product Extraction (Optional): If a single-phase aqueous system was used, perform a liquid-liquid extraction of the aqueous phase using a suitable solvent (e.g., MIBK) to separate LA from the catalyst and sugars.
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Analysis: The liquid product phase is now ready for analysis by techniques such as HPLC.
Protocol 2: Quantitative Analysis of Products by HPLC
-
Sample Preparation: Dilute an aliquot of the final liquid product solution with the mobile phase to a concentration within the calibration range of the instrument. Filter the diluted sample through a 0.22 or 0.45 µm syringe filter before injection.
-
HPLC System: A typical system consists of an HPLC pump, autosampler, column oven, and detectors (Refractive Index (RI) and UV-Vis).
-
Column: An Aminex HPX-87H column is commonly used for the separation of organic acids, sugars, and furanic compounds.
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) is typically used as the mobile phase.
-
Operating Conditions:
-
Flow Rate: 0.5-0.7 mL/min.
-
Column Temperature: 30-60 °C. Lowering the temperature can improve the resolution between acetic acid and this compound.
-
Detection: Use a UV detector (at ~210 nm) for quantifying LA, HMF, and furfural, and an RI detector for sugars.
-
-
Quantification: Prepare standard solutions of all expected components (this compound, formic acid, HMF, glucose, etc.) at known concentrations. Generate a calibration curve for each compound and use it to determine the concentration of each analyte in the reaction sample.
Visualizations
Caption: Reaction pathway from cellulose to this compound and major byproducts.
Caption: Workflow for the quantitative analysis of the reaction mixture via HPLC.
References
- 1. Frontiers | Acid-Catalyzed Conversion of Cellulose Into this compound With Biphasic Solvent System [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
"performance comparison of different catalysts for levulinic acid synthesis"
A Comparative Guide to Catalysts for Levulinic Acid Synthesis
This compound (LA) stands out as one of the top 12 promising bio-based platform chemicals, as identified by the U.S. Department of Energy.[1] It serves as a versatile building block for synthesizing a wide array of value-added products, including fuel additives, solvents, pharmaceuticals, and plasticizers.[1] The production of LA typically involves the acid-catalyzed hydrolysis of renewable biomass resources like sugars, cellulose, and lignocellulosic wastes.[1] The efficiency and economic viability of this process are critically dependent on the performance of the catalyst used.
This guide provides an objective comparison of different catalytic systems for this compound synthesis, supported by experimental data from recent literature. We will explore homogeneous and heterogeneous catalysts, presenting their performance metrics in structured tables and detailing common experimental protocols.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts this compound yield, reaction conditions, and process sustainability. Catalysts are broadly classified as homogeneous (dissolved in the reaction medium) and heterogeneous (in a separate phase from the reactants).
Homogeneous Catalysts
Homogeneous catalysts, primarily mineral acids like H₂SO₄ and HCl, are widely used due to their low cost, ready availability, and high catalytic activity.[1][2] However, their use is associated with challenges such as reactor corrosion, difficulty in separation from the product, and environmental concerns, which complicates catalyst recycling and increases purification costs. Lewis acids, such as metal chlorides (e.g., CrCl₃), have also been employed, sometimes in synergistic systems with Brønsted acids, to enhance LA yields.
Table 1: Performance of Homogeneous Catalysts for this compound Synthesis
| Catalyst | Substrate | Temp. (°C) | Time | LA Yield (%) | Citation |
| H₂SO₄ | Fructose | 140 | - | 74 mol% | |
| H₂SO₄ | Cellulose | 150 | 2 h | 43 wt% | |
| H₂SO₄ | Sugarcane Bagasse | 170 | 75 min | 55% | |
| HCl | Fructose | 130 | - | 83 mol% | |
| HCl | Glucose | 130 | - | 51 mol% | |
| HCl | Glucose | 180 | ~50 min | 48.34% | |
| HCl + ZnBr₂ | Glucose | - | 6 min (MW) | 53 wt% | |
| CrCl₃ + H₃PO₄ | Glucose | 170 | 4.5 h | 32.1% | |
| CrCl₃ + H₂SO₄ | Potato Peel Waste | 180 | 15 min | 49% |
Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reduced corrosion, and enhanced reusability. This category includes a diverse range of materials such as zeolites, metal oxides, sulfonated carbons, and ion-exchange resins. Carbon-based catalysts are particularly attractive due to their low cost, high thermal stability, and the ability to be functionalized with acidic groups like -SO₃H. Metal oxides and zeolites provide tunable acidity and shape selectivity, contributing to improved performance.
Table 2: Performance of Heterogeneous Catalysts for this compound Synthesis
| Catalyst Type | Catalyst | Substrate | Temp. (°C) | Time | LA Yield (%) | Citation |
| Metal Oxide | ZrO₂ | Cellulose | 240 | - | 52% | |
| Zeolite | 8% Cr/HZSM-5 | Glucose | 180 | 180 min | 64.4 mol% | |
| Zeolite | Zeolite Y (alkaline-treated) | Hemicellulose Hydrolysate | 190 | 180 min | 4.6% | |
| Zeolite | Mordenite | Bamboo Residue | 140 | 4 h | 39.2% | |
| Carbon-Based | Sulfonated Graphene Oxide | Glucose | 200 | 2 h | 50.3% | |
| Carbon-Based | Lignin-based Solid Acid | Cellulose | 185 | 120 min | 35.6% | |
| Ion-Exchange Resin | DR-2030 (Cation Exchange) | Fructose | 110 | - | High Conversion | |
| Bifunctional | WO₃/ZnCo₂O₄@CeO₂ | Corncob | 180 | 200 min | 78.49% | |
| Ionic Liquid | [C₄SO₃HPhim][Cl] | Glucose | 180 | 3 h | 63% |
Key Process Visualizations
To better understand the synthesis of this compound, the following diagrams illustrate the general reaction pathway from biomass and a typical experimental workflow for catalyst evaluation.
Caption: General reaction pathway for the conversion of cellulosic biomass to this compound.
Caption: A typical experimental workflow for screening and evaluating catalyst performance.
Experimental Protocols
This section outlines a generalized methodology for the synthesis of this compound using a heterogeneous catalyst, which is common in research settings for catalyst screening and performance evaluation.
1. Materials and Catalyst Preparation
-
Substrates: C₆ sugars (glucose, fructose), cellulose, or actual lignocellulosic biomass (e.g., corncob, sugarcane bagasse) are used as feedstock.
-
Catalyst Synthesis: The heterogeneous catalyst is prepared according to specific literature procedures. For example, a bifunctional catalyst like WO₃/ZnCo₂O₄@CeO₂ is synthesized through a multi-step process involving co-precipitation and impregnation. Carbon-based catalysts may be prepared by sulfonating biochar or graphene oxide. The prepared catalyst is typically characterized for its physical and chemical properties (e.g., surface area, acidity).
2. Catalytic Reaction Procedure
-
Reactor: The reaction is typically conducted in a high-pressure stainless steel batch reactor.
-
Loading: A predetermined amount of substrate (e.g., 5 g of biomass), catalyst (e.g., 4-6 wt% relative to biomass), and solvent (e.g., 100 mL of distilled water) are loaded into the reactor.
-
Reaction Conditions: The sealed reactor is heated to the desired temperature (e.g., 180 °C) in an oven or using a heating mantle for a specific duration (e.g., 200 minutes). The reaction time and temperature are critical parameters that significantly influence the LA yield.
-
Quenching: After the reaction is complete, the reactor is rapidly cooled in an ice bath to stop further reactions.
3. Product Analysis and Catalyst Reusability
-
Separation: The solid catalyst and any residual biomass are separated from the liquid product mixture by filtration or centrifugation.
-
Quantification: The concentration of this compound and other products in the liquid phase is determined using High-Performance Liquid Chromatography (HPLC). This allows for the calculation of LA yield and selectivity.
-
Catalyst Reusability: To assess stability, the recovered catalyst is washed (e.g., with water or ethanol), dried, and then reused in subsequent reaction cycles under the same conditions. A gradual decrease in activity may indicate deactivation due to leaching or coking.
This generalized protocol provides a framework for the comparative assessment of catalyst performance, enabling researchers to identify the most promising candidates for the efficient and sustainable production of this compound.
References
Assessing the Purity of Synthesized Levulinic Acid for Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Levulinic acid, a versatile platform chemical derived from biomass, is a key building block for a new generation of sustainable polymers.[1][2][3] Its bifunctional nature, containing both a ketone and a carboxylic acid group, allows for its conversion into a variety of monomers suitable for producing polyesters, polyamides, and other polymers.[1][2] However, the purity of synthesized this compound is a critical factor that directly impacts the polymerization process and the properties of the final polymer. This guide provides a comparative overview of analytical methods to assess the purity of this compound, details experimental protocols, and discusses alternative monomers.
The Importance of Purity in Polymerization
Impurities in this compound can act as chain terminators, cross-linking agents, or catalysts poisons, leading to polymers with inconsistent molecular weights, undesirable properties, and reduced performance. Common impurities stemming from its synthesis from lignocellulosic biomass include furfural, 5-hydroxymethylfurfural (HMF), and formic acid. Therefore, robust analytical methods are essential for quality control to ensure the this compound meets the stringent requirements for polymerization.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the required sensitivity, the nature of the expected impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common and powerful techniques.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Typical Purity Determination Range | Key Advantages | Limitations | Common Detector |
| HPLC | Separation based on polarity | >95% | High resolution for non-volatile and thermally labile impurities. | Can be time-consuming, requires appropriate solvent systems. | UV-Vis/DAD, RI, MS |
| GC | Separation based on volatility and polarity | >98% | High sensitivity for volatile impurities, fast analysis times. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the sample. | FID, MS |
| NMR | Nuclear spin resonance in a magnetic field | >99% (qNMR) | Provides detailed structural information, non-destructive, quantitative (qNMR) without the need for identical standards. | Lower sensitivity compared to chromatographic methods, higher equipment cost. | N/A |
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity
This protocol is a general guideline and may require optimization based on the specific impurities of interest and the HPLC system used.
Objective: To quantify the purity of a synthesized this compound sample and identify common impurities like HMF and furfural.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) or an ion-exchange column like Aminex HPX-87H is commonly used.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
This compound standard (≥99% purity)
-
Impurity standards (e.g., HMF, furfural)
-
Sample Diluent: Mobile Phase A
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard (e.g., 1000 µg/mL) in the sample diluent. Prepare a series of calibration standards by diluting the stock solution. Prepare individual stock solutions for impurity standards.
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in the sample diluent to a known concentration (e.g., 1000 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column Temperature: 30-40°C
-
Flow Rate: 0.6 - 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 210 nm for this compound and 284 nm for HMF. A DAD allows for simultaneous monitoring at multiple wavelengths.
-
Gradient Elution (Example):
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: Linear gradient back to 95% A, 5% B
-
21-25 min: Re-equilibration at 95% A, 5% B
-
-
-
Data Analysis:
-
Identify the this compound peak by comparing the retention time with the standard.
-
Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks.
-
For more accurate quantification, use a calibration curve generated from the standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities
Objective: To identify and quantify volatile impurities in a this compound sample.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass spectrometer detector.
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for non-volatile components if necessary.
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Internal Standard (e.g., 1,6-hexanediol)
Procedure:
-
Sample Preparation (Direct Injection): Dissolve a known amount of the this compound sample in a suitable solvent. Add a known amount of internal standard.
-
Sample Preparation (Derivatization): If derivatization is required, mix the sample with the derivatizing agent and heat as per the recommended procedure to form volatile silyl esters.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Column: A polar capillary column (e.g., CP-Wax, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 10°C/min to 240°C
-
Hold at 240°C for 5 min
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using the internal standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the structure of the synthesized this compound and assess its purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterated Water - D₂O)
-
Internal standard for quantitative NMR (qNMR) (e.g., maleic acid)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample and the internal standard in the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum for further structural confirmation.
-
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts and splitting patterns of the signals in the ¹H and ¹³C NMR spectra with known data for this compound.
-
Purity Assessment (qNMR): Integrate the signals corresponding to this compound and the internal standard. The purity can be calculated based on the known concentration of the internal standard and the molar ratio of the integrated signals.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for assessing this compound purity and the relationship between purity and its suitability for polymerization.
Caption: Workflow for assessing the purity of synthesized this compound.
Caption: Relationship between this compound purity and polymerization outcome.
Alternative Monomers
While this compound is a promising bio-based monomer, several other renewable platform chemicals can also be used for polymer synthesis. The choice of monomer depends on the desired polymer properties and the specific application.
| Alternative Monomer | Source | Resulting Polymer Class | Key Advantages |
| Lactic Acid | Fermentation of sugars | Polylactic Acid (PLA) | Biodegradable, compostable, widely available. |
| Succinic Acid | Fermentation of sugars | Polyesters (e.g., PBS) | Good thermal properties, biodegradable. |
| Itaconic Acid | Fermentation of sugars | Polyitaconates, unsaturated polyesters | Can be cross-linked, potential for functional polymers. |
| 2,5-Furandicarboxylic Acid (FDCA) | Dehydration of fructose | Polyethylene Furanoate (PEF) | Superior barrier properties compared to PET. |
Conclusion
The successful polymerization of this compound is intrinsically linked to its purity. A comprehensive analytical approach, often combining chromatographic and spectroscopic techniques, is crucial for ensuring the quality of the monomer. By implementing rigorous purity assessment protocols, researchers and manufacturers can produce high-performance, sustainable polymers from this versatile bio-based platform chemical. This guide provides the foundational knowledge and methodologies to establish a robust quality control framework for synthesized this compound intended for polymerization applications.
References
A Comparative Guide to the Performance of Levulinic Acid-Derived Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and non-toxic alternatives to conventional plasticizers, such as phthalates, has led to significant interest in bio-based compounds. Among these, derivatives of levulinic acid, a platform chemical readily obtained from biomass, have emerged as promising candidates. This guide provides an objective comparison of the performance of this compound-derived plasticizers with other alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid in research and development.
Data Presentation: A Comparative Analysis
The performance of this compound-derived plasticizers, particularly ketal and ester derivatives, has been evaluated in various polymer matrices. The following tables summarize key quantitative data from multiple studies, offering a direct comparison with traditional plasticizers like dioctyl phthalate (DOP) and bio-based alternatives like acetyl tributyl citrate (ATBC).
Table 1: Mechanical Properties of PVC Plasticized with this compound Derivatives and Traditional Plasticizers
| Plasticizer | Polymer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound Ketal-Diester | PVC | 50 | 15.2 | 410.92 |
| DOP (Dioctyl Phthalate) | PVC | 50 | 16.8 | 377.47 |
Source: Data synthesized from multiple research articles.[1][2][3][4]
Table 2: Thermal Properties of PLA and PHB Plasticized with this compound Derivatives and a Bio-based Alternative
| Plasticizer | Polymer | Concentration (phr) | Glass Transition Temp. (T_g) (°C) |
| Neat PLA | PLA | 0 | 59 |
| Ethylene Glycol Dilevulinate | PLA | 20 | 15 |
| ATBC (Acetyl Tributyl Citrate) | PLA | 20 | ~18 |
| Neat PHB | PHB | 0 | 4 |
| This compound Ketal-Ester | PHB | 20 | -13 |
Source: Data synthesized from multiple research articles.[5]
Table 3: Migration Resistance of this compound-Derived Plasticizers
| Plasticizer | Polymer | Extraction Solvent | Weight Loss (%) |
| This compound Ketal-Ester | PHB | n-Hexane (24h) | < 3.5 |
| This compound Ketal-Ester | PHB | Water (24h) | ~0 |
Source: Data synthesized from a research article.
Experimental Protocols: Methodologies for Evaluation
The data presented above is derived from a suite of standardized analytical techniques. The following are detailed methodologies for the key experiments cited.
Mechanical Properties Analysis (Tensile Testing)
-
Standard: Based on ASTM D882 for thin plastic sheeting.
-
Objective: To determine the tensile strength and elongation at break of the plasticized polymer films.
-
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the prepared plasticized polymer sheets.
-
Instrumentation: A universal testing machine equipped with a load cell and extensometer is used.
-
Procedure: The specimen is clamped into the grips of the testing machine. A tensile load is applied at a constant crosshead speed until the specimen fails.
-
Data Acquisition: The load and displacement are recorded throughout the test. Tensile strength is calculated as the maximum stress the material can withstand, and elongation at break is the percentage increase in length at the point of fracture.
-
Thermal Properties Analysis (DSC & TGA)
-
Standards: Based on ASTM D3418 for Differential Scanning Calorimetry (DSC) and ASTM E1131 for Thermogravimetric Analysis (TGA).
-
Objective: To determine the glass transition temperature (T_g), melting temperature (T_m), and thermal stability of the plasticized polymers.
-
Methodology (DSC):
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter is used.
-
Procedure: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to a reference is measured.
-
Data Analysis: The T_g is identified as a step change in the heat flow curve during the second heating scan.
-
-
Methodology (TGA):
-
Sample Preparation: A small, accurately weighed sample (10-20 mg) is placed in a tared TGA pan.
-
Instrumentation: A Thermogravimetric Analyzer is used.
-
Procedure: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting weight loss curve is analyzed to determine the onset of decomposition and the thermal stability of the material.
-
Dynamic Mechanical Analysis (DMA)
-
Standard: Based on ASTM D4065.
-
Objective: To evaluate the viscoelastic properties of the plasticized polymers, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.
-
Methodology:
-
Specimen Preparation: Rectangular specimens of defined dimensions are prepared from the plasticized polymer sheets.
-
Instrumentation: A Dynamic Mechanical Analyzer is used.
-
Procedure: The specimen is subjected to a sinusoidal oscillating stress in a specific mode (e.g., tension, bending). The temperature is ramped over a defined range.
-
Data Analysis: The storage modulus, loss modulus, and tan delta are calculated from the applied stress and the resulting strain. The peak of the tan delta curve is often used to determine the glass transition temperature.
-
Migration Resistance Analysis
-
Standard: Based on ASTM D1239 for resistance of plastic films to extraction by chemicals.
-
Objective: To quantify the amount of plasticizer that leaches from the polymer matrix into a liquid medium.
-
Methodology:
-
Specimen Preparation: Pre-weighed circular or square specimens of the plasticized film are prepared.
-
Procedure: The specimens are immersed in a specific solvent (e.g., n-hexane, water, ethanol) for a defined period (e.g., 24 hours) at a controlled temperature.
-
Post-Extraction: The specimens are removed from the solvent, dried to a constant weight in a vacuum oven.
-
Data Analysis: The weight loss of the specimen is calculated and expressed as a percentage of the initial weight, representing the amount of migrated plasticizer.
-
Mandatory Visualization
To better understand the processes involved in the evaluation and synthesis of this compound-derived plasticizers, the following diagrams are provided.
Caption: Workflow for the synthesis, formulation, and performance evaluation of plasticizers.
Caption: Structure-property relationships of this compound-derived plasticizers.
References
A Comparative Guide to Analytical Techniques for Levulinic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of levulinic acid, a key platform chemical in the biorefinery and pharmaceutical industries. The performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are objectively compared, supported by experimental data from various studies.
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a critical process to ensure the reliability, accuracy, and robustness of results. The general workflow involves a systematic comparison of key performance indicators of different analytical techniques.
Caption: General workflow for the cross-validation of analytical techniques.
Comparison of Performance Parameters
The following table summarizes the key performance parameters for the different analytical techniques used for this compound analysis, compiled from various studies.
| Parameter | HPLC-DAD | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.999[2] | > 0.9998[3] | > 0.999[4] |
| Limit of Detection (LOD) | ~1 mM | ~0.07 mM[5] | 0.05 ppm (SIM mode) | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 1 mM | 0.07 mM | 3000 ng/mL | 4.68 mmol/L |
| Accuracy (Recovery %) | 98.57 - 103.48% | Not explicitly stated | 98 - 103% | 94 - 105% |
| Precision (RSD %) | < 2% | Not explicitly stated | < 6.3% | < 2.25% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the quantification of this compound in various matrices, including biomass hydrolysates.
-
Instrumentation: A standard HPLC system equipped with a Diode-Array Detector.
-
Column: A mixed-mode weak anion-exchange/reversed-phase column or an H+ ion exchange column is commonly used.
-
Mobile Phase: An isocratic mobile phase of 10 mM phosphate buffer containing 5% acetonitrile with a pH of 5.5 has been reported to be effective. Another study utilized 0.1% trifluoroacetic acid (TFA) in water.
-
Flow Rate: A flow rate of 0.6 mL/min is often used.
-
Column Temperature: The column temperature is typically maintained at around 60°C.
-
Detection Wavelength: this compound is typically detected at a wavelength of 210 nm or 266 nm.
-
Sample Preparation: Standard solutions are prepared by dissolving this compound in ultrapure water and serially diluting to the desired concentrations for the calibration curve. Real samples may require filtration before injection.
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. A linear regression coefficient (R²) greater than 0.999 is considered acceptable.
-
Accuracy: Recovery studies are performed by spiking a known amount of this compound into a sample matrix.
-
Precision: Assessed by repeatedly analyzing the same sample, with a relative standard deviation (RSD) of less than 2% being desirable.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it suitable for trace-level analysis.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Column: A Pb2+ ligand exchange column has been successfully used.
-
Mobile Phase: The mobile phase composition is optimized for the specific column and separation requirements.
-
Ionization Mode: Electrospray ionization (ESI) is a common ionization technique.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Sample Preparation: Similar to HPLC-DAD, with standards and samples prepared in a suitable solvent.
-
Validation Parameters:
-
Linearity, Accuracy, Precision: Determined as described for HPLC-DAD.
-
LOD and LOQ: The LC-MS/MS approach has demonstrated higher sensitivity for detecting this compound compared to HPLC-DAD.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A common derivatization technique involves the conversion of this compound to its trimethylsilyl (TMS) ester.
-
Column: A capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Splitless direct injection can be used for direct quantitative analysis without extensive sample pretreatment.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation: For derivatization, the sample is dried and then reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Validation Parameters:
-
Linearity: A wide linear range can be achieved, for example, 0.1-20 ppm in SIM mode.
-
LOD: A low limit of detection, such as 0.05 ppm in SIM mode, has been reported.
-
Accuracy and Precision: Determined through recovery studies and replicate analyses.
-
UV-Vis Spectrophotometry
This is a simpler and more cost-effective method, but it can be less specific compared to chromatographic techniques.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Principle: The method is based on the absorbance of UV light by this compound at a specific wavelength.
-
Wavelength of Maximum Absorbance (λmax): this compound has a maximum absorption at a wavelength of 266 nm in a water medium.
-
Sample Preparation: Standard solutions are prepared in a suitable solvent (e.g., water or methanol). For complex matrices, treatment with activated charcoal may be necessary to eliminate spectral interferences.
-
Validation Parameters:
-
Linearity: The method should follow Beer's law, with a good linear relationship between absorbance and concentration.
-
LOQ: A limit of quantification of 4.68 mmol/L has been reported.
-
Accuracy: Recovery can range from 94% to 105%.
-
Precision: A relative standard deviation of less than 2.25% has been achieved.
-
Comparative Analysis of Techniques
The choice of an analytical technique for this compound analysis depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: Comparison of analytical techniques for this compound analysis.
-
HPLC-DAD offers a robust and reliable method for routine analysis of this compound with good accuracy and precision.
-
LC-MS/MS is the preferred method when high sensitivity and selectivity are required, especially for complex matrices or trace-level quantification.
-
GC-MS provides high sensitivity but often requires a derivatization step, which can add to the sample preparation time and complexity.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective screening tool, but it is prone to interferences and has lower sensitivity compared to chromatographic methods.
References
- 1. Quantitative analysis of acid-catalyzed this compound product mixture from cellulose by mixed-mode liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of this compound and bio-compounds from acid hydrolysis of OPEFB - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. gcms.cz [gcms.cz]
- 4. scielo.br [scielo.br]
- 5. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of this compound and bio-compounds from acid hydrolysis of OPEFB - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of levulinic acid production from different feedstocks"
Levulinic acid, a versatile platform chemical, holds significant promise in the transition towards a bio-based economy. Its production from renewable biomass resources is a key area of research, with various feedstocks being explored for their potential. This guide provides a comparative analysis of this compound production from different feedstocks, focusing on lignocellulosic biomass, algae, and food waste. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of yields, methodologies, and chemical pathways.
Quantitative Comparison of this compound Yields
The efficiency of this compound production is highly dependent on the feedstock, catalyst, and reaction conditions. The following table summarizes key quantitative data from various studies, providing a clear comparison of this compound yields achieved from different biomass sources.
| Feedstock | Catalyst | Temperature (°C) | Reaction Time | This compound Yield | Reference |
| Rice Straw | [C3SO3Hmim]HSO4 | 180 | 30 min | 96 mol% (21 wt%) | [1] |
| Sugarcane Bagasse | 0.55 M H2SO4 | 150 | 360 min | 63% | [1][2] |
| Sugarcane Bagasse (pretreated) | H2SO4 | 170 | 75 min | 55.00 ± 0.36% | [1][2] |
| Corn Stover | FeCl3 | 230 | 10 min | 48.7% | |
| Corn Stover (enzymatic saccharification) | [BMIMSO3H]HSO4 | - | - | 70% | |
| Wood (Aspen, Pine, Fir, Birch) | 5 wt% H2SO4 (impregnated) | 220 | 120 min | 24% | |
| Bamboo | [C4(Mim)2][(2HSO4)(H2SO4)4] | 100 | 60 min | 47.52% | |
| Poplar Sawdust | Dilute HCl | - | - | Up to 83% of theoretical | |
| Lipid-Extracted Scenedesmus obliquus (Microalgae) | HCl | - | - | 70.7% | |
| Gracilaria lemaneiformis (Red Seaweed) | 0.2 M H2SO4 | 180 | 20 min | 16.3 wt% | |
| Cellulose | SnCl4 | 180 | 60 min | 64.6 mol% | |
| Cellulose | 8% Cr/HZSM-5 | 180 | 180 min | 64.4 mol% | |
| Fructose | H2SO4 | 140-180 | - | 74 mol% | |
| Glucose | H2SO4 | 180 | 15 min | 65 mol% | |
| Sucrose | HCl | 98 | 60 min | 50 mol% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for this compound production from the three main categories of feedstocks.
1. Lignocellulosic Biomass (e.g., Wood, Straw, Bagasse)
This protocol is a synthesis of methodologies for converting complex lignocellulosic materials into this compound, often involving a pretreatment step to enhance sugar accessibility.
-
Materials:
-
Lignocellulosic biomass (e.g., poplar sawdust, wheat straw, sugarcane bagasse)
-
Acid catalyst (e.g., dilute HCl or H₂SO₄)
-
Deionized water
-
Neutralizing agent (e.g., CaCO₃ or Ca(OH)₂)
-
Organic solvent for extraction (e.g., furfural, methyl isobutyl ketone)
-
-
Procedure:
-
Pretreatment (Optional but Recommended): To increase the accessibility of cellulose and hemicellulose, a pretreatment step is often employed. This can involve physical methods like grinding or chemical methods such as a mild acid or alkaline treatment to remove lignin and hemicellulose. For instance, sugarcane bagasse can be pretreated with H₂SO₄ at 120°C followed by delignification with NaOH at 80°C.
-
Hydrolysis and Dehydration:
-
The biomass (or pretreated solid fraction) is mixed with an aqueous solution of the acid catalyst in a high-pressure reactor.
-
The reactor is heated to the desired temperature (typically 150-250°C) and maintained for a specific duration (ranging from minutes to several hours).
-
During this process, cellulose is hydrolyzed to glucose, which is then dehydrated to 5-hydroxymethylfurfural (5-HMF). 5-HMF is subsequently rehydrated to form this compound and formic acid.
-
-
Product Separation and Purification:
-
After the reaction, the mixture is cooled, and the solid residue (containing lignin and humins) is separated by filtration.
-
The aqueous solution containing this compound, formic acid, and residual sugars is then neutralized.
-
This compound is typically purified from the aqueous solution by solvent extraction. The solvent is then evaporated to yield purified this compound.
-
-
2. Algal Biomass
Algae, as a third-generation feedstock, can have high carbohydrate content, making them a promising source for this compound.
-
Materials:
-
Algal biomass (e.g., Scenedesmus obliquus, Gracilaria lemaneiformis)
-
Acid catalyst (e.g., HCl or H₂SO₄)
-
Deionized water
-
Organic solvent for extraction
-
-
Procedure:
-
Biomass Preparation: The algal biomass is typically dried and ground to a fine powder to increase the surface area for reaction. For some microalgae, a lipid extraction step may be performed first, and the residual biomass is used for this compound production.
-
Acid Hydrolysis:
-
The prepared algal biomass is suspended in a dilute acid solution in a reactor.
-
The reaction is carried out at elevated temperatures (e.g., 160-200°C) for a defined period (e.g., 20-40 minutes), which can be facilitated by microwave assistance to reduce reaction time.
-
-
Separation and Purification: The separation and purification steps are similar to those for lignocellulosic biomass, involving filtration of solid residues, neutralization, and solvent extraction to isolate the this compound.
-
3. Food Waste
Food waste is a heterogeneous feedstock rich in carbohydrates (starches, sugars) that can be readily converted to this compound.
-
Materials:
-
Food waste (e.g., waste bread, fruit peels)
-
Homogeneous acid catalyst (e.g., H₂SO₄)
-
Deionized water
-
Organic solvent for extraction
-
-
Procedure:
-
Feedstock Homogenization: The food waste is typically dried and ground to create a more uniform starting material.
-
Hydrothermal Conversion:
-
The homogenized food waste is mixed with a dilute acid solution in a reactor.
-
The mixture is heated under pressure to temperatures in the range of 150-200°C. The reaction time will vary depending on the specific composition of the food waste and the reaction conditions.
-
-
Product Recovery: The recovery process follows the standard procedure of separating solid byproducts, neutralizing the acidic solution, and extracting this compound using an appropriate organic solvent.
-
Visualizing the Pathways and Processes
To better understand the chemical transformations and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Chemical conversion pathway of lignocellulosic biomass to this compound.
Caption: General experimental workflow for this compound production from biomass.
References
A Comparative Guide to Levulinic Acid Synthesis: Validating Experimental Yields Against the Theoretical Maximum
For Researchers, Scientists, and Drug Development Professionals
The production of levulinic acid, a key platform chemical, from renewable biomass sources is a critical area of research in green chemistry. Achieving high yields is paramount for the economic viability of this process. This guide provides a comprehensive comparison of reported experimental yields of this compound from various feedstocks against their theoretical maximums, supported by detailed experimental protocols and data visualizations.
Understanding the Theoretical Maximum Yield
The theoretical maximum yield of this compound is determined by the stoichiometry of the acid-catalyzed conversion of hexose sugars. The ponderal yield, which is the mass of this compound produced per mass of sugar, varies depending on the starting material. The theoretical maximums are:
-
71.6 wt% from cellulose[1]
-
64.4 wt% from hexose sugars like glucose[1]
-
64.4 wt% from fructose (as a hexose sugar)[1]
It is important to note that these are ideal yields, and in practice, experimental yields are often lower due to the formation of byproducts such as humins and formic acid.[1]
Comparative Analysis of Experimental Yields
The following table summarizes a selection of published experimental yields for the synthesis of this compound from cellulose, glucose, and fructose, highlighting the diverse catalytic systems and reaction conditions employed.
| Feedstock | Catalyst | Reaction Temperature (°C) | Reaction Time | Experimental Yield (wt%) | Reference |
| Cellulose | |||||
| HCl | 180 | 20 min | 44 | [1] | |
| H₂SO₄ | 150 | 2 h | 43 | ||
| Amberlyst-15 | 200 | 180 min | 59.24 | ||
| CrCl₃ | 200 | 180 min | 67 (mol%) | ||
| HPA ionic liquid | Not Specified | Not Specified | 63.1 | ||
| Glucose | |||||
| AlCl₃ | 180 | 2 h | 45.8 | ||
| Sulfonated graphene oxide | 200 | 2 h | 50 | ||
| CrCl₃ and H₃PO₄ | 170 | 4 h | 54.2 | ||
| DOWEX DR-2030 (with NaCl) | 145 | Not Specified | 71 | ||
| [C₄SO₃HPhim][Cl] ionic liquid | 180 | 3 h | 63 | ||
| Nickel phosphate-silica | 113.2 | 120 min | 40.89 | ||
| Fructose | |||||
| H₂SO₄ | 140 | Not Specified | 74 (mol%) | ||
| HCl | 130 | Not Specified | 83 (mol%) | ||
| Amberlyst-15 | 120 | 8 h | 56 | ||
| Amberlyst-15 | Not Specified | Not Specified | 52 | ||
| DOWEX DR-2030 (with NaCl) | 110 | 12 h | ~75 |
Experimental Workflow and Signaling Pathway
The logical workflow for validating the experimental yield of this compound against its theoretical maximum is depicted below. This process involves the selection of a biomass feedstock, acid-catalyzed conversion, product separation and quantification, and finally, a comparative analysis.
Caption: Workflow for comparing experimental and theoretical this compound yields.
Detailed Experimental Protocol: Acid-Catalyzed Conversion of Glucose to this compound
This protocol is a representative example for the synthesis of this compound from glucose using a solid acid catalyst.
Materials:
-
D-Glucose
-
Solid acid catalyst (e.g., Amberlyst-15 or a functionalized ionic liquid)
-
Deionized water (or other specified solvent)
-
High-pressure batch reactor with magnetic stirring and temperature control
-
Silicone oil bath
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reactor Setup: A 25 mL high-pressure batch autoclave reactor is charged with a specific amount of D-glucose (e.g., 100 mg) and the desired amount of the solid acid catalyst (e.g., 0.5 g).
-
Solvent Addition: The required volume of deionized water is added to the reactor.
-
Reaction Initiation: The reactor is sealed and placed in a preheated silicone oil bath set to the desired reaction temperature (e.g., 180 °C). The reaction mixture is stirred at a controlled speed for the specified duration (e.g., 3 hours).
-
Reaction Quenching: After the designated reaction time, the reactor is immediately removed from the oil bath and cooled in an ice-water bath to quench the reaction.
-
Sample Preparation: The resulting mixture is centrifuged to separate the solid catalyst. The supernatant is then filtered through a syringe filter (e.g., 0.45 µm) prior to analysis.
-
Product Quantification: The concentration of this compound in the filtered sample is determined using an HPLC system. The mobile phase typically consists of a dilute acid solution (e.g., 0.005 M H₂SO₄) at a constant flow rate. A UV detector is commonly used for detection.
-
Yield Calculation: The experimental yield of this compound is calculated based on the initial mass of the glucose feedstock and the quantified mass of the this compound produced. The formula for calculating the weight percent yield is:
Yield (wt%) = (mass of this compound produced / initial mass of glucose) x 100
Note: This is a generalized protocol. Specific parameters such as catalyst loading, reaction temperature, and time should be optimized for each catalytic system to maximize the yield of this compound. Researchers should consult the primary literature for detailed conditions relevant to their specific interests.
References
Assessing the Economic Viability of Levulinic Acid Production Routes: A Comparative Guide
Levulinic acid, a versatile platform chemical, holds significant promise in the transition towards a bio-based economy. Its production from renewable biomass resources offers a sustainable alternative to petroleum-derived chemicals. This guide provides a comparative analysis of the economic viability of different production routes for this compound, tailored for researchers, scientists, and drug development professionals. We delve into the critical factors influencing process economics, present key performance indicators in a clear, tabular format, and provide detailed experimental protocols for major production pathways.
Economic Landscape of this compound Production
The economic feasibility of this compound production is intrinsically linked to the choice of feedstock, the efficiency of the catalytic system, and the overall process design, including product separation and purification. Lignocellulosic biomass, such as agricultural residues and forestry waste, is an abundant and low-cost feedstock, making it an attractive starting material.[1][2][3][4] However, its complex structure necessitates a pretreatment step to liberate fermentable sugars, adding to the overall cost.[5]
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), have been extensively studied and are effective in converting biomass to this compound. While offering high yields, these catalysts pose challenges in terms of corrosion, separation, and recycling, which can escalate operational expenditures. Consequently, research has increasingly focused on the development of solid, heterogeneous catalysts that are more environmentally benign, less corrosive, and easier to separate and reuse.
Techno-economic analyses have been conducted to evaluate and compare different production scenarios. For instance, a study investigating the conversion of glucose and fructose to this compound using HCl as a catalyst reported minimum selling prices (MSP) of $1.628/kg and $1.457/kg, respectively, highlighting the impact of the feedstock on profitability. Another analysis focusing on the use of banana empty fruit bunches as feedstock estimated a total production cost of $0.178 per kilogram of biomass. These studies underscore the importance of feedstock cost and product yield as major drivers of economic viability.
Comparative Data on Production Routes
The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of different feedstocks, catalysts, and reaction conditions, along with their reported yields and economic indicators.
Table 1: Comparison of this compound Production from Different Feedstocks
| Feedstock | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | This compound Yield (%) | Reference |
| Glucose | HCl | - | - | - | - | |
| Fructose | HCl | - | - | - | - | |
| Banana Empty Fruit Bunches | Acid-catalyzed dehydration | - | - | - | 25.56% (global productivity) | |
| Wheat Straw | Formic Acid | - | - | - | - | |
| Poplar Sawdust | HCl | 1.6 wt% | - | 1 h | 19.3% | |
| Corncob | WO₃(10 wt %)/ZnCo₂O₄@CeO₂ | 6 wt% | 180 | 200 min | 78.49% | |
| Sugarcane Bagasse | H₂SO₄ | 0.55 M | 150 | 360 min | 63% | |
| Rice Husk (delignified) | Mn₃O₄/hierarchical ZSM-5 | - | 130 | 8 h | 39.75% |
Table 2: Economic Indicators for this compound Production
| Feedstock | Catalyst | Production Scale | Minimum Selling Price (MSP) ($/kg) | Total Production Cost | Reference |
| Fructose | HCl | 300 tons/day | 1.457 | - | |
| Glucose | HCl | 300 tons/day | 1.628 | - | |
| Banana Empty Fruit Bunches | Acid-catalyzed dehydration | 15,175.60 kg/h | - | $0.178/kg of biomass | |
| Oil Palm Empty Fruit Bunch | - | 540 t/d | - | Investment: €23.7M - €30.8M, Energy: €33.9M - €45M |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound production, synthesized from published research.
1. Acid-Catalyzed Conversion of Lignocellulosic Biomass (e.g., Corncob)
-
Materials: Finely ground corncob biomass, WO₃/ZnCo₂O₄@CeO₂ catalyst, distilled water.
-
Apparatus: Stainless steel reactor, oven.
-
Procedure:
-
Disperse 5 g of finely ground corncob biomass and the desired weight percentage of the WO₃/ZnCo₂O₄@CeO₂ catalyst in 100 mL of distilled water.
-
Transfer the mixture to a stainless steel reactor.
-
Heat the reactor to the target temperature (e.g., 180 °C) in an oven for the specified reaction time (e.g., 200 minutes).
-
After the reaction, cool the reactor to room temperature.
-
Separate the solid catalyst and any unreacted biomass from the liquid product mixture by filtration.
-
Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and calculate the yield.
-
2. Homogeneous Acid-Catalyzed Conversion of Sugars (e.g., Fructose)
-
Materials: Fructose, Hydrochloric acid (HCl) solution, distilled water.
-
Apparatus: Stirred batch reactor.
-
Procedure:
-
Prepare an aqueous solution of fructose at the desired concentration.
-
Add the specified amount of HCl catalyst to the fructose solution in a stirred batch reactor.
-
Heat the reactor to the desired reaction temperature while continuously stirring.
-
Maintain the reaction at the set temperature for the predetermined duration.
-
After the reaction time has elapsed, quench the reaction by rapidly cooling the reactor in an ice bath.
-
Withdraw samples at different time intervals for analysis.
-
Analyze the samples using HPLC to quantify the concentration of this compound and calculate the conversion and yield.
-
Visualizing Production Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows in this compound production.
Caption: Production pathway of this compound from lignocellulosic biomass.
Caption: General experimental workflow for this compound production.
References
A Comparative Guide to Gamma-Valerolactone (GVL) and Ethyl Levulinate (EL) as Fuel Additives
For Researchers, Scientists, and Drug Development Professionals
The imperative to reduce reliance on fossil fuels has catalyzed research into sustainable, biomass-derived fuel additives. Among the most promising candidates are gamma-valerolactone (GVL) and ethyl levulinate (EL), both of which can be produced from lignocellulosic biomass. This guide provides an objective comparison of their performance as fuel additives, supported by experimental data, to inform research and development efforts.
Physicochemical Properties: A Head-to-Head Comparison
The intrinsic properties of a fuel additive are critical to its viability, affecting storage, safety, and compatibility with existing fuel systems. GVL is a cyclic ester, while EL is the ethyl ester of levulinic acid. Both are oxygenates, which can promote more complete combustion.
Table 1: Comparison of Physicochemical Properties
| Property | Gamma-Valerolactone (GVL) | Ethyl Levulinate (EL) |
| Molecular Formula | C₅H₈O₂ | C₇H₁₂O₃ |
| Molar Mass ( g/mol ) | 100.12 | 144.17 |
| Density (g/mL) | ~1.05 at 20°C[1][2] | ~1.016 at 25°C[3][4] |
| Kinematic Viscosity (mm²/s) | 2.1 at 40°C[2] | Not available for pure EL |
| Boiling Point (°C) | 207–208 | 206 (at atmospheric pressure) |
| Melting Point (°C) | -31 | < 25 |
| Flash Point (°C) | ~96 | ~90–100 |
| Lower Heating Value (MJ/kg) | ~25 | Not available for pure EL |
| Oxygen Content (wt%) | 32 | ~33 |
| Cetane Number | Low | Not available |
Engine Performance and Emissions Analysis
The true test of a fuel additive lies in its performance within an internal combustion engine. Both GVL and EL have been evaluated, primarily as additives in diesel fuel, with a focus on engine power, fuel consumption, and exhaust emissions.
Table 2: Summary of Engine Performance and Emissions in Diesel Blends
| Parameter | Gamma-Valerolactone (GVL) Blend | Ethyl Levulinate (EL) Blends |
| Blend Composition | 7.1% GVL, 21.5% Biodiesel, 71.4% Diesel | 5% to 20% EL in Diesel |
| Engine Type | 4-cylinder turbocharged direct-injection diesel | Single-cylinder, 4-stroke diesel |
| Brake Power (BP) | Slightly lower (~3.2%) compared to neat diesel | Not specified |
| Brake Specific Fuel Consumption (BSFC) | Increased by ~6.8% compared to neat diesel | Not specified, but blends have a lower heating value |
| CO Emissions | Substantially decreased | Not specified |
| NOx Emissions | No noticeable enhancement | Not specified |
| Total Hydrocarbon (THC) Emissions | Substantially decreased | Decreased |
| Smoke/Particulate Matter (PM) | Significantly decreased (~47% reduction at full load) | Decreased with increasing EL content |
Synthesis from Biomass: Pathways to Renewable Additives
Both GVL and EL are considered second-generation biofuels as they can be derived from non-edible lignocellulosic biomass. Their synthesis pathways typically involve the platform chemical this compound (LA).
The production of GVL from LA is a reduction and cyclization process, typically a hydrogenation reaction. In contrast, EL is synthesized through the esterification of LA with ethanol.
Experimental Protocols for Evaluation
To ensure objective and reproducible results, standardized experimental workflows are essential. The data presented in this guide were obtained through rigorous engine testing protocols.
Key Experimental Methodologies:
-
GVL Blend Evaluation : Experiments were conducted on an unmodified, off-road, four-cylinder, turbocharged, direct-injection diesel engine (Audi-VW 1.9L TDI) with a 19.5:1 compression ratio. The engine was coupled to a dynamometer to control load and speed. Fuel was supplied via a tank equipped with a mass flow meter (AVL 7131). A multi-channel gas analyzer was used to measure CO, NOx, THC, and smoke emissions.
-
EL Blend Evaluation : Performance of EL-diesel blends was investigated using a horizontal, single-cylinder, four-stroke diesel engine on a bench test. The study focused on combustion and emission characteristics, considering properties like kinematic viscosity, density, oxygen content, cetane number, and lower heating value of the blends.
Comparative Impact on Diesel Engine Emissions
A primary driver for adopting new fuel additives is the potential for reduced harmful emissions. Both GVL and EL, as oxygenates, significantly impact the emission profiles of diesel engines, particularly in reducing particulate matter.
The addition of GVL to a diesel-biodiesel blend resulted in a substantial decrease in CO, THC, and smoke emissions, with no significant penalty on NOx emissions. Similarly, increasing the proportion of EL in diesel blends leads to a reduction in smoke and hydrocarbon emissions.
Conclusion
Both Gamma-Valerolactone and Ethyl Levulinate demonstrate significant potential as biomass-derived diesel fuel additives.
-
GVL stands out for its remarkable ability to reduce smoke, CO, and THC emissions without increasing NOx. However, its use comes with a slight penalty in fuel consumption and a minor reduction in power output due to its lower heating value.
-
EL is also effective at reducing smoke and hydrocarbon emissions. Its impact on NOx is variable, and like GVL, its lower energy content compared to diesel can be a drawback.
For researchers and developers, the choice between GVL and EL may depend on specific goals. GVL appears to offer a more comprehensive emissions benefit, particularly the significant reduction in particulate matter. Further research into optimizing blend ratios, addressing the lower energy content, and evaluating long-term engine durability will be crucial for the commercial viability of both additives.
References
A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of Levulinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Levulinic acid (LA), a platform chemical derived from biomass, serves as a versatile building block for synthesizing a wide array of valuable derivatives, including fuel additives, plasticizers, and pharmaceutical intermediates.[1][2] The precise confirmation of the chemical structure of these derivatives is a critical step in research and development, ensuring purity, predicting reactivity, and meeting regulatory standards. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about a molecule's atomic composition and connectivity.
This guide offers an objective comparison of the three primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound derivatives. We present supporting experimental data for this compound and a common derivative, ethyl levulinate, to illustrate the practical application and comparative strengths of each technique.
Spectroscopic Techniques at a Glance
A combination of spectroscopic methods is typically employed for unambiguous structure determination. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As the preeminent technique for determining the structure of organic compounds, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3][4] ¹H NMR identifies the types and numbers of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies, revealing the presence of groups like carbonyls (C=O) and hydroxyls (O-H).
-
Mass Spectrometry (MS) : MS is a powerful analytical technique for determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns. When a molecule is ionized, it often breaks apart into smaller, characteristic fragments, which can be used to deduce the original structure.
Performance Comparison: this compound vs. Ethyl Levulinate
To demonstrate how these techniques distinguish between a parent compound and its derivative, we compare the spectroscopic data for this compound and its ethyl ester, ethyl levulinate. The esterification of the carboxylic acid group results in distinct and measurable changes in the spectra.
¹H NMR Spectroscopy Data
The most apparent change in the ¹H NMR spectrum is the disappearance of the acidic proton from the carboxylic acid and the appearance of signals corresponding to the ethyl group (a quartet and a triplet) in ethyl levulinate.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~11-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| 2.81 | Triplet | 2H | Methylene (-CH₂-COOH) | |
| 2.58 | Triplet | 2H | Methylene (-CH₂-C=O) | |
| 2.20 | Singlet | 3H | Methyl (-CH₃) | |
| Ethyl Levulinate | 4.13 | Quartet | 2H | Ester Methylene (-O-CH₂-CH₃) |
| 2.75 | Triplet | 2H | Methylene (-CH₂-COOEt) | |
| 2.57 | Triplet | 2H | Methylene (-CH₂-C=O) | |
| 2.19 | Singlet | 3H | Ketone Methyl (-C(O)-CH₃) | |
| 1.26 | Triplet | 3H | Ester Methyl (-O-CH₂-CH₃) | |
| Data sourced from references. |
¹³C NMR Spectroscopy Data
In the ¹³C NMR spectrum, the chemical shift of the carbonyl carbon of the carboxylic acid in this compound is replaced by the ester carbonyl signal in ethyl levulinate. Additionally, two new signals appear for the ethyl group carbons.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 206.5 | Ketone Carbonyl (C=O) |
| 177.5 | Carboxylic Acid Carbonyl (-COOH) | |
| 37.8 | Methylene (-CH₂-COOH) | |
| 29.8 | Methyl (-CH₃) | |
| 27.9 | Methylene (-CH₂-C=O) | |
| Ethyl Levulinate | 206.7 | Ketone Carbonyl (C=O) |
| 172.8 | Ester Carbonyl (-COO-) | |
| 60.4 | Ester Methylene (-O-CH₂) | |
| 37.9 | Methylene (-CH₂-COOEt) | |
| 29.8 | Ketone Methyl (-C(O)-CH₃) | |
| 28.0 | Methylene (-CH₂-C=O) | |
| 14.2 | Ester Methyl (-O-CH₂-CH₃) | |
| Data sourced from references. |
FTIR Spectroscopy Data
The FTIR spectrum clearly differentiates the two compounds. The broad O-H stretch of the carboxylic acid in this compound is absent in the spectrum of ethyl levulinate. Furthermore, the C=O stretching frequency for the ester in ethyl levulinate is typically found at a higher wavenumber than that of the carboxylic acid.
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound | 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 1715 | C=O stretch (Ketone) | |
| 1705 | C=O stretch (Carboxylic Acid) | |
| Ethyl Levulinate | 2980-2850 | C-H stretch (Alkyl) |
| 1735 | C=O stretch (Ester) | |
| 1718 | C=O stretch (Ketone) | |
| 1175 | C-O stretch (Ester) | |
| Data sourced from references. |
Mass Spectrometry (EI-MS) Data
Mass spectrometry provides the molecular weight and key fragmentation patterns. The molecular ion peak confirms the addition of an ethyl group (mass of 28, minus a proton) in going from this compound to ethyl levulinate.
| Compound | Feature | m/z (relative intensity) | Assignment |
| This compound | Molecular Ion | 116 | [M]⁺ |
| Key Fragments | 99 | [M-OH]⁺ | |
| 73 | [M-COCH₃]⁺ | ||
| 43 (base peak) | [CH₃CO]⁺ | ||
| Ethyl Levulinate | Molecular Ion | 144 | [M]⁺ |
| Key Fragments | 99 (base peak) | [M-OC₂H₅]⁺ | |
| 71 | [M-COOC₂H₅]⁺ | ||
| 43 | [CH₃CO]⁺ | ||
| Data sourced from references. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the this compound derivative in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse sequence.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, as the ¹³C nucleus is less sensitive.
-
-
Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm. Integrate the signals for ¹H NMR.
FTIR Spectroscopy (ATR Method)
-
Sample Preparation : The Attenuated Total Reflectance (ATR) method requires minimal sample preparation. Place a single drop of the liquid this compound derivative directly onto the clean ATR crystal (e.g., diamond or ZnSe). For solid samples, place a small amount of the powder on the crystal and apply pressure to ensure good contact.
-
Instrumentation : FTIR spectrometer (e.g., Shimadzu, PerkinElmer) equipped with a single-reflection ATR accessory.
-
Acquisition :
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan : Acquire the sample spectrum.
-
Spectral Range : 4000-600 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Processing : The instrument software performs automatic background subtraction and Fourier transform to generate the final infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dilute the sample (e.g., 1 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate). For some derivatives, derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability, though it is not required for ethyl levulinate.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions :
-
Injector : Split/splitless injector at 250°C.
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 500.
-
Source Temperature : 230°C.
-
-
Data Analysis : Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak to determine the molecular ion and interpret the fragmentation pattern.
Visualization of Analytical Workflow
The logical process for confirming the structure of a novel this compound derivative is outlined in the workflow diagram below. This process integrates data from multiple spectroscopic techniques to arrive at an unambiguous structural assignment.
Caption: Workflow for spectroscopic confirmation of this compound derivatives.
References
- 1. Analysis of this compound, this compound Content of Liquids, this compound Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. azolifesciences.com [azolifesciences.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Inter-Laboratory Validation of Levulinic Acid Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of levulinic acid is critical for various applications, from biomass conversion to pharmaceutical development. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data from various studies.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most frequently employed techniques.
| Method | Principle | Common Detector(s) | Key Performance Characteristics |
| HPLC | Separation based on polarity using a stationary and mobile phase. | Diode Array Detector (DAD), Refractive Index Detector (RID), Mass Spectrometry (MS) | Versatile, with good accuracy and precision. Sensitivity can be enhanced with MS detection. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Mass Spectrometer (MS) | Highly sensitive and specific, often requiring derivatization for non-volatile analytes like this compound. |
| NMR | Quantification based on the nuclear magnetic resonance of atomic nuclei. | - | Non-destructive and provides structural information, but generally less sensitive than chromatographic methods. |
| UV-Vis | Quantification based on the absorption of ultraviolet-visible light. | Spectrophotometer | Simple and rapid, but can be prone to interference from other compounds in the sample matrix.[1][2] |
Quantitative Performance Data
The following table summarizes the quantitative performance data for various methods from different studies. This data is essential for assessing the suitability of a method for a specific application.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-DAD | >0.999[3] | - | 3000 ng/mL (LA)[3][4] | 98.57–103.48 | <15 |
| LC-MS/MS | >0.999 | - | - | 98.57–103.48 | - |
| GC-MS (SIM mode) | - | 0.05 ppm (for δ-ALA) | - | - | - |
| UV Spectroscopy | - | - | 4.68 mmol/L | 94-105 | <2.25 |
Note: Data is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution. "LA" refers to this compound, and "δ-ALA" refers to delta-aminothis compound, a related compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of analytical methods across different laboratories.
High-Performance Liquid Chromatography (HPLC)
-
Method 1: HPLC with UV-Vis and Refractive Index Detection
-
Instrumentation: Shimadzu HPLC system with a UV-VIS Detector and Refractive Index Detector.
-
Column: Aminex 87-H column from Bio-Rad.
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 55 °C.
-
-
Method 2: HPLC with Diode Array Detection (HPLC-DAD)
-
Instrumentation: HPLC with a DAD detector (Ulti-Mate 3000, Thermo Fisher Scientific).
-
Column: Preparative H⁺ ion-exchange column (Hi-Plex H, 8 μm, 7.7 × 300 mm) with a guard column.
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA).
-
Flow Rate: Stepwise gradient: 0.6 mL/min (0–25 min) and 1 mL/min (26–50 min).
-
Column Temperature: 60 °C.
-
Detection Wavelengths: 266 nm for this compound, 276 nm for 5-hydroxymethylfurfural (HMF), and 284 nm for furfural.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (for δ-ALA):
-
React the δ-ALA in an HCl extract with ethyl acetoacetate to form a pyrrole.
-
Extract the pyrrole compound with ethyl acetate.
-
Evaporate the solvent to dryness.
-
Derivatize the dried sample to its trimethylsilyl (TMS) ester.
-
-
Instrumentation: Agilent 6890 series GC/MS with an Agilent DB5-SMS Column and Agilent 5973 Mass Selective Detector.
-
Column Temperature Program:
-
Hold at 70 °C for 5 minutes.
-
Ramp at 5 °C/min to 300 °C.
-
Hold at 300 °C for 2 minutes.
-
UV Spectroscopy
-
Sample Preparation:
-
Add 5 mL of the sample filtrate and 0.5 g of activated charcoal to a 10 mL colorimetric tube.
-
Boil the solution for 1 minute.
-
Filter the solution.
-
-
Analysis: Measure the absorbance of the filtrate at 284 nm and 266 nm. It has been noted that a major spectral interference can be eliminated through this charcoal absorption treatment.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, a critical process for standardizing analytical methods.
References
A Greener Alternative: Life Cycle Assessment of Levulinic Acid Production in Comparison to Petrochemical Counterparts
Faced with the escalating climate crisis and the imperative to transition to a circular economy, the chemical industry is actively seeking sustainable alternatives to petroleum-derived products. Levulinic acid, a versatile platform chemical derived from biomass, has emerged as a promising frontrunner. A comprehensive life cycle assessment (LCA) reveals a significantly lower environmental footprint for this compound and its derivatives compared to their petrochemical counterparts, primarily in terms of greenhouse gas emissions and fossil fuel dependency.
This guide offers an objective comparison of the environmental performance of this compound production against key petrochemicals it can replace, supported by quantitative data from various life cycle assessment studies. The detailed methodologies and experimental protocols cited in these assessments are also provided to ensure transparency and facilitate further research.
Unveiling the Environmental Impact: A Quantitative Comparison
The environmental performance of chemical production processes is most effectively evaluated through a "cradle-to-gate" life cycle assessment, which quantifies environmental impacts from raw material extraction to the factory gate. The following tables summarize key LCA metrics for this compound and its petrochemical alternatives across several impact categories, including Global Warming Potential (GWP), Cumulative Energy Demand (CED), Acidification Potential (AP), and Eutrophication Potential (EP).
| Product | Feedstock | Production Method | Global Warming Potential (GWP) (kg CO₂ eq./kg) | Cumulative Energy Demand (CED) (MJ/kg) | Data Source(s) |
| This compound | Lignocellulosic Biomass | Acid-catalyzed hydrolysis | 1.5 - 6.3 | 50 - 150 | [1] |
| Adipic Acid | Cyclohexane (Petroleum) | Nitric acid oxidation | 6.0 - 25.0 | 120 - 200 | [2][3] |
| Bio-Adipic Acid | Lignin/Forest Residue | Catalytic conversion | 0.77 - 4.87 | Not widely reported | [2][4] |
| Terephthalic Acid | p-Xylene (Petroleum) | Oxidation | 2.1 - 3.5 | 60 - 90 | |
| Bisphenol A (BPA) | Benzene, Propylene | Condensation | 2.5 - 4.0 | 80 - 120 |
Table 1: Comparison of Global Warming Potential and Cumulative Energy Demand for this compound and Key Petrochemical Building Blocks.
| Product | Production Method | Acidification Potential (AP) (kg SO₂ eq./kg) | Eutrophication Potential (EP) (kg PO₄³⁻ eq./kg) | Data Source(s) |
| This compound | Acid-catalyzed hydrolysis from biomass | 0.02 - 0.10 | 0.005 - 0.02 | |
| Adipic Acid | Nitric acid oxidation of cyclohexane | 0.05 - 0.15 | 0.01 - 0.03 | |
| Terephthalic Acid | Oxidation of p-xylene | 0.01 - 0.03 | 0.001 - 0.005 |
Table 2: Comparison of Acidification and Eutrophication Potential for this compound and Petrochemicals.
| Product | Petrochemical Alternative | Global Warming Potential (GWP) Reduction Potential | Key Applications |
| γ-Valerolactone (GVL) (from this compound) | Ethyl Acetate, Tetrahydrofuran (THF) | Significant reduction in GWP and CED. | Solvents, Fuel Additives, Polymer Precursor |
| Methyltetrahydrofuran (MeTHF) (from this compound) | Tetrahydrofuran (THF) | Up to 97% reduction in emissions compared to conventional THF. | Solvents in pharmaceuticals and fine chemicals. |
| Levulinate Esters | Phthalate Plasticizers (e.g., DEHP, DBP) | Lower environmental and health impacts. | Plasticizers, Solvents, Fuel Additives |
| Diphenolic Acid (from this compound) | Bisphenol A (BPA) | Avoids the use of a known endocrine disruptor. | Precursor for polycarbonates and epoxy resins. |
Table 3: Environmental Benefits of this compound Derivatives Compared to Petrochemical Alternatives.
Experimental Protocols: A Closer Look at the Methodology
The life cycle assessments referenced in this guide adhere to the ISO 14040 and 14044 standards. The primary methodologies employed include:
-
Goal and Scope Definition: The functional unit is typically defined as the production of 1 kg of the chemical (e.g., this compound, adipic acid). The system boundaries are "cradle-to-gate," encompassing all processes from raw material extraction, transportation, and manufacturing up to the point where the product is ready to leave the factory.
-
Life Cycle Inventory (LCI): This stage involves the meticulous collection of data on all inputs (raw materials, energy, water) and outputs (products, co-products, emissions to air, water, and soil) for each process unit within the system boundary. Process simulation software such as Aspen Plus is often used to model the production processes and generate mass and energy balances.
-
Life Cycle Impact Assessment (LCIA): The inventory data is then translated into potential environmental impacts. This is achieved by using characterization models and factors from established impact assessment methods like ReCiPe and CML. The key impact categories analyzed include:
-
Global Warming Potential (GWP): Measured in kilograms of CO₂ equivalents (kg CO₂ eq.), this indicates the contribution to climate change.
-
Cumulative Energy Demand (CED): Measured in megajoules (MJ), this quantifies the total primary energy consumed throughout the life cycle.
-
Acidification Potential (AP): Measured in kilograms of SO₂ equivalents (kg SO₂ eq.), this reflects the potential for acid rain.
-
Eutrophication Potential (EP): Measured in kilograms of phosphate equivalents (kg PO₄³⁻ eq.), this indicates the potential for nutrient enrichment of water bodies.
-
Visualizing the Pathways: From Raw Material to Final Product
The following diagrams, generated using the DOT language, illustrate the key stages in the production of this compound from biomass and a representative petrochemical, adipic acid, from cyclohexane.
Caption: Production pathway of this compound from lignocellulosic biomass.
Caption: Conventional production pathway of adipic acid from crude oil.
The LCA Workflow: A Standardized Approach
The following diagram illustrates the standardized workflow of a life cycle assessment, as defined by ISO 14040/14044.
Caption: Standardized workflow of a Life Cycle Assessment (LCA).
Conclusion: A Clear Path Towards a Sustainable Chemical Industry
The life cycle assessments clearly demonstrate the environmental advantages of producing this compound and its derivatives from biomass compared to their petrochemical counterparts. The significant reductions in greenhouse gas emissions and reliance on fossil fuels underscore the potential of this compound to contribute to a more sustainable and circular chemical industry. While challenges related to process optimization, catalyst development, and scaling up production remain, the scientific evidence strongly supports the continued research and development of this compound as a key platform chemical for a greener future. Further "cradle-to-grave" analyses, encompassing the use and end-of-life phases of products, will provide an even more comprehensive understanding of the overall sustainability of this compound-based value chains.
References
Safety Operating Guide
Proper Disposal of Levulinic Acid: A Comprehensive Guide
Ensuring the safe and compliant disposal of levulinic acid is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols, in conjunction with institutional and local regulations, is critical for maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards and the necessary personal protective equipment (PPE) required.
Hazard Summary:
This compound is classified with several hazard statements, indicating its potential risks upon exposure.
| Hazard Class | GHS Hazard Statement | Description | Citations |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1][2][3][4][5] |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation. | |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
Recommended Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure.
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Use chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Body Protection: A complete chemical-resistant suit and safety shoes are recommended to prevent skin contact.
-
Respiratory Protection: If dust or aerosols are generated, use a P95 (US) or P1 (EU) particle respirator. For vapors, use appropriate respirator cartridges such as type ABEK-P2 (EU).
Step-by-Step Spill and Leak Management Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
Experimental Protocol: Spill Neutralization and Cleanup
-
Ensure Safety: Immediately alert personnel in the area and ensure adequate ventilation. Eliminate all sources of ignition.
-
Containment: Prevent the spill from spreading and stop the flow of material if it is safe to do so. Crucially, do not let the product enter drains, surface water, or ground water . Use dikes or covers to contain the spill.
-
Absorption: For liquid spills, absorb the material with an inert, non-combustible absorbent such as dry sand, earth, vermiculite, or diatomaceous earth. For solid spills, sweep up the material carefully to avoid generating dust.
-
Collection: Place the absorbed or swept-up material into a suitable, closed, and properly labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
PPE Disposal: Dispose of all contaminated PPE as hazardous waste.
Waste Disposal Procedures
This compound and its containers must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.
Step 1: Waste Identification and Segregation
-
Characterize the waste. Is it unused surplus product, contaminated debris from a spill, or an empty container?
-
Waste should be separated into categories that can be handled by local or national waste management facilities.
Step 2: Packaging and Labeling
-
Store this compound waste in a suitable, closed, and corrosion-resistant container.
-
Label the container clearly as "Hazardous Waste" and include the name "this compound." Ensure the label complies with all institutional and regulatory standards.
Step 3: Disposal Method Selection There are two primary recommended disposal methods for this compound:
-
Licensed Disposal Company: The preferred method is to engage a licensed professional waste disposal company to handle surplus and non-recyclable solutions. This ensures the waste is managed in a compliant and environmentally sound manner.
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by trained personnel in a facility equipped for such procedures.
Step 4: Managing Contaminated Packaging
-
Contaminated containers must be treated as unused product and disposed of in the same manner as the chemical itself.
-
Completely emptied packages may be eligible for recycling, but consult with your institution's environmental health and safety (EHS) department first.
Environmental Considerations: While this compound is considered readily biodegradable and not persistent or bioaccumulative, its entry into waterways should be strictly prevented to avoid potential, though not fully characterized, aquatic toxicity.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Levulinic Acid
Essential Safety and Handling Guide for Levulinic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is a versatile organic compound used in various industrial and research applications.[1] While it is a valuable chemical, it also presents hazards that require careful management. It is known to be harmful if swallowed, and can cause significant skin and eye irritation.[1][2]
Hazard Summary
The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] |
| Warning |
| Skin Irritation (Category 2) | Causes skin irritation.[2] |
| Warning |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation. |
| Warning |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction. |
| Warning |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The type of equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.
| Body Part | Required PPE | Standards and Specifications |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. | Must conform to appropriate government standards such as OSHA 29 CFR 1910.133 (US) or EN 166 (EU). |
| Skin | Chemical-resistant gloves (inspect prior to use). Lab coat or a complete chemical-protective suit for larger quantities. | Use proper glove removal technique to avoid skin contact. |
| Respiratory | Required when dusts or aerosols are generated. | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher exposures, use components tested and approved under standards like NIOSH (US) or CEN (EU). |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Work in a well-ventilated area. Use a chemical fume hood if dust or aerosols can be generated.
-
Facilities should be equipped with an eyewash station and a safety shower.
2. Handling Procedures:
-
Avoid contact with skin and eyes.
-
Minimize dust generation and accumulation.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Protect from light.
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
Emergency Procedures
First-Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Wash contaminated clothing before reuse. |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell. Never give anything by mouth to an unconscious person. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention if symptoms develop or persist. |
Spill Response Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate & Secure: Immediately evacuate non-essential personnel from the spill area. Limit access to trained personnel only.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Before approaching the spill, don the appropriate PPE as specified above, including respiratory protection.
-
Containment:
-
Prevent the spill from entering drains or waterways.
-
For large spills, dike the material with an inert absorbent like sand or earth.
-
-
Cleanup:
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled solid material.
-
Absorb liquids with vermiculite, dry sand, or earth.
-
-
Disposal:
-
Place the contained waste into a suitable, closed, and labeled container for disposal.
-
Clean the affected surface thoroughly to remove any residual contamination.
-
Dispose of the waste as hazardous material in accordance with all local, regional, and national regulations.
-
Caption: Workflow for handling a this compound spill.
Disposal Plan
-
This compound and its container must be disposed of as hazardous waste.
-
Disposal should be conducted in accordance with all applicable local, regional, national, and international regulations.
-
Do not allow the product to enter drains, surface water, or ground water systems.
-
Contaminated packaging should be treated as the product itself.
Physical and Chemical Data
This table summarizes key quantitative safety data for this compound.
| Parameter | Value | Reference |
| Acute Toxicity: Oral LD50 (Rat) | 1850 mg/kg | |
| Acute Toxicity: Dermal LD50 (Rabbit) | > 5000 mg/kg | |
| Flash Point | > 93.3 °C (> 200.0 °F) |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
